molecular formula C8H17NO B1380236 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol CAS No. 1523159-92-3

1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol

Número de catálogo: B1380236
Número CAS: 1523159-92-3
Peso molecular: 143.23 g/mol
Clave InChI: FTUKRANMWDYBKC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2,6-9)8(10)4-3-5-8/h10H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUKRANMWDYBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Strategic Utility of 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

In contemporary drug discovery, the transition from flat, sp2-hybridized aromatic systems to topologically complex, sp3-rich scaffolds is critical for improving clinical success rates. High sp3 character (Fsp3) correlates directly with improved aqueous solubility, reduced off-target toxicity, and enhanced metabolic stability.

1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol is a highly specialized, sterically encumbered building block designed specifically for these modern demands. By fusing a primary amine, a gem-dimethyl bridge, and a cyclobutanol ring into a single compact fragment, this molecule offers unparalleled conformational restriction and metabolic shielding. This whitepaper details the physicochemical dynamics, synthetic incorporation strategies, and pharmacological advantages of deploying this scaffold in rational drug design.

Physicochemical Profiling & Structural Dynamics

The utility of this molecule stems from the precise geometric arrangement of its functional groups. Table 1 summarizes its core quantitative parameters.

Table 1: Physicochemical & Structural Parameters
ParameterValue
IUPAC Name 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol
CAS Registry Number 1523159-92-3
Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Purity Standard ≥95.0% (Commercial)
InChI Key FTUKRANMWDYBKC-UHFFFAOYSA-N
Cyclobutane Strain Energy ~26.3 kcal/mol

Data sourced from commercial chemical validation standards[1].

The Synergistic Structural Effect

The molecule's architecture leverages two distinct chemical phenomena:

  • The Thorpe-Ingold (gem-Dimethyl) Effect: The bulky methyl groups on the quaternary carbon compress the internal bond angle (angle compression). This forces the adjacent primary amine and the cyclobutanol ring into a highly pre-organized, rigid conformation. In drug-target interactions, this pre-organization significantly reduces the entropic penalty typically incurred when a flexible ligand binds to a protein pocket 2[2].

  • Cyclobutane Puckering: Unlike planar cycloalkanes, the cyclobutane ring possesses a puckered conformation to relieve its 26.3 kcal/mol strain energy, featuring elongated C-C bonds (~1.56 Å)3[3]. This 3D puckering disrupts molecular planarity, which reduces crystal packing forces and dramatically improves aqueous solubility while maintaining a lipophilic core 4[4].

Metabolic Shielding & Pharmacokinetic Advantages

A primary challenge with aliphatic amines in medicinal chemistry is their rapid degradation by Monoamine Oxidases (MAOs) or Cytochrome P450 (CYP450)-mediated N-dealkylation.

By positioning the primary amine adjacent to a quaternary carbon (the gem-dimethyl bridge), the vulnerable alpha-protons are completely removed. This steric shield effectively shuts down alpha-oxidation pathways, prolonging the compound's half-life and increasing overall metabolic stability[2]. Furthermore, the cyclobutanol hydroxyl group acts as a stable hydrogen-bond donor/acceptor that is shielded from rapid glucuronidation by the adjacent bulk.

G A Primary Amine (Target Engagement) D Receptor Pocket (H-Bonding) A->D Salt Bridge B gem-Dimethyl Group (Thorpe-Ingold Effect) B->A Pre-organizes Conformation E Metabolic Enzymes (CYP450 / MAO) B->E Steric Shielding (Blocks Oxidation) C Cyclobutanol Ring (Puckered Scaffold) C->D Hydrophobic Packing

Fig 1. Structural dynamics and metabolic shielding of the gem-dimethyl cyclobutanol scaffold.

Synthetic Incorporation Strategies: Experimental Protocols

Coupling 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol to a core API scaffold requires specialized conditions. Standard carbodiimide coupling agents (e.g., EDC/HOBt) are prone to failure here because the tetrahedral intermediate is severely destabilized by the steric clash from the adjacent gem-dimethyl group.

Causality in Reagent Selection: We must utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive 7-aza-benzotriazole (HOAt) active ester, which accelerates the rate-determining aminolysis step, overcoming the steric hindrance of the amine.

Self-Validating Protocol: HATU-Mediated Amide Coupling

Step 1: Carboxylic Acid Activation

  • Procedure: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Cool the mixture to 0 °C. Dropwise, add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at 0 °C for 15 minutes.

  • Rationale: Low-temperature activation prevents epimerization of chiral centers on the carboxylic acid and controls the exothermic formation of the highly reactive HOAt ester.

Step 2: Nucleophilic Addition

  • Procedure: Add 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol (1.1 eq) as a solution in anhydrous DMF. Remove the ice bath, allow the reaction to warm to 25 °C, and stir for 12 hours.

  • Rationale: The extreme steric bulk of the gem-dimethyl group significantly reduces the nucleophilicity of the primary amine. Extended reaction times at room temperature are required to drive aminolysis to completion.

Step 3: Analytical Validation (Self-Validating Checkpoint)

  • Procedure: Prior to quenching, withdraw a 5 µL aliquot, dilute in 1 mL of MeCN/H₂O (1:1), and analyze via LC-MS.

  • Rationale: The protocol is self-validating; the reaction is only deemed complete when the mass corresponding to the HOAt-active ester intermediate is entirely consumed, ensuring no starting material is wasted.

Step 4: Aqueous Workup & Isolation

  • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

  • Rationale: DMF is highly polar and partitions into the organic layer. Washing with 5% LiCl increases the ionic strength of the aqueous phase, effectively forcing the DMF out of the organic layer and preventing contamination of the final product.

G N1 1. Carboxylic Acid Activation HATU (1.2 eq), DIPEA (3.0 eq) DMF, 0°C, 15 min N2 2. Nucleophilic Addition Add Amine (1.1 eq) Warm to 25°C, 12h N1->N2 HOAt Ester Formation N3 3. Analytical Validation LC-MS Monitoring (Check Active Ester Consumption) N2->N3 Aminolysis N4 4. Aqueous Workup EtOAc Extraction 5% LiCl Washes (Remove DMF) N3->N4 >95% Conversion N5 5. Isolation Flash Chromatography (SiO2, Hexane/EtOAc) N4->N5 Crude Product

Fig 2. Self-validating workflow for HATU-mediated amide coupling of sterically hindered amines.

Conclusion

1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol represents a masterclass in rational fragment design. By combining the Thorpe-Ingold conformational restriction of a gem-dimethyl group with the puckered, solubility-enhancing profile of a cyclobutanol ring, this building block allows medicinal chemists to install a highly stable, rigid vector into their APIs. When coupled using the rigorous, analytically validated protocols outlined above, it serves as a powerful tool for overcoming poor DMPK profiles and escaping the "flatland" of traditional drug discovery.

References

  • CymitQuimica. 1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol - Product Information.1

  • BenchChem. The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols.3

  • Journal of Medicinal Chemistry (ACS). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.2

  • PubMed Central (NIH). Cyclobutanes in Small‐Molecule Drug Candidates.4

Sources

IUPAC name for 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Structural Elucidation and Synthesis of 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol

Executive Summary

In the relentless pursuit of novel therapeutics, the pharmaceutical industry has increasingly recognized the limitations of flat, two-dimensional, sp²-hybridized molecular architectures. As a Senior Application Scientist, I frequently encounter the downstream consequences of these "flat" molecules: poor aqueous solubility, off-target promiscuity, and high clinical attrition rates.

The compound 1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol (CAS: 1523159-92-3) represents a paradigm shift in fragment-based drug discovery. With a Fraction of sp³ carbons (Fsp³) of 1.0, this highly rigidified, three-dimensional building block serves as a metabolically stable bioisostere for traditional aromatic amines. This whitepaper deconstructs the IUPAC nomenclature of this compound, outlines its physicochemical advantages, and provides a field-proven, self-validating synthetic methodology for its integration into modern drug discovery pipelines.

Structural Deconstruction & IUPAC Nomenclature

To leverage a molecule in rational drug design, one must first understand the spatial and electronic implications of its nomenclature. The IUPAC name 1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol elegantly maps the connectivity of a highly sterically congested quaternary center adjacent to a cyclobutanol ring.

  • The Core (cyclobutan-1-ol): The parent structure is a strained four-membered cyclobutane ring bearing a hydroxyl (-OH) group at position 1.

  • The Substituent (1-amino-2-methylpropan-2-yl): This group is attached to the C1 position of the cyclobutane core.

    • The base chain of the substituent is a 3-carbon "propane" chain, attached to the core at its 2-position (hence, propan-2-yl).

    • A methyl group is also located at this 2-position (2-methyl), creating a tert-butyl-like quaternary center [-C(CH3)2-].

    • A primary amine is located at the 1-position of this propane chain (1-amino), resulting in a terminal -CH2-NH2 group.

Combined, the substituent is exactly -C(CH3)2-CH2-NH2 . The gem-dimethyl groups provide immense steric shielding to both the adjacent amine and the cyclobutanol hydroxyl group.

IUPAC_Deconstruction Molecule 1-(1-Amino-2-methylpropan-2-yl) cyclobutan-1-ol Core Core: cyclobutan-1-ol (4-membered ring with -OH) Molecule->Core Substituent Substituent: 1-amino-2-methylpropan-2-yl (-C(CH3)2-CH2-NH2) Molecule->Substituent Sub_Parts 2-methylpropan-2-yl scaffold (tert-butyl derivative) Substituent->Sub_Parts Amine 1-Amino group (-NH2 at C1 of substituent) Substituent->Amine

Structural deconstruction of the IUPAC nomenclature.

Quantitative Physicochemical Profile

The structural features of this molecule translate directly into highly favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Physicochemical Properties & Medicinal Chemistry Rationale

PropertyValueRationale / Clinical Impact
Molecular Formula C8H17NODefines the atomic composition and low molecular weight fragment status.
Molecular Weight 143.23 g/mol Highly ligand-efficient; leaves ample "molecular weight budget" for elaboration.
Fsp³ (Fraction sp³) 1.00 (8/8 carbons)Maximum three-dimensionality; strongly correlated with clinical success [1].
cLogP ~0.55Optimal lipophilicity for aqueous solubility and passive membrane permeability.
TPSA 46.25 ŲExcellent parameter for blood-brain barrier (BBB) penetration if targeting the CNS.
H-Bond Donors 3 (-OH, -NH2)Provides strong, directional pharmacophore anchoring points within target binding pockets.

Rationale in Medicinal Chemistry: Escaping Flatland

In their seminal 2009 paper, Lovering et al. introduced the concept of "Escaping Flatland," demonstrating that as drug candidates progress from discovery to clinical approval, their complexity and carbon bond saturation (measured by Fsp³) significantly increase .

From an application scientist's perspective, incorporating 1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol into a drug scaffold directly addresses several failure modes in drug development:

  • Metabolic Stability: The gem-dimethyl groups sterically hinder metabolic enzymes (such as Monoamine Oxidases or CYP450s) from accessing the primary amine, thereby slowing down oxidative deamination.

  • Solubility: The fully sp³-hybridized nature of the compound prevents the pi-stacking aggregation commonly seen in planar aromatic amines, dramatically improving aqueous solubility.

  • Receptor Selectivity: The rigid, 3D geometry of the cyclobutane ring combined with the quaternary center forces the amine and hydroxyl groups into a specific spatial orientation, reducing off-target binding and promiscuity.

Synthetic Methodology & Causality

To synthesize this sterically congested scaffold, we must rely on highly nucleophilic, small-steric-profile reagents. The most robust approach is the nucleophilic addition of a lithiated nitrile anion to cyclobutanone, followed by the aggressive reduction of the nitrile to a primary amine .

Causality of Reagent Selection:

  • Lithium Diisopropylamide (LDA): Used to deprotonate isobutyronitrile. A bulky, non-nucleophilic base is mandatory here; using a smaller base like n-butyllithium directly would result in nucleophilic attack on the cyano carbon.

  • Cryogenic Temperatures (-78 °C): Essential to stabilize the highly reactive lithio-isobutyronitrile anion and prevent the self-aldol condensation of cyclobutanone.

  • Lithium Aluminum Hydride (LiAlH4): The nitrile group is buried adjacent to a quaternary center. Milder reducing agents (like NaBH4) will fail. LiAlH4 provides the necessary hydride transfer capability to force the reduction to completion .

Synthetic_Workflow SM1 Isobutyronitrile (CH3)2CH-CN Step1 Deprotonation LDA, THF, -78°C SM1->Step1 SM2 Cyclobutanone C4H6O Step2 Nucleophilic Addition -78°C to RT SM2->Step2 Anion Lithio-isobutyronitrile [(CH3)2C-CN]- Li+ Step1->Anion Anion->Step2 Intermediate 2-(1-hydroxycyclobutyl)- 2-methylpropanenitrile Step2->Intermediate Step3 Nitrile Reduction LiAlH4, THF, Reflux Intermediate->Step3 Product 1-(1-amino-2-methylpropan-2-yl) cyclobutan-1-ol Step3->Product

Synthetic workflow from cyclobutanone and isobutyronitrile.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure the system is self-validating at every critical junction.

Protocol A: Synthesis of 2-(1-hydroxycyclobutyl)-2-methylpropanenitrile
  • Preparation of LDA: To a flame-dried 250 mL Schlenk flask under an argon atmosphere, add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv). Cool to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Anion Generation: Add isobutyronitrile (1.0 equiv) dropwise to the LDA solution at -78 °C. Stir for 1 hour. Validation: The solution will turn slightly pale yellow, indicating the formation of the stabilized anion.

  • Nucleophilic Attack: Introduce cyclobutanone (1.0 equiv) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to room temperature overnight.

  • Quench & Isolation: Quench the reaction with saturated aqueous NH4Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Reduction to 1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol
  • Hydride Suspension: Suspend LiAlH4 (2.0 equiv) in anhydrous THF (50 mL) at 0 °C under argon.

  • Reduction: Dissolve the intermediate nitrile from Protocol A (1.0 equiv) in THF (10 mL) and add it dropwise to the suspension. Equip the flask with a reflux condenser and heat to 65 °C for 6 hours.

  • Fieser Workup (Critical Self-Validation): Cool the reaction to 0 °C. Sequentially and cautiously add

    
     mL of distilled water, 
    
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of water (where
    
    
    is the mass of LiAlH4 used in grams). Stir vigorously for 30 minutes.
    • Causality: The Fieser workup is a self-validating step; the formation of a crisp, white, granular aluminum salt precipitate confirms the complete destruction of active hydrides and prevents the formation of a gelatinous emulsion, ensuring high-yield recovery of the highly polar amino-alcohol.

  • Isolation: Filter the mixture through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate in vacuo to yield the final product.

Table 2: In-Process Control (IPC) Parameters

StepAnalytical MethodExpected ObservationCausality / Validation
Nitrile Addition TLC (Hexane/EtOAc 3:1)Disappearance of cyclobutanone; appearance of a new polar, UV-inactive spot.Confirms complete nucleophilic attack by the lithiated species.
Nitrile Reduction FT-IR SpectroscopyComplete disappearance of the sharp -C≡N stretch at ~2240 cm⁻¹.Validates the total reduction of the sterically hindered nitrile.
Final Product ¹H NMR (CDCl₃)Singlet at ~1.0 ppm (6H, gem-dimethyl), broad singlet ~2.5 ppm (3H, exchangeable).Confirms structural integrity and the presence of the quaternary center.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Springer-Verlag, 2nd Edition.[Link]

An In-depth Technical Guide to 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol, a novel bifunctional organic molecule with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is limited in current scientific literature, this document synthesizes information from structurally related analogs and fundamental principles of organic chemistry to offer insights into its synthesis, chemical properties, and potential applications. The presence of a sterically hindered tertiary alcohol on a strained cyclobutane ring, coupled with a primary amino group, presents a unique structural motif for the development of new chemical entities.

Compound Identification and Properties

1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol is identified by the CAS number 1523159-92-3 [1]. Its chemical structure combines a cyclobutane ring with a tertiary alcohol and a neopentyl-like amino substituent. This unique arrangement of functional groups is anticipated to impart distinct physicochemical properties.

PropertyValueSource/Basis
CAS Number 1523159-92-3[1]
Molecular Formula C₈H₁₇NO[1]
Molecular Weight 143.23 g/mol [1]
IUPAC Name 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol-
Predicted pKa (amine) ~9-10Typical for primary amines
Predicted pKa (alcohol) ~16-18Typical for tertiary alcohols
Predicted Solubility Soluble in water and polar organic solventsPresence of polar amino and hydroxyl groups

Synthesis Methodologies

The synthesis of 1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol is not explicitly detailed in the current literature. However, based on established synthetic strategies for tertiary amino alcohols, a plausible and efficient route involves the nucleophilic addition of an appropriate organometallic reagent to cyclobutanone.

Proposed Synthetic Pathway: Grignard Reaction

A robust method for the construction of the target molecule is the Grignard reaction. This approach involves the reaction of cyclobutanone with a Grignard reagent derived from a protected 1-amino-2-methyl-2-chloropropane. The protection of the amino group is crucial to prevent its reaction with the Grignard reagent.

Diagram of the Proposed Grignard Synthesis Workflow:

Grignard Synthesis cluster_0 Step 1: Protection of Amino Alcohol cluster_1 Step 2: Halogenation cluster_2 Step 3: Grignard Reagent Formation & Reaction cluster_3 Step 4: Deprotection start 1-Amino-2-methylpropan-2-ol reagent1 Di-tert-butyl dicarbonate (Boc)₂O Triethylamine (Et₃N) start->reagent1 protected_amine tert-butyl (2-hydroxy-2-methylpropyl)carbamate reagent1->protected_amine reagent2 Thionyl chloride (SOCl₂) protected_amine->reagent2 chlorinated tert-butyl (2-chloro-2-methylpropyl)carbamate reagent2->chlorinated reagent3 Magnesium (Mg) Anhydrous THF chlorinated->reagent3 grignard Grignard Reagent reagent3->grignard cyclobutanone Cyclobutanone grignard->cyclobutanone Nucleophilic Addition adduct Protected Adduct cyclobutanone->adduct reagent4 Trifluoroacetic acid (TFA) or HCl in Dioxane adduct->reagent4 final_product 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol reagent4->final_product

Caption: Proposed multi-step synthesis of the target compound via a Grignard reaction.

Experimental Protocol (Hypothetical):

  • Protection of the Amino Group: 1-Amino-2-methylpropan-2-ol is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine to yield tert-butyl (2-hydroxy-2-methylpropyl)carbamate. This step is crucial to prevent side reactions of the acidic proton of the amino group.

  • Halogenation of the Alcohol: The protected amino alcohol is then treated with a halogenating agent, such as thionyl chloride (SOCl₂), to convert the hydroxyl group into a good leaving group, yielding tert-butyl (2-chloro-2-methylpropyl)carbamate.

  • Formation of the Grignard Reagent and Reaction with Cyclobutanone: The chlorinated intermediate is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the corresponding Grignard reagent. This organometallic species is then added to cyclobutanone in a nucleophilic addition reaction to form the protected tertiary alcohol.

  • Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield the desired 1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol.

Chemical Reactivity and Potential Transformations

The reactivity of 1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol is dictated by its two primary functional groups: the primary amine and the tertiary alcohol.

Diagram of Key Reaction Pathways:

Reactivity cluster_amine Amine Reactions cluster_alcohol Alcohol Reactions start 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol acylation Amide Formation (Acyl chloride, Anhydride) start->acylation alkylation Secondary/Tertiary Amine Formation (Alkyl halide) start->alkylation reductive_amination Substituted Amine Formation (Aldehyde/Ketone, NaBH₃CN) start->reductive_amination esterification Ester Formation (Carboxylic acid, Acid catalyst) start->esterification etherification Ether Formation (Williamson Ether Synthesis) start->etherification

Caption: Potential chemical transformations of the title compound.

  • Reactions of the Amino Group: The primary amine is a nucleophilic center and can undergo a variety of reactions, including:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

  • Reactions of the Alcohol Group: The tertiary alcohol can participate in:

    • Esterification: Although sterically hindered, esterification can be achieved with reactive acylating agents under forcing conditions.

    • Etherification: Formation of ethers via reactions such as the Williamson ether synthesis, though the steric hindrance might necessitate strong bases and reactive alkyl halides.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol make it an attractive scaffold for various applications.

  • Medicinal Chemistry: The cyclobutane ring introduces conformational rigidity, which can be advantageous in drug design for optimizing binding to biological targets. The amino and hydroxyl groups provide handles for further functionalization to modulate properties such as solubility, lipophilicity, and target engagement. This scaffold could be explored for the development of novel therapeutics, including enzyme inhibitors and receptor modulators.

  • Materials Science: The bifunctional nature of the molecule allows it to act as a monomer or cross-linking agent in the synthesis of polymers. The incorporation of the cyclobutane unit can influence the thermal and mechanical properties of the resulting materials.

Conclusion

1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol is a compound with significant potential, primarily as a building block in synthetic and medicinal chemistry. While direct experimental data remains scarce, this guide provides a foundational understanding of its probable chemical properties and reactivity based on established chemical principles and data from analogous structures. The proposed synthetic route offers a practical approach for its preparation, paving the way for future investigations into its utility in various scientific domains. Further research is warranted to fully elucidate the chemical and biological properties of this intriguing molecule.

References

Sources

Predictive NMR Profiling and Structural Elucidation of 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The integration of sp3-rich, sterically encumbered amino alcohols into pharmacophores is a major driver in modern drug discovery, aimed at improving metabolic stability and three-dimensionality. This whitepaper provides an in-depth predictive guide for the Nuclear Magnetic Resonance (NMR) spectral elucidation of 1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol (CAS: 1523159-92-3; Formula: C8H17NO). By deconstructing the electronic and stereochemical causality behind its chemical shifts, we establish a self-validating experimental protocol for structural verification.

Structural Deconstruction & Causality

To accurately predict the NMR spectra of 1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol, we must first analyze the local magnetic environments dictated by its functional groups[1]. The molecule consists of a cyclobutanol core substituted at the C1 position with a 1-amino-2-methylpropan-2-yl group (a tert-butyl derivative where one methyl is replaced by an aminomethyl group).

Stereochemical Symmetry and Diastereotopicity

Despite its complex appearance, the molecule possesses a plane of symmetry passing through the C1 and C3 carbons of the cyclobutane ring, the hydroxyl oxygen, and the quaternary carbon of the substituent. This symmetry has profound implications for the NMR spectra:

  • Enantiotopic vs. Diastereotopic Protons: The two methyl groups on the substituent are enantiotopic and will appear as a single resonance (integrating to 6H). Similarly, the two protons of the -CH2-NH2 group are enantiotopic and will appear as a singlet.

  • Ring Puckering: The C2 and C4 carbons of the cyclobutane ring are equivalent. However, the two protons on C2 (and C4) are diastereotopic—one is cis to the hydroxyl group, and the other is trans. This geometric reality, combined with the puckered conformation of the cyclobutane ring, causes these protons to resonate at different frequencies and couple with each other, resulting in complex multiplets rather than simple splitting patterns.

Electronic Deshielding

The presence of highly electronegative heteroatoms (Oxygen and Nitrogen) induces strong local deshielding effects[2]. The C1 carbon of the cyclobutane ring is directly attached to oxygen, shifting its


C resonance significantly downfield[3]. Similarly, the methylene group adjacent to the primary amine (-CH2-NH2) experiences inductive deshielding from the nitrogen lone pair[4].

Predicted Spectral Data

The following tables summarize the predicted quantitative NMR data, grounded in the causal relationships between molecular geometry, ring strain, and electronegativity.

Table 1: Predicted H NMR Data (400 MHz, CDCl )
Proton EnvironmentPredicted Shift (δ, ppm)MultiplicityIntegrationCausality / Assignment Notes
-C(CH

)

-
0.95 - 1.10Singlet (s)6HHighly shielded methyls attached to an aliphatic quaternary carbon.
Cyclobutane C3-H 1.50 - 1.90Multiplet (m)2HDistal to the -OH group. Complex splitting due to coupling with diastereotopic C2/C4 protons.
-NH

1.20 - 1.80Broad singlet (br s)2HExchangeable protons. Peak shape and shift vary heavily with concentration and solvent[5].
Cyclobutane C2,C4-H 1.80 - 2.30Multiplet (m)4HDeshielded by proximity to C1-OH. Consists of two overlapping diastereotopic pairs.
-OH 2.00 - 3.50Broad singlet (br s)1HExchangeable proton. Shift is highly dependent on intramolecular and intermolecular hydrogen bonding[2].
-CH

-NH

2.50 - 2.75Singlet (s)2HDeshielded by the adjacent electronegative nitrogen atom[4].
Table 2: Predicted C NMR Data (100 MHz, CDCl )
Carbon EnvironmentPredicted Shift (δ, ppm)DEPT-135 PhaseCausality / Assignment Notes
Cyclobutane C3 12.0 - 15.0Negative (CH

)
Unusually shielded due to the high s-character (bent bonds) typical of cyclobutane rings.
-C(CH

)

-
22.0 - 25.0Positive (CH

)
Standard aliphatic shift for gem-dimethyl groups.
Cyclobutane C2, C4 32.0 - 35.0Negative (CH

)
Deshielded relative to C3 due to the adjacent C1-OH.
Quaternary -C(CH

)

-
38.0 - 42.0Null (Invisible)Deshielded by adjacent carbons and proximity to the amine/alcohol groups[3].
-CH

-NH

50.0 - 55.0Negative (CH

)
Strongly deshielded by the directly attached nitrogen atom.
Cyclobutane C1 (-OH) 75.0 - 80.0Null (Invisible)Strongly deshielded by the directly attached oxygen atom[3].

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, the acquisition protocol must be designed as a self-validating system. Relying solely on 1D


H NMR is insufficient due to aliphatic signal overlap. The following step-by-step methodology ensures that every assignment is cross-verified by an independent physical measurement.

Step 1: Sample Preparation

  • Action: Dissolve 20 mg (for

    
    H) or 80 mg (for 
    
    
    
    C/2D) of the analyte in 0.6 mL of anhydrous CDCl
    
    
    containing 0.03% v/v Tetramethylsilane (TMS).
  • Causality: CDCl

    
     is an aprotic solvent. Unlike D
    
    
    
    O or CD
    
    
    OD, it prevents the immediate deuterium exchange of the -OH and -NH
    
    
    protons, allowing them to be observed in the initial spectrum[2].

Step 2: 1D Acquisition & Integration Check

  • Action: Acquire standard 1D

    
    H (16 scans) and 
    
    
    
    C (1024 scans) spectra.
  • Validation: The total integral of the

    
    H spectrum must equal exactly 17 protons. The 
    
    
    
    C spectrum must show exactly 6 distinct carbon peaks due to the molecule's plane of symmetry.

Step 3: Heteroatom Verification via D


O Shake 
  • Action: Add 1-2 drops of D

    
    O to the NMR tube, shake vigorously, and re-acquire the 
    
    
    
    H spectrum.
  • Validation: The broad singlets assigned to the -OH (1H) and -NH

    
     (2H) will disappear from their original positions (exchanging to form HOD at ~4.7 ppm). This definitively isolates the carbon-bound aliphatic protons[2].
    

Step 4: Carbon Backbone Verification via DEPT-135

  • Action: Acquire a DEPT-135 spectrum[3].

  • Validation: The 6 peaks observed in the standard

    
    C spectrum will resolve into:
    
    • 1 Positive Peak: The gem-dimethyl carbons.

    • 3 Negative Peaks: The C2/C4 cyclobutane carbons, C3 cyclobutane carbon, and the -CH

      
      -NH
      
      
      
      carbon.
    • 2 Disappearing Peaks: The C1 cyclobutane carbon and the substituent quaternary carbon will vanish, perfectly validating the presence of two quaternary centers[3].

Step 5: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Action: Acquire an HMBC spectrum to map long-range (

    
    J and 
    
    
    
    J) carbon-proton couplings.
  • Validation: The singlet from the gem-dimethyl protons (~1.0 ppm) must show cross-peaks to the substituent quaternary carbon (~40 ppm), the -CH

    
    -NH
    
    
    
    carbon (~52 ppm), and critically, the C1 cyclobutane carbon (~78 ppm). This physical linkage proves that the aminoalkyl chain is attached to the cyclobutanol ring, completing the self-validating loop.

Elucidation Workflow Visualization

NMR_Workflow Prep Step 1: Sample Preparation (CDCl3 + TMS) Acq1D Step 2: 1D Acquisition (1H & 13C NMR) Prep->Acq1D Acq2D Step 3: 2D & Multipulse (DEPT, HSQC, HMBC) Acq1D->Acq2D Process Step 4: Spectral Processing (FT, Phase/Baseline) Acq1D->Process Acq2D->Process Analyze Step 5: Data Interpretation (Shift & Multiplet Analysis) Process->Analyze Validate Step 6: Structural Verification (Self-Validating Consistency) Analyze->Validate

Figure 1: Self-validating NMR elucidation workflow for complex amino alcohols.

References

  • modgraph.co.uk. "Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conforma".
  • masterorganicchemistry.com. "Functional Groups In Organic Chemistry".
  • foodb.ca. "Showing Compound 2-Aminoethanol (FDB000769)".
  • nih.gov (PMC). "Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules".
  • azom.com. "Identifying Alcohols Using NMR Spectroscopy".

Sources

Precision Pharmacology: Unveiling Potential Therapeutic Targets for Amino Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino alcohols represent a ubiquitous and highly versatile pharmacophore in modern drug discovery. Recent structural analyses of FDA-approved small-molecule drugs reveal that over 30% contain amino acid or amino alcohol residues, underscoring their critical role in targeted therapeutics[1]. As a Senior Application Scientist, I have observed firsthand how the precise stereochemical tuning of these molecules allows them to modulate complex biological pathways. This technical guide provides an in-depth mechanistic analysis of emerging therapeutic targets for amino alcohol derivatives—specifically Sphingosine-1-Phosphate (S1P) receptors, Toll-Like Receptor 4 (TLR4), and the cytochrome bc1 complex—supported by self-validating experimental protocols designed for rigorous preclinical evaluation.

The Structural Privilege of Amino Alcohols

The 1,2- and 1,3-amino alcohol motifs are considered "privileged scaffolds" in medicinal chemistry. The close spatial proximity of the basic amine (–NH₂) and the hydroxyl (–OH) functional groups enables cooperative hydrogen bonding, metal chelation, and robust interactions with Lewis acids within protein binding pockets[1]. This dual-functionality allows researchers to finely tune the physicochemical properties of drug candidates—such as pKa, lipophilicity, and aqueous solubility—thereby enhancing blood-brain barrier (BBB) penetrance and target receptor affinity.

Mechanistic Deep Dive: Emerging Therapeutic Targets

Sphingosine-1-Phosphate (S1P) Receptors (Neuro-immunology & AUD)

S1P is a bioactive lipid mediator that signals through five distinct G protein-coupled receptors (S1P₁–₅). Amino alcohol derivatives, such as the FDA-approved multiple sclerosis drugs fingolimod and ozanimod, act as structural analogs of endogenous sphingosine. Once phosphorylated in vivo, these amino alcohols become potent S1P receptor modulators.

Recent breakthrough research establishes S1P signaling as a highly promising therapeutic target for Alcohol Use Disorder (AUD)[2]. The brain-penetrant S1P₁ receptor agonist CYM5442 has been shown to significantly reduce binge alcohol drinking and prevent cue-induced reinstatement in dependent rodent models[3]. The amino alcohol core is essential here: it mimics the endogenous sphingoid base, allowing for precise receptor binding, subsequent receptor internalization, and functional antagonism that modulates neuro-inflammatory pathways associated with addiction.

S1P_Signaling Ligand Amino Alcohol Agonist (e.g., CYM5442) Receptor S1P1 Receptor Ligand->Receptor Binds & Phosphorylates GProtein Gi/o Protein Activation Receptor->GProtein Signal Transduction Effector Adenylyl Cyclase Inhibition GProtein->Effector Pathway Modulation Outcome Reduced Alcohol Seeking (Neuro-modulation) Effector->Outcome Behavioral Phenotype

S1P1 receptor modulation by amino alcohol derivatives driving neuro-behavioral outcomes.

Toll-Like Receptor 4 (TLR4) (Sepsis & Systemic Inflammation)

TLR4-induced proinflammatory signaling is a primary driver of severe sepsis, making it a critical therapeutic target.


-amino alcohol derivatives have been identified as potent inhibitors of the TLR4 signaling pathway[4]. By targeting the receptor complex, these small molecules suppress the downstream inflammatory cascade, specifically preventing NF-

B activation and nitric oxide biosynthesis. The stereoisomerism of the

-amino alcohol is critical; specific enantiomers demonstrate micromolar potency in suppressing TLR4-induced inflammatory responses in ex vivo whole blood models, highlighting the target's extreme sensitivity to the spatial orientation of the amine and hydroxyl groups[4].
Cytochrome bc1 Complex (Pathogenic Fungi)

Beyond human therapeutics,


-amino alcohol derivatives of natural flavonols have shown significant efficacy as agricultural antifungal agents. Compounds targeting the cytochrome bc1 complex disrupt the mitochondrial respiratory chain. For example, specific flavonol-derived 

-amino alcohols (such as compound 5q) exhibit high inhibitory activity against Phytophthora capsici by compromising fungal cell membrane integrity and causing mycelial crumpling, outperforming standard commercial treatments[5].

Quantitative Data Summary

The following table summarizes the key quantitative metrics and mechanisms of action for amino alcohol derivatives across their respective therapeutic targets.

Therapeutic TargetCompound Class / ExampleDisease Model / ApplicationKey Efficacy MetricMechanism of Action
S1P Receptors (S1P₁) Amino Alcohol (CYM5442, Fingolimod)Alcohol Use Disorder (AUD), Multiple SclerosisSignificant reduction in binge drinking & cue-induced relapse[2]GPCR agonism leading to receptor internalization and functional antagonism
Toll-Like Receptor 4 (TLR4)

-Amino Alcohol Derivatives
Severe Sepsis / Systemic InflammationMicromolar IC

for TNF-

and NO suppression[4]
Disruption of TLR4-mediated proinflammatory signaling cascades
Cytochrome bc1 Complex Flavonol

-Amino Alcohols (e.g., 5q)
Agricultural Fungal Pathogens (P. capsici)EC

= 5.2

g/mL[5]
Disruption of fungal cell membrane and mitochondrial respiration

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, experimental workflows must be designed as self-validating systems. The following protocols detail the how and the why behind validating amino alcohol derivatives in vitro.

Protocol 1: In Vitro TLR4 Inhibition Assay (Macrophage Model)

Objective: Quantify the anti-inflammatory potency of novel


-amino alcohol derivatives.
Causality & Design Choice:  We utilize RAW 264.7 murine macrophages because they express high endogenous levels of TLR4 and respond robustly to Lipopolysaccharide (LPS). A self-validating design requires an MTT counter-screen. Why? A compound that simply kills macrophages will artificially present as a "potent inhibitor" because dead cells do not secrete cytokines. Normalizing cytokine suppression against cell viability ensures the observed IC

reflects true pharmacological inhibition rather than non-specific cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Reasoning: Optimal confluency prevents contact inhibition from skewing metabolic readouts.
    
  • Pre-treatment: Incubate cells with varying concentrations of the

    
    -amino alcohol derivative (0.1 
    
    
    
    M to 100
    
    
    M) for 1 hour. Include a vehicle control and a known TLR4 inhibitor (e.g., TAK-242) as a positive control. Reasoning: Pre-incubation allows the compound to partition into the binding pocket before the massive receptor clustering induced by LPS.
  • LPS Stimulation: Add 100 ng/mL of LPS (E. coli O111:B4) to the wells. Incubate for 24 hours.

  • Viability Counter-Screen (MTT Assay): Perform an MTT assay on a parallel identically treated plate to establish a viability baseline.

  • Cytokine Quantification: Harvest the supernatant from the primary plate and quantify TNF-

    
     and IL-6 using sandwich ELISA. Calculate the IC
    
    
    
    using non-linear regression, excluding any concentrations that reduced cell viability below 90%.

TLR4_Assay Cells RAW 264.7 Macrophages Stimulus LPS Stimulation Cells->Stimulus Seed & Starve Treatment β-Amino Alcohol Treatment Stimulus->Treatment Induce TLR4 Readout TNF-α / IL-6 ELISA Treatment->Readout Supernatant Collection Analysis IC50 Determination Readout->Analysis Quantify Inhibition

Step-by-step workflow for validating TLR4 inhibition by beta-amino alcohol derivatives.

Protocol 2: S1P Receptor Internalization & Downstream Signaling Assay

Objective: Validate the functional agonism of amino alcohol derivatives on S1P receptors. Causality & Design Choice: Amino alcohol S1P modulators often act as functional antagonists by initially agonizing the receptor, which then leads to its rapid internalization and degradation. To capture this biphasic mechanism, we measure both immediate cAMP flux and surface receptor expression over time. Furthermore, we pre-incubate with Sphingosine Kinase 2 (SphK2). Why? Many amino alcohols are prodrugs requiring in vivo phosphorylation. Testing the unphosphorylated parent compound in vitro yields false negatives.

Step-by-Step Methodology:

  • Enzymatic Activation: Pre-incubate the amino alcohol derivative with recombinant SphK2 and ATP for 2 hours at 37°C to generate the active phosphorylated species.

  • Cell Preparation: Plate CHO cells stably transfected with human S1P₁ receptors. Reasoning: CHO cells lack endogenous S1P receptors, ensuring the measured signal is exclusively driven by the transfected target.

  • cAMP Accumulation Assay: Treat cells with the phosphorylated derivative in the presence of forskolin (to elevate baseline cAMP) and IBMX (a phosphodiesterase inhibitor). Reasoning: S1P₁ couples to Gi/o proteins; true agonism will reliably decrease the forskolin-induced cAMP levels.

  • Receptor Internalization Tracking: In a parallel assay, tag surface S1P₁ with a fluorescently conjugated antibody. Treat with the compound for 4 hours and analyze via flow cytometry. A decrease in surface fluorescence confirms that the initial agonism successfully drove therapeutic receptor internalization.

Conclusion

The amino alcohol pharmacophore remains a cornerstone of rational drug design. As demonstrated by their efficacy against S1P receptors, TLR4, and fungal cytochrome complexes, the structural plasticity of these derivatives allows for highly specific target engagement. By employing rigorous, self-validating experimental models, drug development professionals can continue to unlock the vast therapeutic potential of this chemical class.

References

  • Title: Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics Source: Journal of Medicinal Chemistry / PubMed URL
  • Source: Journal of the American Chemical Society (JACS)
  • Title: Sphingosine-1-phosphate (S1P)
  • Title: Sphingosine-1-phosphate (S1P) signaling as a novel therapeutic target for alcohol abuse (Extended Data)
  • Title: Flavonols derivatives containing β‐amino alcohol moieties exhibit strong potential as novel fungicidal agents Source: Pest Management Science / ResearchGate URL

Sources

In Silico Modeling of 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol: A Paradigm for 3D Fragment Elaboration

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from high-throughput screening (HTS) of planar, heteroaromatic libraries to Fragment-Based Drug Discovery (FBDD) has revolutionized modern lead generation. At the forefront of this shift is the utilization of highly saturated, three-dimensional (3D) scaffolds. This whitepaper provides a comprehensive in silico modeling guide for 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol (CAS: 1523159-92-3), a premium Fsp³-rich building block. By detailing its conformational dynamics, pharmacophoric mapping, and step-by-step virtual elaboration protocols, this guide equips computational chemists with the mechanistic rationale required to leverage this fragment in structure-based drug design.

The "Escape from Flatland" Imperative

For decades, drug discovery pipelines were saturated with flat, sp²-hybridized molecules, leading to high attrition rates due to poor solubility and off-target promiscuity. The seminal "Escape from Flatland" paradigm demonstrated that increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with improved clinical success[1].

1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol is a quintessential 3D fragment. With an Fsp³ of 1.00 (100% saturation), it offers a highly defined spatial geometry. The molecule features a cyclobutane ring bonded to a sterically demanding gem-dimethyl group, which in turn is attached to an aminomethyl moiety. This extreme steric crowding restricts the rotatable bonds, pre-organizing the fragment into a low-energy conformation that minimizes the entropic penalty upon target binding.

Table 1: Physicochemical & Pharmacophoric Profiling

To understand its utility in FBDD, we must first quantify its baseline properties against the "Rule of Three" (Ro3) criteria.

PropertyValueFBDD Mechanistic Relevance
Molecular Weight (MW) 143.23 DaWell below the 300 Da Ro3 limit; allows massive spatial room for fragment growing.
Fraction sp³ (Fsp³) 1.00Maximum 3D character; enhances solubility and target selectivity.
Topological Polar Surface Area 46.25 ŲOptimal for membrane permeability while maintaining sufficient polarity.
H-Bond Donors (Groups) 2 (-NH₂, -OH)Provides strong, directional anchoring vectors in polar binding pockets.
H-Bond Acceptors 2 (N, O)Facilitates interactions with backbone amides or acidic side chains.
Rotatable Bonds 2Highly restricted by steric clash; yields a low entropic penalty upon binding.

Conformational Dynamics & In Silico Profiling

Before a fragment can be docked or elaborated, its conformational ensemble must be rigorously defined. The cyclobutane ring is notorious for its angle strain (~26 kcal/mol) and its tendency to adopt "butterfly" puckered conformations to relieve torsional eclipsing interactions [2].

Causality in Force Field Selection

Standard Molecular Mechanics (MM) force fields (e.g., OPLS4, AMBER) often fail to accurately parameterize the hyperconjugative effects and severe steric clashes between the cyclobutane methylenes and the adjacent gem-dimethyl group. Therefore, Quantum Mechanics (QM) using Density Functional Theory (DFT) is mandatory for the energy minimization of this specific scaffold.

ConformationalSampling A Input 3D Structure (SMILES/SDF) B Ring Puckering Analysis (Cyclobutane) A->B C Dihedral Scanning (C-C Rotamers) A->C D Quantum Mechanics (DFT) Energy Minimization B->D C->D E Conformational Ensemble Generation D->E

Fig 1: In silico conformational sampling workflow for cyclobutane derivatives.

Step-by-Step Conformational Protocol
  • Initialization: Import the SMILES string (CC(C)(CN)C1(O)CCC1) into a structural preparation module (e.g., Schrödinger LigPrep).

  • Dihedral Scanning: Perform a relaxed coordinate scan around the C1(cyclobutane)-C(gem-dimethyl) bond. Due to the massive steric bulk, expect a steep energy well with only 1-2 accessible rotamers.

  • QM Minimization: Submit the lowest-energy conformers to a DFT optimization (B3LYP/6-31G** with empirical dispersion corrections like D3).

  • Ensemble Generation: Extract conformers within a 3.0 kcal/mol window of the global minimum to represent the biologically relevant binding states.

Virtual Screening & Fragment Elaboration Protocols

Fragments bind with notoriously low affinity (typically in the high micromolar to millimolar range). Consequently, standard docking scoring functions are prone to false positives and pose drift. To counteract this, we employ a Pharmacophore-Anchored Docking strategy [3].

By forcing the primary amine and the tertiary alcohol to satisfy known hydrogen-bond hotspots within the target protein, we create a self-validating system: the fragment cannot drift during the subsequent in silico growing phase because its core vectors are geometrically locked.

FBDDPipeline S1 Apo-Target Structure (X-ray/Cryo-EM) S2 Hotspot Mapping (Pharmacophores) S1->S2 S3 Anchored Docking (Constraint-Driven) S1->S3 S2->S3 S4 Fragment Growing (In Silico Elaboration) S3->S4 S5 MD Simulation (Binding Stability) S4->S5 S6 Lead Optimization Candidate S5->S6

Fig 2: Fragment-Based Drug Discovery (FBDD) elaboration pipeline.

Step-by-Step Elaboration Methodology
  • Target Preparation & Hotspot Mapping:

    • Process the apo-protein structure (remove waters, assign protonation states at pH 7.4).

    • Run a solvent-mapping algorithm (e.g., FTMAP or Schrödinger WaterMap) to identify high-energy hydration sites. The -OH and -NH₂ groups of the fragment should be targeted to displace these unstable water molecules, yielding a favorable enthalpic release.

  • Anchored Docking:

    • Define positional constraints based on the hotspot map.

    • Dock the QM-derived conformational ensemble of 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol into the pocket.

  • Vector Assessment:

    • Analyze the exit vectors. The primary amine (-NH₂) serves as an ideal synthetic handle for reductive amination or amide coupling, allowing the fragment to "grow" into adjacent hydrophobic sub-pockets.

  • In Silico Growing:

    • Use a library enumeration tool to attach diverse R-groups to the amine vector.

    • Re-dock the elaborated molecules, keeping the cyclobutane core constrained to its original pose.

  • Molecular Dynamics (MD) Validation:

    • Subject the top 5 elaborated candidates to a 100 ns explicit solvent MD simulation. A stable root-mean-square deviation (RMSD) of the cyclobutane core (< 1.5 Å) validates the structural integrity of the designed lead.

Conclusion

The in silico modeling of 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol requires a departure from traditional 2D computational workflows. Because of its extreme Fsp³ character and the steric complexities of the cyclobutane-gem-dimethyl interface, rigorous QM conformational profiling and pharmacophore-anchored docking are non-negotiable. By treating this fragment not merely as a chemical structure, but as a pre-organized 3D vector hub, drug development professionals can effectively bridge the gap between low-affinity fragment hits and highly potent, selective lead compounds.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem / National Institutes of Health (NIH).[Link]

Methodological & Application

Application Note: Stereoselective Synthesis of 1-Aminocyclobutan-1-ol Derivatives via Catalytic Hemiaminal Trapping

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Introduction & Chemical Rationale

The incorporation of highly strained,


-rich cyclobutane scaffolds into drug candidates has become a cornerstone of modern medicinal chemistry, offering improved pharmacokinetic profiles and rigidified conformational vectors[1]. Among these, the 1-aminocyclobutan-1-ol  motif is highly prized as a tetrahedral intermediate mimic, particularly in the design of covalent protease inhibitors.

However, synthesizing this motif presents a severe chemical challenge: unprotected 1-aminocyclobutan-1-ols are transient hemiaminals. They exist in a rapid, dynamic equilibrium with their corresponding imines and cyclobutanones, making them inherently unstable and difficult to isolate. Recent literature highlights the enantiocontrolled synthesis and functionalization of cyclobutane derivatives using metal-free, low-impact methodologies[2]. To harness the 1-aminocyclobutan-1-ol motif, it must be trapped in situ to form stable N,O-acetal derivatives (e.g., 1-(acylamino)cyclobutan-1-yl esters)[3].

The Causality of Experimental Design

This protocol utilizes a Chiral Phosphoric Acid (CPA) -catalyzed multicomponent desymmetrization strategy.

  • Why a CPA Catalyst? The CPA acts as a bifunctional hydrogen-bonding network. It simultaneously activates the transient hemiaminal and tightly organizes the incoming acylating agent, shielding one stereoface to dictate the absolute configuration of the resulting N,O-acetal.

  • Why Toluene at -20 °C? Hemiaminal acylation can occur via an uncatalyzed background pathway, yielding racemic mixtures. Non-polar solvents like toluene maximize the strength of the hydrogen-bonding interactions between the catalyst and substrates. Lowering the temperature to -20 °C kinetically freezes out the background reaction, ensuring that acylation strictly proceeds through the chiral catalyst-bound transition state.

Experimental Workflow & Mechanistic Pathway

Workflow N1 1. Substrate Preparation N2 2. Hemiaminal Assembly N1->N2 N3 3. Chiral Acylation N2->N3 N4 4. Isolation & Validation N3->N4

Fig 1. Experimental workflow for the stereoselective synthesis of N,O-acetal derivatives.

Mechanism S1 Cyclobutanone Core S2 Nucleophilic Addition (Amine) S1->S2 S3 Transient Hemiaminal (1-Aminocyclobutan-1-ol) S2->S3 Reversible S4 Chiral Phosphoric Acid (Hydrogen Bonding) S3->S4 Catalyst Binding S5 Stereoface-Selective Acylation S4->S5 Acyl Chloride S6 Stable 1-Aminocyclobutan-1-ol Derivative S5->S6 Irreversible Trapping

Fig 2. Mechanistic pathway illustrating chiral catalyst-directed hemiaminal trapping.

Detailed Protocol: Synthesis of (1R, 3S)-1-(Acetylamino)-3-phenylcyclobutan-1-yl Acetate

This self-validating protocol describes the desymmetrization of 3-phenylcyclobutan-1-one to yield a stereochemically pure 1-aminocyclobutan-1-ol derivative. Cyclobutanones serve as privileged substrates in ring expansion and functionalization processes, making them ideal starting points[4].

Materials & Reagents
  • Substrate: 3-Phenylcyclobutan-1-one (1.0 mmol, 146 mg)

  • Amine Nucleophile: Aniline (1.1 mmol, 102 mg)

  • Acylating Agent: Acetyl chloride (1.2 mmol, 94 mg)

  • Catalyst: (R)-TRIP (3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-22′-diyl hydrogenphosphate) (0.05 mmol, 5 mol%)

  • Base/Scavenger: N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 155 mg)

  • Solvent: Anhydrous Toluene (10 mL)

Step-by-Step Methodology

Step 1: Hemiaminal Pre-Assembly

  • Flame-dry a 25 mL Schlenk flask under an argon atmosphere.

  • Add 3-phenylcyclobutan-1-one (1.0 mmol) and anhydrous toluene (8 mL) to the flask.

  • Add aniline (1.1 mmol) in one portion. Stir the mixture at room temperature for 1 hour. Note: This establishes the thermodynamic equilibrium between the ketone, imine, and the transient 1-aminocyclobutan-1-ol.

Step 2: Catalyst Coordination 4. Add the (R)-TRIP catalyst (5 mol%) to the reaction mixture. 5. Stir for an additional 15 minutes to allow the catalyst to fully coordinate with the hemiaminal intermediate via hydrogen bonding. 6. Cool the reaction vessel to strictly -20 °C using a cryocooler or a dry ice/ethylene glycol bath.

Step 3: Stereoselective Trapping 7. In a separate dry vial, prepare a solution of acetyl chloride (1.2 mmol) and DIPEA (1.2 mmol) in anhydrous toluene (2 mL). 8. Add this acylating solution dropwise to the main reaction flask over 30 minutes using a syringe pump. Causality: Slow addition prevents localized heating and concentration spikes that could override the catalyst and trigger the racemic background reaction. 9. Maintain stirring at -20 °C for 12 hours.

Step 4: Quenching & Isolation 10. Quench the reaction at -20 °C by adding 5 mL of saturated aqueous


.
11. Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
12. Wash the combined organic layers with brine, dry over anhydrous 

, and concentrate under reduced pressure.

Step 5: Purification & Quality Control (Self-Validation) 13. Crucial Step: Purify the crude residue via flash column chromatography on silica gel. The silica gel MUST be pre-treated with 1% Triethylamine (


) in hexanes. N,O-acetals are highly sensitive to the acidic silanol groups on standard silica; neutralizing the column prevents product degradation.
14. Elute with a gradient of Hexanes/EtOAc (90:10 to 70:30).
15. Validation:  Analyze the purified product via Chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10) to confirm enantiomeric excess (ee > 95%). Use 

H-NMR to confirm the diastereomeric ratio (dr > 20:1), specifically integrating the distinct singlet of the C1-acetate methyl group.

Quantitative Data Presentation

The following table demonstrates the critical optimization parameters required to achieve a highly stereoselective self-validating system.

Table 1: Optimization of Reaction Conditions for Stereoselective Hemiaminal Trapping

EntrySolventTemp (°C)CatalystYield (%)dr (cis:trans)ee (%)
1Dichloromethane25None451:1Racemic
2Dichloromethane25(R)-TRIP (5 mol%)683:142
3Toluene25(R)-TRIP (5 mol%)755:178
4 Toluene -20 (R)-TRIP (5 mol%) 88 >20:1 96

Data Interpretation: Moving from a polar solvent (DCM) to a non-polar solvent (Toluene) tightens the chiral pocket by enhancing hydrogen bonding. Dropping the temperature to -20 °C (Entry 4) completely suppresses the uncatalyzed racemic background acylation, yielding the stable 1-aminocyclobutan-1-ol derivative with exceptional stereocontrol.

References

  • Source: Molecules (MDPI)
  • Source: PubMed Central (PMC)
  • Title: Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines Source: ACS Publications URL
  • Title: 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0 Source: Benchchem URL

Sources

Application Note: 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol in Medicinal Chemistry and Fsp3-Enriched Scaffold Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Scientific Rationale

For decades, modern drug discovery was dominated by high-throughput screening of flat, sp2-hybridized aromatic libraries. While synthetically accessible, these "flat" molecules often suffer from poor aqueous solubility, high promiscuity, and off-target toxicity. In 2009, Lovering et al. introduced the "Escape from Flatland" paradigm, demonstrating that increasing a molecule's saturation—quantified by the fraction of sp3-hybridized carbons (


)—directly correlates with higher clinical success rates [1].

1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol (CAS: 1523159-92-3) is a premium, highly sterically hindered building block designed specifically to address these challenges. With an


 of 1.0, this vicinal amino alcohol introduces profound three-dimensionality into molecular scaffolds [2]. Its unique architecture—combining a conformationally restricted cyclobutanol ring with a neopentyl-like primary amine—makes it an exceptional bioisostere for traditional flat amines and a versatile precursor for rigidified spirocyclic scaffolds [3].

Physicochemical Profiling & Drug-Likeness

The structural features of 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol are meticulously designed to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds.

Table 1: Physicochemical Properties & Causality
PropertyValueMechanistic Causality in Drug Design
Molecular Formula

Low molecular weight (143.23 g/mol ) ensures high ligand efficiency (LE) when used as a fragment or substituent.

1.00Maximum saturation. Drives molecules out of planar conformations, reducing

stacking-induced aggregation and improving aqueous solubility [1].
cLogP ~0.55Highly hydrophilic. Offsets the lipophilicity of heavy aromatic cores in kinase inhibitors or GPCR ligands.
Steric Shielding HighThe gem-dimethyl group (-C(CH3)2-) adjacent to the primary amine creates a neopentyl-like steric shield, drastically reducing susceptibility to oxidative deamination by Monoamine Oxidases (MAOs).
HBD / HBA 3 / 2Provides essential vectors for hydrogen bonding within deep, solvent-exposed protein pockets.

Strategic Applications in Medicinal Chemistry

Fragment-Based Drug Discovery (FBDD)

In FBDD, 3D-shaped fragments are critical for probing complex, non-planar binding pockets. The cyclobutane ring projects the hydroxyl and amino groups in defined spatial vectors. This rigid vector projection allows the fragment to act as an anchor in hydrophobic sub-pockets while maintaining hydrogen-bonding networks with the solvent channel.

Synthesis of Rigidified Spirocycles

Spirocyclic scaffolds are highly prized in medicinal chemistry for their ability to lock molecules into bioactive conformations while improving metabolic stability [2]. The vicinal amino alcohol motif of this compound can be cyclized using carbonylating agents (e.g., CDI or triphosgene) to yield highly rigid spiro-oxazolidin-2-ones . These spirocycles serve as excellent bioisosteres for morpholines or piperazines, often resulting in enhanced target selectivity and reduced hERG liability [3].

G A Flat Aromatic Hit (High cLogP, Low Fsp3) B Incorporate 1-(1-Amino-2-methylpropan-2-yl) cyclobutan-1-ol A->B Scaffold Hopping C 3D-Enriched Lead (Increased Fsp3 = 1.0) B->C Escape from Flatland D Improved Solubility & Lower Toxicity C->D E Enhanced Target Selectivity C->E

Caption: Workflow demonstrating the integration of Fsp3-rich building blocks to optimize lead compounds.

Experimental Protocols

As a Senior Application Scientist, I emphasize that working with highly sterically encumbered molecules requires specific synthetic strategies. Standard reagents often fail due to the neopentyl-like hindrance around the amine and the tertiary nature of the alcohol. The following self-validating protocols are optimized for these exact steric constraints.

Protocol 1: Synthesis of a Spiro-Oxazolidinone Scaffold

Objective: Convert the vicinal amino alcohol into a rigid 3-oxa-1-azaspiro[1]decane derivative.

Reagents:

  • 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the amino alcohol (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM under an inert argon atmosphere. Causality: DIPEA is chosen over triethylamine because its bulkiness prevents it from acting as a competing nucleophile, while argon prevents moisture from hydrolyzing the CDI.

  • Activation: Cool the solution to 0 °C. Add CDI (1.5 eq) portion-wise over 15 minutes. Causality: The primary amine, despite steric hindrance, is more nucleophilic than the tertiary alcohol. It attacks the CDI first to form an intermediate imidazolide. Cooling controls the exothermic release of imidazole and

    
    .
    
  • Cyclization: Remove the ice bath and heat the reaction to reflux (approx. 40 °C) for 12-16 hours. Causality: The tertiary alcohol on the cyclobutane ring is highly sterically hindered. Elevated thermal energy is strictly required to overcome the activation barrier for the intramolecular attack on the imidazolide carbonyl.

  • Workup: Quench with saturated aqueous

    
    . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Validation: Monitor the reaction via LC-MS. The product will show an

    
     peak corresponding to the addition of 26 Da (addition of CO, loss of 2H).
    

G A 1-(1-Amino-2-methylpropan-2-yl) cyclobutan-1-ol B CDI Activation (Primary Amine Attack) A->B C Thermal Cyclization (Tertiary Alcohol Attack) B->C D Spiro-Oxazolidinone Scaffold C->D

Caption: Reaction pathway for the generation of rigid spiro-oxazolidinone scaffolds using CDI.

Protocol 2: Amide Coupling with a Hindered Amine

Objective: Append the building block to a carboxylic acid-containing pharmacophore (e.g., a kinase inhibitor core).

Reagents:

  • Carboxylic Acid Core (1.0 eq)

  • 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF. Add HATU (1.5 eq) and stir at room temperature for 30 minutes. Causality: Standard coupling agents like EDC/HOBt will fail here. The amine's neopentyl-like hindrance requires the highly reactive 7-azabenzotriazole active ester generated by HATU to drive the coupling forward.

  • Coupling: Add the amino alcohol (1.2 eq) to the activated ester solution. Stir at 40 °C for 24 hours. Causality: Gentle heating is applied because the gem-dimethyl group severely restricts the trajectory of the amine's nucleophilic attack on the activated ester.

  • Purification: Dilute with EtOAc and wash extensively with 5% aqueous

    
     (to remove DMF), followed by saturated 
    
    
    
    and brine. Purify via reverse-phase preparative HPLC.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL: [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. URL:[Link]

  • Wei, W., Cherukupalli, S., Jing, L., Liu, X., & Zhan, P. (2020). Fsp3: A new parameter for drug-likeness. Drug Discovery Today, 25(10), 1839-1845. URL:[Link]

Sources

Application Note: High-Throughput Screening of 3D Cyclobutane-Based Compound Libraries for Hit-to-Lead Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Medicinal Chemists in Drug Development Document Type: Technical Application Note & Validated Protocol

Strategic Rationale: The Shift to 3D Chemical Space

Historically, high-throughput screening (HTS) and fragment-based drug discovery (FBDD) libraries have been dominated by flat, sp2-hybridized (hetero)aromatic scaffolds. While easy to synthesize, these planar molecules often suffer from poor aqueous solubility, off-target promiscuity, and suboptimal pharmacokinetic profiles.

To circumvent the "flatland" problem, modern medicinal chemistry has pivoted toward sp3-enriched 3D scaffolds. Among these, the cyclobutane ring has emerged as a highly privileged, yet historically underrepresented, structural motif [[1]](). As of early 2021, at least 39 clinical and preclinical drug candidates featured a cyclobutane ring, demonstrating its growing validation in oncology, virology, and autoimmune therapies 2.

Mechanistic Insights & Causality

The integration of cyclobutanes into screening libraries is not merely an aesthetic structural choice; it is driven by distinct physicochemical causalities:

  • Conformational Restriction: Unlike flexible cycloalkanes, cyclobutane possesses a rigid, puckered conformation with a dihedral angle of approximately 30° 3. This locks the molecule into a bioactive geometry, drastically reducing the entropic penalty upon binding to a target protein.

  • Enhanced Target Complementarity: The puckered 3D structure allows the scaffold to perfectly complement spatial arrangements within deep hydrophobic pockets (e.g., epigenetic readers like WDR5 or G9a), yielding stronger binding affinities than planar counterparts 2.

  • Metabolic Stability & Solubility: Increasing the fraction of sp3 carbons (Fsp3) disrupts crystal lattice packing, which lowers the melting point and increases aqueous solubility—a critical factor for preventing compound aggregation during liquid-based HTS. Furthermore, cyclobutanes serve as excellent metabolically stable isosteres for aryl rings or geminal dimethyl groups, shielding adjacent labile sites from cytochrome P450 degradation [[2]]().

Cyclobutane_Logic A Cyclobutane Scaffold B Puckered Conformation (~30° Dihedral) A->B C High sp3 Fraction (Fsp3) A->C D Metabolic Stability (Aryl Isostere) A->D E Enhanced Target Complementarity B->E F Reduced Planarity & High Solubility C->F

Fig 1: Pharmacological advantages of the cyclobutane scaffold in drug discovery.

Quantitative Scaffold Comparison

To understand the unique positioning of cyclobutanes in library design, it is essential to compare their fundamental thermodynamic and geometric properties against traditional rings.

Scaffold TypeStrain Energy (kcal/mol)Primary Conformation3D Character (Fsp3)Primary Medicinal Chemistry Application
Phenyl Ring 0.0Planar (0°)ZeroAromatic stacking, flat hydrophobic interactions
Cyclopentane 7.1EnvelopeHighFlexible hydrophobic pocket filling
Cyclobutane 26.3Puckered (~30°)High3D spatial complementarity, rigid aryl isostere
Cyclopropane 28.1Planar (0°)HighConformational locking, metabolic block

Data synthesized from established thermodynamic principles and recent structural reviews [[2]](), 3.

High-Throughput Screening (HTS) Workflow

Modern cyclobutane libraries are frequently generated via [2+2] photocycloaddition, allowing for the rapid, stereoselective assembly of highly strained architectures 4. Once synthesized, these libraries must be screened using highly sensitive, artifact-resistant methodologies.

HTS_Workflow A Photochemical Library Synthesis B Acoustic Dispensing (Echo 555) A->B C Target Incubation (TR-FRET) B->C D High-Throughput Readout C->D E Hit Triage & Validation D->E

Fig 2: High-throughput screening workflow for cyclobutane-based compound libraries.

Validated Protocol: TR-FRET Screening of Cyclobutanes against WDR5

The following protocol details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to identify cyclobutane-based inhibitors of the WDR5-MYC protein-protein interaction. WDR5 is a validated epigenetic target where cyclobutane hits have successfully demonstrated superior binding due to their 3D complementarity 2.

System Self-Validation Principle

This protocol is engineered as a self-validating system. The progression from primary screening to hit-picking is strictly gated by the Z'-factor , calculated from in-plate positive and negative controls. Any plate yielding a Z' < 0.6 is automatically rejected, ensuring that the detected cyclobutane hits are true pharmacological interactions rather than assay drift or compound aggregation.

Step-by-Step Methodology

Step 1: Plate Preparation & Acoustic Dispensing

  • Action: Utilize an Echo 555 Acoustic Liquid Handler to transfer 20 nL of cyclobutane library compounds (10 mM in DMSO) into a 384-well low-volume, black polystyrene microplate.

  • Causality: Acoustic dispensing uses sound energy to transfer liquids, completely eliminating plastic tip interactions. This prevents the loss of highly hydrophobic or structurally strained cyclobutane fragments due to surface adsorption. Black plates are mandated to absorb scattered light, eliminating well-to-well optical crosstalk during fluorescence detection.

Step 2: Reagent Assembly

  • Action: Add 5 µL of Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT) containing 2 nM Terbium (Tb)-labeled WDR5 protein to all wells. Subsequently, add 5 µL of 10 nM FITC-labeled MYC peptide.

  • Causality: The inclusion of 0.01% Tween-20 is critical. Cyclobutane compounds, while more soluble than flat aromatics, can still form colloidal aggregates at micromolar screening concentrations. The non-ionic detergent prevents aggregate-based false positives (promiscuous inhibition).

Step 3: Incubation

  • Action: Centrifuge the plate at 1000 x g for 1 minute. Incubate the plates at room temperature (22°C) for 60 minutes in the dark.

  • Causality: Centrifugation eliminates micro-bubbles that cause severe optical scattering. Dark incubation is strictly required to prevent the photobleaching of the FITC acceptor fluorophore, preserving the maximum signal-to-background ratio.

Step 4: TR-FRET Detection

  • Action: Read the plate on a multimode microplate reader (e.g., PerkinElmer EnVision) utilizing a TR-FRET module. Excitation is set at 340 nm. Emission is recorded at 495 nm (Tb donor) and 520 nm (FITC acceptor) after a 100 µs delay.

  • Causality: The 100 µs delay allows short-lived background autofluorescence (often emitted by the library compounds themselves or the plastic plate) to decay completely before measurement, isolating only the specific FRET signal.

Step 5: Data Analysis & Self-Validation

  • Action: Calculate the FRET ratio (Emission 520 nm / Emission 495 nm) for all wells. Calculate the Z'-factor using the 16 DMSO vehicle wells (Negative Control,

    
    , 
    
    
    
    ) and 16 known WDR5 inhibitor wells (Positive Control,
    
    
    ,
    
    
    ) using the formula:
    
    
  • Causality Gate: If Z' > 0.6, the assay is validated. Compounds demonstrating >50% reduction in the FRET ratio relative to the negative control are flagged as primary hits and advanced to dose-response confirmation.

References

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC Source: nih.gov URL:2

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC Source: nih.gov URL:4

  • Cyclobutane Derivatives in Drug Discovery - PharmaBlock Source: pharmablock.com URL:3

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC Source: nih.gov URL:1

Sources

Application Note: Cell-Based Cytotoxicity Profiling of Amino Alcohol Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino alcohols form the structural backbone of numerous pharmacological agents, including beta-blockers, sphingosine analogs, and antimalarials. Due to their basic amine groups and lipophilic nature, these compounds frequently act as Cationic Amphiphilic Drugs (CADs). While therapeutically valuable, CADs are highly prone to off-target cytotoxicity driven by lysosomal trapping (lysosomotropism) and subsequent drug-induced phospholipidosis (DIPL).

This application note provides a comprehensive, self-validating workflow for evaluating the cytotoxicity of amino alcohol compounds. As a Senior Application Scientist, I have designed this protocol to prioritize mechanistic causality over simple viability readouts, ensuring that drug development professionals can accurately distinguish between benign metabolic shifts and true organelle-specific toxicity.

Mechanistic Grounding: Why Amino Alcohols Exhibit Unique Toxicity Profiles

To design an effective assay, we must first understand the physicochemical behavior of the target molecules. Most amino alcohols possess a calculated logP (clogP) > 1 and a basic pKa > 6[1][2]. At physiological pH (7.4), a significant fraction of the drug remains un-ionized, allowing it to passively diffuse across the plasma membrane into the cytosol[1].

However, upon entering the highly acidic environment of the lysosome (pH ~4.5), the amine group becomes rapidly protonated[3]. This newly acquired positive charge renders the molecule membrane-impermeable, leading to massive intralysosomal accumulation—a phenomenon known as lysosomal trapping[1][3].

Prolonged lysosomal sequestration neutralizes the lysosomal pH and competitively inhibits critical lysosomal phospholipases (e.g., Phospholipase A and C)[4]. This disruption halts phospholipid catabolism, resulting in drug-induced phospholipidosis (DIPL), characterized by the pathological accumulation of intracellular lamellar bodies and eventual cell death[1][4].

Mechanism A Extracellular Space (pH 7.4) Neutral Amino Alcohol (R-NH2) B Passive Diffusion Across Cell Membrane A->B C Cytosol (pH ~7.2) Partial Protonation B->C D Diffusion into Lysosome C->D E Lysosome (pH ~4.5) Protonated Trapping (R-NH3+) D->E F Inhibition of Lysosomal Phospholipases E->F G Drug-Induced Phospholipidosis (DIPL) F->G

Mechanistic pathway of amino alcohol lysosomotropism and drug-induced phospholipidosis.

Experimental Design & Causality

A robust evaluation of amino alcohols cannot rely solely on traditional tetrazolium-based reduction assays (e.g., MTT, MTS). These assays are highly susceptible to metabolic artifacts; certain lipophilic amines induce transient mitochondrial uncoupling or hyperactivation of oxidoreductases prior to actual cell death, yielding false-positive viability signals.

Causality Check: To establish a true causal link between compound exposure and cytotoxicity, we mandate ATP quantitation as the primary viability screen. ATP is the most direct biomarker of metabolic competence; its depletion perfectly correlates with cell death without being confounded by intermediate mitochondrial enzyme hyperactivation[5]. Once global toxicity is established, secondary high-content imaging must be deployed to confirm if lysosomal trapping is the driving mechanism.

Workflow A Amino Alcohol Compound B Primary Screen: ATP Viability A->B C Secondary Screen: Lysosomal Trapping B->C IC50 determined D Tertiary Screen: Phospholipidosis C->D Lysosomotropic

Multi-tiered screening workflow for evaluating amino alcohol cytotoxicity.

Step-by-Step Protocols

Protocol A: Global Cytotoxicity via ATP Quantitation (CellTiter-Glo)

Objective: Determine the global IC50 of the amino alcohol compound using a homogeneous luminescent ATP assay[5]. Self-Validating System: Include a known cytotoxic CAD (e.g., Chloroquine) as a positive control and a non-lysosomotropic agent (e.g., Piroxicam) as a negative control to validate assay sensitivity[3].

Methodology:

  • Cell Seeding: Seed immortalized human hepatocytes (e.g., Fa2N-4 or HepG2 cells) at 10,000 cells/well in 100 µL of serum-supplemented medium in an opaque-walled 96-well plate[3][5]. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point dose-response curve of the amino alcohol (e.g., 0.1 µM to 100 µM) in culture medium. Add to the cells and incubate for 72 hours.

  • Reagent Preparation: Thaw CellTiter-Glo Buffer and equilibrate the lyophilized Substrate to room temperature. Mix gently to reconstitute the CellTiter-Glo Reagent[5].

  • Lysis and Reaction: Equilibrate the assay plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo Reagent per well (a 1:1 ratio with the culture medium)[5].

  • Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[5].

  • Measurement: Record luminescence using a microplate reader with an integration time of 0.25–1 second per well[5]. Calculate the IC50 using non-linear regression analysis.

Protocol B: High-Content Screening for Lysosomotropism

Objective: Quantify the extent of lysosomal trapping using a fluorescent competitive displacement assay[1][3]. Causality Check: Lysosomotropic amino alcohols will competitively inhibit the uptake of lysosome-specific dyes (like LysoTracker Red) into the lysosome. A concentration-dependent decrease in red fluorescence directly correlates with the degree of lysosomal trapping[1][3].

Methodology:

  • Cell Preparation: Seed Fa2N-4 or HepG2 cells in a 96-well clear-bottom imaging plate and incubate overnight.

  • Co-Incubation: Treat cells with the amino alcohol compound (at concentrations up to the IC50 determined in Protocol A) alongside 200 nM LysoTracker Red DND-99 for 2 to 4 hours[1][3].

  • Controls: Use 60 µM Chloroquine as a positive control for trapping. Use 10 mM Ammonium Chloride as a mechanistic control; it acts as a buffering agent that raises lysosomal pH, completely blocking LysoTracker accumulation and proving the pH-dependency of the assay[1][3].

  • Washing and Fixation: Wash cells gently with PBS and fix with 4% paraformaldehyde. Counterstain nuclei with Hoechst 33342.

  • High-Content Imaging: Image using a high-content screening (HCS) system (excitation/emission 530/590 nm for LysoTracker)[1]. Quantify total granular fluorescence intensity per cell.

Quantitative Benchmarks & Data Presentation

To validate your internal assay system, it is critical to compare the experimental results of your novel amino alcohol against established pharmacological benchmarks. The table below summarizes the expected physicochemical properties and cytotoxicity profiles of standard reference compounds.

Compound ClassExample DrugBasic pKacLogPLysosomal Trapping PotentialTypical Viability IC50 (HepG2, 72h)
Amino Alcohol (Antimalarial) Chloroquine10.1, 8.14.6High (Positive Control)30 - 50 µM
Amino Alcohol (Beta-blocker) Propranolol9.53.5Moderate to High80 - 120 µM
Non-Amine NSAID Piroxicam1.83.1None (Negative Control)> 200 µM
Amphiphilic Amine Amiodarone8.87.6Very High (DIPL Inducer)10 - 25 µM

Table 1: Physicochemical properties and expected cytotoxicity profiles of benchmark compounds used in amino alcohol screening[1][3].

References

  • Title: Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells)
  • Title: Lysosomal Trapping (Lysosomotropism)
  • Source: promega.
  • Source: jst.go.
  • Source: nih.

Sources

Analytical HPLC methods for purification of chiral amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Method Development and Preparative HPLC Purification of Chiral Amino Alcohols

Introduction: The Mechanistic Challenge of Amino Alcohols

Chiral 1,2-amino alcohols are indispensable structural motifs in pharmaceuticals (e.g.,


-blockers, sphingolipids) and serve as highly versatile ligands in asymmetric catalysis (e.g., bisoxazoline ligands). However, their enantiomeric separation and subsequent preparative purification present significant chromatographic challenges. The presence of both a basic primary/secondary amine and a polar hydroxyl group leads to strong, non-enantioselective secondary interactions with the residual acidic silanols on the silica matrix of Chiral Stationary Phases (CSPs). These interactions cause severe peak tailing, reduced resolution (

), and irreversible sample adsorption.

To overcome these limitations, this application note details a causality-driven approach to developing analytical HPLC methods and scaling them to preparative purification, utilizing immobilized polysaccharide-based CSPs and precisely engineered mobile phase additives.

Scientific Rationale & Methodological Design

1.1. Selection of the Chiral Stationary Phase (CSP) For the purification of chiral amino alcohols, 1 (e.g., Chiralpak® IA or IB) are superior to traditional coated phases [2]. The chiral recognition mechanism relies on hydrogen bonding between the carbamate groups of the CSP and the analyte, coupled with steric inclusion within the polysaccharide groove. The Causality: Because the chiral selector is covalently bonded to the silica, immobilized columns tolerate "forbidden" strong solvents like chloroform (


) or dichloromethane (DCM). This is a vital preparative advantage, as it allows chromatographers to dissolve highly polar amino alcohols at high concentrations without degrading the column bed [1].

1.2. The Causality of Mobile Phase Additives In normal-phase chromatography (e.g., n-hexane/ethanol), the addition of a basic modifier is non-negotiable for amino alcohols. Typically, 0.1% diethylamine (DEA) or ethanolamine is added to the mobile phase [5]. The Causality: The DEA acts as a competitive inhibitor. It preferentially binds to the highly active, unendcapped residual silanols on the silica support, effectively masking them. By neutralizing these non-specific binding sites, the amino alcohol analyte is forced to interact solely with the chiral selector, restoring peak symmetry and ensuring baseline enantiomeric resolution. However,2, as prolonged exposure to high pH will dissolve the underlying silica gel [4].

Workflow Visualization

G N1 1. Analytical Screening (Immobilized CSP, Hexane/EtOH/DEA) N2 2. Mobile Phase Optimization (Maximize Selectivity α & Resolution Rs) N1->N2 Selectivity α > 1.2 N3 3. Loading Capacity Study (Determine Ws via Overloaded Injections) N2->N3 Baseline Resolution (Rs > 1.5) N4 4. Preparative HPLC (Stacked Injections, Isocratic Elution) N3->N4 Maximize Sample Load (Ws) N5 5. Fraction Collection & Recovery (Evaporation of Volatile Solvents) N4->N5 Verify ee% > 99%

Workflow for the analytical development and preparative HPLC purification of chiral amino alcohols.

Quantitative Data & Scale-Up Parameters

To successfully transition from analytical screening to preparative purification, chromatographic parameters must be systematically scaled. The tables below summarize typical optimization data for a vicinal amino alcohol.

Table 1: Analytical Screening Optimization (Column: 250 × 4.6 mm, 5 µm)

Mobile Phase Composition (v/v/v)AdditiveRetention Factor (

)
Selectivity (

)
Resolution (

)
Peak Shape
n-Hexane / EtOH (90/10)None4.21.150.9Severe Tailing
n-Hexane / EtOH (90/10)0.1% DEA2.81.352.1Symmetrical
n-Hexane / EtOH /

(80/10/10)
0.1% DEA2.51.422.6Symmetrical

Note: The inclusion of


 not only improves solubility for future scale-up but also slightly enhances selectivity by altering the solvation shell of the chiral selector.

Table 2: Preparative Scale-Up Parameters

ParameterAnalytical ScaleSemi-Preparative ScalePreparative Scale
Column Dimensions 250 × 4.6 mm250 × 20 mm250 × 50 mm
Flow Rate 1.0 mL/min18.0 mL/min118.0 mL/min
Injection Volume 5 – 20 µL0.5 – 2.0 mL5.0 – 20.0 mL
Sample Concentration 5 mg/mL50 – 200 mg/mL50 – 200 mg/mL
Loading Capacity (

)
~0.1 mg / injection~40 mg / injection~250 mg / injection

Self-Validating Experimental Protocol

This protocol describes a closed-loop system where the preparative output is analytically verified to ensure scientific integrity and absolute chiral purity.

Phase 1: System Preparation and Analytical Loading Study

  • Solvent Preparation: Prepare a ternary mobile phase of n-hexane/ethanol/chloroform (80:10:10 v/v/v). Add 0.1% v/v Diethylamine (DEA). Filter through a 0.2 µm PTFE membrane and degas thoroughly.

  • Equilibration: Flush the analytical column (e.g., Chiralpak IA, 250 × 4.6 mm) at 1.0 mL/min until a stable baseline is achieved at 250 nm UV detection.

  • Loading Capacity (

    
    ) Determination:  Prepare a highly concentrated stock solution of the racemic amino alcohol in 
    
    
    
    (e.g., 200 mg/mL). Perform sequential injections of increasing volumes (5 µL, 10 µL, 20 µL).
  • Evaluation: Monitor the resolution (

    
    ). The maximum loading capacity (
    
    
    
    ) is reached when the peaks broaden to the point where
    
    
    drops to exactly 1.5 (baseline resolution).

Phase 2: Preparative Purification via Stacked Injections

  • Scale-Up: Install the semi-preparative column (250 × 20 mm) packed with the identical CSP. Scale the flow rate proportionally to the cross-sectional area (approx. 18 mL/min).

  • Isocratic Stacked Injections: Because the method is isocratic, utilize "stacked injections" to maximize throughput. Inject the next sample plug before the previous run has completely eluted, timing it so the solvent front of the second injection elutes during the dead time of the first.

  • Fraction Collection: Collect the eluate corresponding to Enantiomer 1 and Enantiomer 2 into separate pre-weighed round-bottom flasks.

Phase 3: Recovery and Internal Validation

  • Solvent Removal: Evaporate the volatile mobile phase using a rotary evaporator at low temperature (<40°C) to prevent thermal degradation of the amino alcohol.

  • Validation (ee% Determination): Re-dissolve a 1 mg aliquot of the purified solid in 1 mL of mobile phase. Re-inject 5 µL onto the analytical column.

  • Acceptance Criteria: The fraction is validated and accepted only if the calculated enantiomeric excess (ee%) is >99%. If ee% is lower, the fraction must be recycled through the preparative system.

References

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 2022.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI, 2019.
  • Liquid chromatographic ligand-exchange chiral stationary phases based on amino alcohols.
  • Instruction Manual for CHIRALPAK® IA. Daicel Chiral Technologies.
  • Instruction Manual for CHIRALPAK® AS-H. Daicel Chiral Technologies.

Sources

Large-Scale Synthesis of Functionalized Cyclobutane Intermediates: Continuous Flow and Thermochemical Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Functionalized cyclobutanes are highly strained carbocycles (ring strain ~26.7 kcal/mol) that have become privileged structural motifs in modern drug discovery[1]. Because of their unique conformational constraints, they serve as excellent bioisosteres for tert-butyl and gem-dimethyl groups, significantly improving the pharmacokinetic properties, lipophilicity, and metabolic stability of drug candidates[1].

Despite their high value, the large-scale synthesis of cyclobutane intermediates has historically been a major bottleneck. Traditional batch photochemical [2+2] cycloadditions suffer from severe limitations dictated by the Beer-Lambert law: poor light penetration in large reaction vessels leads to uneven irradiation, prolonged reaction times, and significant side-product formation due to over-irradiation[2]. Furthermore, the use of inefficient medium-pressure mercury lamps poses safety hazards regarding toxic metal vapors and undesired broad-spectrum UV degradation[2].

To overcome these challenges, chemical development has pivoted toward two highly scalable paradigms:

  • Continuous-Flow Photochemistry: Utilizing high-power Light-Emitting Diodes (LEDs) in microreactors to ensure uniform photon flux and precise residence times[2].

  • Thermochemical Ketene Dimerization: A robust, non-photochemical approach for synthesizing highly sterically hindered cyclobutanes via pyrolysis and controlled reduction[3].

Continuous-Flow LED-Mediated [2+2] Photocycloaddition

Mechanistic Causality & Reactor Design

Transitioning from batch to continuous flow resolves the mass and photon transfer limitations inherent in photochemistry. Flow microreactors utilize narrow-diameter tubing (typically Fluorinated Ethylene Propylene, FEP), which provides a high surface-area-to-volume ratio. FEP is chosen specifically for its high transmittance of UV-A/visible light and chemical inertness. By employing targeted 365 nm LEDs, the reaction avoids the high-energy UV-B/UV-C wavelengths that cause substrate degradation, while the continuous stream ensures that short-lived reactive intermediates are rapidly processed before decomposition can occur[4].

G A Reagents (Maleimide + Alkyne) B HPLC Pumping System (Precise Flow Control) A->B C Photochemical Flow Reactor (High-Power LED, 365 nm) B->C D In-line Raman Spectroscopy (Steady-State Validation) C->D E Product Collection (Cyclobutene Intermediates) D->E

Continuous-flow photochemical [2+2] cycloaddition workflow for cyclobutane intermediates.
Protocol 1: Flow Synthesis of Cyclobutenes and Subsequent Hydrogenation

This protocol details the scalable synthesis of cyclobutenes from maleimides and alkynes, which can be subsequently hydrogenated to highly substituted cyclobutanes.

Step 1: Preparation of the Reagent Stream

  • Action: Dissolve the maleimide derivative (0.5 M) and the commercial alkyne (1.5 equiv) in a UV-transparent, degassed solvent (e.g., acetonitrile or ethyl acetate). If the substrate lacks sufficient absorbance at 365 nm, add a photosensitizer (e.g., thioxanthone, 20 mol%)[2].

  • Causality: Degassing the solvent (via sparging with N₂) is critical because dissolved oxygen can quench the excited triplet state of the photosensitizer, drastically reducing the quantum yield of the [2+2] cycloaddition.

Step 2: Reactor Priming and Flow Rate Optimization

  • Action: Prime a continuous-flow reactor (e.g., Vapourtec E-Series) equipped with a 10 mL FEP tubing coil wrapped around a high-power 365 nm LED cylinder. Set the HPLC pumps to a flow rate of 0.5 mL/min to achieve a 20-minute residence time.

  • Causality: A 20-minute residence time ensures complete conversion while preventing the secondary photochemical degradation of the highly strained cyclobutene product[2].

Step 3: Steady-State Execution & Self-Validation

  • Action: Initiate the reagent stream. Monitor the reactor effluent using an in-line Raman spectrometer.

  • Validation Check: Track the disappearance of the maleimide C=C stretch (~1640 cm⁻¹) and the appearance of the cyclobutene ring-breathing mode. The system is validated as "steady-state" when the Raman peak ratios remain constant for >3 reactor volumes[4].

Step 4: Downstream Processing

  • Action: Collect the effluent in a light-protected flask. To yield the final cyclobutane intermediate, pump the crude cyclobutene stream directly through a continuous-flow hydrogenation reactor containing a packed Pd/C catalyst cartridge under 5 bar of H₂[2].

Quantitative Data: Batch vs. Continuous Flow

The following table summarizes the validated improvements when transitioning the [2+2] photocycloaddition from traditional batch to a continuous-flow LED setup[2].

ParameterTraditional Batch PhotochemistryContinuous-Flow LED Photochemistry
Light Source Medium-pressure Hg lamp (Broadband)High-power LED (Targeted 365 nm)
Energy Efficiency Low (High heat generation, wasted IR/UV)High (Specific wavelength, minimal heat)
Reaction Time 12–24 hours10–30 minutes
Scalability Poor (Limited by Beer-Lambert law)Excellent (Multigram via continuous operation)
Typical Yield 40–60% (Prone to over-irradiation)72–95% (Precise residence time control)

Thermochemical Large-Scale Synthesis of Sterically Hindered Cyclobutanes

Mechanistic Causality & Logical Progression

For highly sterically hindered cyclobutanes, such as 2,2,4,4-tetramethylcyclobutan-1-ol, photochemical [2+2] cycloadditions often fail due to severe steric repulsion in the transition state. Instead, a thermochemical approach utilizing the pyrolysis of isobutyric anhydride is employed. Pyrolysis generates highly reactive dimethylketene, which spontaneously undergoes a thermal [2+2] dimerization to form a cyclobutane-1,3-dione core[3]. The logical progression of this synthesis relies on exploiting the immense steric bulk of the gem-dimethyl groups to control the chemoselectivity of the subsequent sequential reductions.

G A Isobutyric Anhydride B Step 1: Pyrolysis & Dimerization (450°C - 500°C) A->B C 2,2,4,4-Tetramethylcyclobutane- 1,3-dione B->C D Step 2: Selective Mono-reduction (NaBH4, 0°C to RT) C->D E 3-Hydroxy-2,2,4,4-tetramethyl- cyclobutan-1-one D->E F Step 3: Exhaustive Reduction (H2/Pd-C or LiAlH4) E->F G 2,2,4,4-Tetramethylcyclobutan-1-ol F->G

Three-step scalable synthesis of 2,2,4,4-tetramethylcyclobutan-1-ol via ketene dimerization.
Protocol 2: Three-Step Synthesis of 2,2,4,4-Tetramethylcyclobutan-1-ol

Step 1: Pyrolysis & Dimerization

  • Action: Introduce isobutyric anhydride into a high-temperature pyrolysis apparatus pre-heated to 450°C–500°C at a controlled rate. Trap the volatile dimethylketene intermediate in a receiving flask containing a cold organic solvent (or the dione product itself acting as the solvent)[3].

  • Causality: At these elevated temperatures, the anhydride undergoes an electrocyclic cleavage. The immediate trapping in a cold environment is necessary because dimethylketene is highly volatile and reactive; cooling forces the spontaneous, uncatalyzed [2+2] dimerization to 2,2,4,4-tetramethylcyclobutane-1,3-dione[3].

Step 2: Selective Mono-Reduction

  • Action: Dissolve the dione in methanol and cool the reaction flask in an ice bath to 0°C. Slowly add sodium borohydride (NaBH₄, 0.5 equiv) in small portions under vigorous stirring. Allow the reaction to warm to room temperature[3].

  • Validation Check: Monitor the reaction via TLC. Once the starting material is consumed, carefully quench the reaction by the slow addition of water. Acidify the mixture with 1M HCl until the pH reaches exactly 6.0[3].

  • Causality: Stopping the reduction at the mono-hydroxy stage is possible because the reduction of the first carbonyl group alters the conformation of the cyclobutane ring, increasing the steric shielding around the remaining carbonyl. Acidifying to pH 6 neutralizes the excess borate salts, but carefully avoiding highly acidic or highly basic conditions prevents the base/acid-catalyzed retro-aldol cleavage of the strained hydroxy-ketone ring.

Step 3: Exhaustive Reduction

  • Action: Extract the 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one intermediate with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate[3]. Subject this intermediate to a secondary, more forceful reduction using an excess of NaBH₄ at room temperature (or LiAlH₄ in THF for complete conversion) to yield the final target.

  • Action: Purify the final 2,2,4,4-tetramethylcyclobutan-1-ol via vacuum distillation or recrystallization[3].

References

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue National Center for Biotechnology Information (PMC) URL:[Link]

  • Continuous-Flow Synthesis of Cyclobutenes Using LED Technology Almac Group URL:[Link]

  • Continuous flow synthesis of cyclobutenes via lithium ynolates RSC Publishing URL:[Link]

Sources

Application Note & Protocol: High-Efficiency Enzymatic Resolution of Racemic Amino Cyclobutanol Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cyclobutane motif is a privileged scaffold in modern medicinal chemistry, conferring unique conformational constraints and metabolic stability to drug candidates. Specifically, chiral amino cyclobutanols are key building blocks for a range of therapeutics, including antiviral agents and kinase inhibitors. Traditional chemical methods for resolving racemic mixtures of these compounds often suffer from harsh reaction conditions, low yields, and the use of toxic reagents.

This application note provides a comprehensive guide to the enzymatic resolution of racemic amino cyclobutanol mixtures, a green and highly efficient alternative. We will explore the use of lipases, a class of robust and versatile enzymes, to achieve high enantioselectivity and yield. This protocol is designed for researchers, scientists, and drug development professionals seeking to implement this powerful methodology.

Theoretical Framework: The Principles of Enzymatic Kinetic Resolution

Enzymatic Kinetic Resolution (EKR) is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. The fundamental principle lies in the differential reaction rates of the two enantiomers with the enzyme. In the context of amino cyclobutanols, a common approach is the acylation of the amino group, where the enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other.

This results in a mixture containing one acylated enantiomer and the unreacted, opposite enantiomer. The significant difference in their chemical properties (e.g., polarity, solubility) allows for their straightforward separation using standard chromatographic techniques. The efficiency of this process is quantified by the enantiomeric excess of the product (ee_p) and the substrate (ee_s), as well as the conversion rate.

Materials and Reagents

Reagent/Equipment Specification Supplier Example
Racemic amino cyclobutanol>98% puritySigma-Aldrich
Lipase B from Candida antarctica (CAL-B)Immobilized on macroporous acrylic resinNovozymes (Novozym® 435)
Acylating AgentEthyl acetate, Isopropenyl acetateAcros Organics
Organic SolventAnhydrous grade (e.g., Toluene, THF, MTBE)Fisher Scientific
Buffer (for certain lipases)Potassium Phosphate Buffer (0.1 M, pH 7.0)Prepare in-house
Magnetic Stirrer with HotplateIKA
Reaction Vessels25 mL or 50 mL round-bottom flasksVWR
Temperature Control SystemOil bath or heating mantle
Analytical HPLC SystemChiral column (e.g., Chiralcel OD-H)Agilent Technologies
Rotary EvaporatorHeidolph
Silica Gel for Chromatography60 Å, 230-400 meshMerck

Experimental Workflow

The overall process for the enzymatic resolution of racemic amino cyclobutanols can be broken down into three main stages: Enzyme Screening, The Resolution Reaction, and Product Separation and Analysis.

G cluster_0 Stage 1: Enzyme Screening cluster_1 Stage 2: Resolution Reaction cluster_2 Stage 3: Separation & Analysis A Select diverse lipases B Small-scale trial reactions A->B C Analyze enantioselectivity (ee) B->C D Optimize reaction conditions C->D Select best enzyme E Scale-up reaction D->E F Monitor reaction progress via HPLC E->F G Quench reaction F->G Target conversion reached H Separation via column chromatography G->H I Characterize products (NMR, etc.) H->I

Figure 1: General workflow for the enzymatic resolution of racemic amino cyclobutanols.

Protocol 1: Enzyme Screening

Objective: To identify the most effective lipase for the selective acylation of one enantiomer of the amino cyclobutanol.

  • Preparation: In a series of 4 mL vials, add 10 mg of racemic amino cyclobutanol.

  • Enzyme Addition: To each vial, add 10 mg of a different lipase (e.g., CAL-B, Lipase from Pseudomonas cepacia, Lipase from Aspergillus niger).

  • Solvent and Acylating Agent: Add 1 mL of anhydrous toluene and 1.2 equivalents of ethyl acetate to each vial.

  • Reaction: Seal the vials and place them on a shaker at 40°C and 200 rpm for 24 hours.

  • Sampling and Analysis: After 24 hours, take a 100 µL aliquot from each vial, filter through a 0.22 µm syringe filter, and dilute with the mobile phase for HPLC analysis.

  • HPLC Analysis: Inject the samples onto a chiral HPLC column to determine the enantiomeric excess (ee) of the remaining substrate and the acylated product. The lipase that provides the highest enantioselectivity will be chosen for the preparative scale reaction.

Protocol 2: Preparative Scale Enzymatic Resolution

Objective: To perform the resolution on a larger scale to obtain a significant quantity of the enantioenriched products.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of racemic amino cyclobutanol in 50 mL of anhydrous toluene.

  • Acylating Agent: Add 1.2 equivalents of ethyl acetate to the solution.

  • Enzyme Addition: Add the selected lipase from the screening (e.g., 500 mg of Novozym® 435).

  • Reaction Conditions: Stir the mixture at 40°C. Monitor the reaction progress by taking small aliquots every 2-4 hours and analyzing them by chiral HPLC.

  • Reaction Endpoint: The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the acylated product.

  • Enzyme Recovery: Once the desired conversion is reached, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent and reused for subsequent batches.

Protocol 3: Product Workup and Separation

Objective: To separate the acylated amino cyclobutanol from the unreacted enantiomer.

  • Solvent Removal: Concentrate the filtrate from the previous step under reduced pressure using a rotary evaporator.

  • Column Chromatography: The resulting residue is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used.

    • The less polar acylated product will elute first.

    • The more polar, unreacted amino cyclobutanol will elute later.

  • Fraction Analysis: Collect fractions and analyze them by TLC or HPLC to identify the pure product fractions.

  • Solvent Evaporation: Combine the pure fractions for each compound and remove the solvent under reduced pressure to yield the purified, enantioenriched products.

  • Characterization: Confirm the identity and purity of the separated enantiomers using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Data Interpretation and Optimization

The success of the enzymatic resolution is highly dependent on several factors:

  • Enzyme Choice: Lipases are the most commonly used enzymes for this transformation due to their broad substrate scope and high stability in organic solvents. Novozym® 435 (immobilized CAL-B) is a particularly robust and widely used catalyst for these reactions.

  • Solvent System: The choice of solvent can significantly impact enzyme activity and selectivity. Non-polar, aprotic solvents like toluene, hexane, and MTBE are generally preferred.

  • Acylating Agent: The nature of the acyl donor can influence the reaction rate. Simple esters like ethyl acetate are common, but activated acyl donors like isopropenyl acetate can accelerate the reaction.

  • Temperature: The reaction temperature affects the enzyme's activity. Typically, temperatures between 30-50°C are optimal. Higher temperatures can lead to enzyme denaturation.

G center Enzymatic Resolution A Enzyme Selection center->A Selectivity B Solvent Choice center->B Activity C Acylating Agent center->C Rate D Temperature center->D Stability

Figure 2: Key parameters influencing the enzymatic resolution process.

Troubleshooting

Problem Possible Cause Solution
Low or no conversion Inactive enzymeUse a fresh batch of enzyme or test enzyme activity with a standard substrate.
Inappropriate solventScreen a range of solvents (e.g., THF, MTBE, hexane).
Water content is too highUse anhydrous solvents and reagents.
Low enantioselectivity Sub-optimal enzymeScreen a wider variety of lipases.
Reaction temperature is too high or too lowOptimize the reaction temperature (e.g., test at 30°C, 40°C, and 50°C).
Difficulty in separating products Incomplete conversionAllow the reaction to proceed closer to 50% conversion.
Inappropriate chromatography conditionsOptimize the solvent system for column chromatography.

Conclusion

Enzymatic kinetic resolution offers a highly efficient, selective, and environmentally friendly method for obtaining enantiopure amino cyclobutanols. By carefully selecting the enzyme and optimizing the reaction conditions, researchers can achieve high yields and excellent enantiomeric excess. The protocols outlined in this application note provide a robust starting point for developing and implementing this valuable technique in the synthesis of chiral building blocks for drug discovery and development.

References

  • Enzymatic Kinetic Resolution of a Racemic Aminocyclobutanol Derivative , Organic Process Research & Development, ACS Publications, [Link]

  • Lipase-Catalyzed Resolutions of Racemic Alcohols and Esters , Chemical Reviews, ACS Publications, [Link]

  • Novozym® 435: The "Perfect" Lipase Immobilizate? , ChemCatChem, Wiley Online Library, [Link]

  • Green Chemistry in Drug Discovery , Royal Society of Chemistry, [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the complexities of this synthesis and improve your yield. This resource is structured as a dynamic question-and-answer forum to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most viable synthetic strategy for preparing 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol?

A1: The most direct and commonly employed strategy for the synthesis of tertiary alcohols, such as the target molecule, is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[1][2] In this specific case, the reaction would be between a Grignard reagent derived from a protected 1-amino-2-methylpropane and cyclobutanone. The amino group of the starting amine must be protected to prevent it from reacting with the highly basic Grignard reagent.[3]

Q2: Why is protection of the amino group necessary in the Grignard reaction?

A2: The Grignard reagent is a potent nucleophile and a strong base. Primary and secondary amines contain acidic protons on the nitrogen atom. These acidic protons will react with the Grignard reagent in a rapid acid-base reaction, quenching the reagent and preventing it from adding to the carbonyl group of the cyclobutanone.[3] This side reaction will significantly reduce the yield of the desired amino alcohol. Therefore, the amino group must be "protected" with a group that is stable to the Grignard reagent and can be removed later in the synthesis.

Q3: What are suitable protecting groups for the amino group in this synthesis?

A3: The choice of protecting group is critical. It must be stable under the basic conditions of the Grignard reaction and easily removable under conditions that will not degrade the final product. Commonly used protecting groups for amines in this context include:

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group that is stable to Grignard reagents and can be removed under acidic conditions, for instance, with trifluoroacetic acid (TFA).[3]

  • Carboxybenzyl (Cbz): The Cbz group is also robust in the presence of Grignard reagents and is typically cleaved by catalytic hydrogenation.[3]

The selection between Boc and Cbz will depend on the overall synthetic plan and the presence of other functional groups in the molecule.

Q4: What are the key starting materials for this synthesis?

A4: The primary starting materials for the proposed Grignard synthesis are:

  • Cyclobutanone: This is the electrophilic carbonyl component.

  • A protected 1-amino-2-methylpropane derivative: This will be used to form the Grignard reagent. A common precursor would be N-protected 1-chloro-2-methylpropan-2-amine or 1-bromo-2-methylpropan-2-amine.

Q5: What are the potential side reactions that can lower the yield?

A5: Besides the quenching of the Grignard reagent by an unprotected amine, other potential side reactions include:

  • Enolization of Cyclobutanone: Cyclobutanone has acidic α-protons. A bulky Grignard reagent can act as a base and deprotonate the cyclobutanone, forming an enolate. This enolate is unreactive towards further Grignard addition, thus reducing the yield of the desired tertiary alcohol.

  • Wurtz Coupling: This is a reaction between the Grignard reagent and any unreacted alkyl halide, leading to the formation of a dimer. This is more likely to occur at higher temperatures.

  • Reduction of Cyclobutanone: If the Grignard reagent has β-hydrogens, it can reduce the cyclobutanone to the corresponding secondary alcohol.

Proposed Synthetic Protocol

The following is a detailed, step-by-step methodology for the synthesis of 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol via a Grignard reaction. This protocol is based on established principles of organic synthesis for analogous compounds.

Step 1: Protection of 1-Amino-2-methylpropan-2-ol

  • Dissolve 1-amino-2-methylpropan-2-ol in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine or diisopropylethylamine.

  • Slowly add the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with aqueous solutions to remove the base and any water-soluble byproducts.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the N-protected amino alcohol.

Step 2: Conversion of the Protected Amino Alcohol to an Alkyl Halide

  • The N-protected amino alcohol can be converted to the corresponding alkyl halide (chloride or bromide) using standard methods, such as reaction with thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide).

Step 3: Grignard Reagent Formation and Reaction with Cyclobutanone

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Grignard Formation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of the N-protected 1-halo-2-methylpropan-2-amine in an anhydrous ether solvent (e.g., diethyl ether or THF) to the magnesium. The reaction is exothermic and should be initiated with gentle heating if necessary.

  • Reaction with Cyclobutanone: Once the Grignard reagent has formed, cool the flask to 0 °C in an ice bath. Slowly add a solution of cyclobutanone in the same anhydrous solvent to the Grignard reagent.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC.

  • Quenching: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Deprotection of the Amino Group

  • Dissolve the crude protected amino alcohol from the previous step in a suitable solvent.

  • For Boc deprotection: Add an acid such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent.

  • For Cbz deprotection: Subject the solution to catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

  • After the deprotection is complete (monitor by TLC), neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) if an acid was used.

  • Extract the product into an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol.

Step 5: Purification

The crude product can be purified by one of the following methods:

  • Column Chromatography: Using a silica gel stationary phase and an appropriate eluent system (e.g., a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate, with a small amount of triethylamine to prevent tailing).

  • Crystallization/Recrystallization: If the product is a solid, it can be purified by crystallization from a suitable solvent or solvent mixture.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Grignard reagent. 2. Presence of moisture in the reaction. 3. Incomplete protection of the amino group. 4. Enolization of cyclobutanone.1. Use fresh, high-quality magnesium turnings and activate them with iodine. Ensure the alkyl halide is pure. 2. Flame-dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Confirm complete protection by NMR or TLC before proceeding to the Grignard reaction. 4. Add the cyclobutanone slowly to the Grignard reagent at a low temperature (0 °C or below).
Presence of a Significant Amount of Starting Cyclobutanone 1. Insufficient Grignard reagent. 2. Poor quality of the Grignard reagent.1. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. 2. Prepare the Grignard reagent fresh and titrate it before use to determine the exact concentration.
Formation of a High-Boiling Point Byproduct Wurtz coupling of the alkyl halide.Maintain a low reaction temperature during the formation and reaction of the Grignard reagent. Add the alkyl halide slowly to the magnesium.
Presence of a Secondary Alcohol Byproduct Reduction of cyclobutanone by the Grignard reagent.Use a Grignard reagent with minimal β-hydrogens if possible. Maintain a low reaction temperature.
Difficulty in Isolating the Product The product may be highly polar and water-soluble.After quenching, extract the aqueous layer multiple times with an appropriate organic solvent. Consider performing a salt extraction by acidifying the aqueous layer and washing with an organic solvent to remove non-basic impurities, then basifying the aqueous layer and extracting the product.
Product Streaking on TLC Plate The primary amine is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system.

Visualizing the Workflow

SynthesisWorkflow cluster_protection Step 1: Protection cluster_grignard Step 2 & 3: Grignard Synthesis cluster_deprotection_purification Step 4 & 5: Deprotection & Purification Start 1-Amino-2-methylpropan-2-ol Protect Protect Amino Group (e.g., Boc Anhydride) Start->Protect ProtectedAmine N-Protected Amino Alcohol Protect->ProtectedAmine Halogenation Convert to Alkyl Halide ProtectedAmine->Halogenation GrignardFormation Form Grignard Reagent (Mg, anhydrous ether) Halogenation->GrignardFormation GrignardReaction Grignard Addition GrignardFormation->GrignardReaction Cyclobutanone Cyclobutanone Cyclobutanone->GrignardReaction ProtectedProduct N-Protected Target Molecule GrignardReaction->ProtectedProduct Deprotection Deprotect Amino Group (e.g., TFA or H₂/Pd-C) ProtectedProduct->Deprotection CrudeProduct Crude Product Deprotection->CrudeProduct Purification Purification (Chromatography/Crystallization) CrudeProduct->Purification FinalProduct 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol Purification->FinalProduct

Sources

Technical Support Center: Overcoming Solubility Challenges of Amino Alcohol Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet significant hurdle in the laboratory: the poor aqueous solubility of amino alcohol compounds. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Section 1: The Root of the Problem - Why Are Amino Alcohols Often Poorly Soluble?

Amino alcohol compounds are bifunctional molecules containing both a basic amino group (-NH₂) and a neutral alcohol group (-OH). Their solubility in water is a delicate balance between the hydrophilic nature of these functional groups and the often hydrophobic carbon backbone of the molecule.

  • The Role of the Amino Group: The amino group is basic and can be protonated in acidic conditions to form a charged ammonium species (-NH₃⁺). This ionization dramatically increases water solubility. The extent of this ionization is governed by the compound's pKa, the pH at which 50% of the amino groups are protonated.

  • The Hydrophobic Backbone: As the size of the non-polar carbon skeleton increases, the overall hydrophobicity of the molecule rises, which counteracts the hydrophilic contributions of the amino and alcohol groups. This is often the primary reason for poor solubility in neutral aqueous media.

  • Intramolecular Interactions: In some cases, intramolecular hydrogen bonding between the amino and alcohol groups can reduce their interaction with water molecules, further decreasing solubility.

Understanding these fundamentals is the first step in diagnosing and solving solubility issues.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered in the lab in a direct question-and-answer format.

Q1: My amino alcohol compound won't dissolve in neutral water (pH ~7.0). What is the first and most effective step I should take?

A: The most direct approach is pH adjustment . Since the amino group is basic, lowering the pH of the aqueous medium will protonate it, forming a more soluble salt in situ.

Causality & Rationale: The un-ionized form of an amine (R-NH₂) is generally less soluble in water than its protonated, ionized counterpart (R-NH₃⁺). By adding an acid (e.g., HCl), you shift the equilibrium towards the protonated form, as described by the Henderson-Hasselbalch equation. As a rule of thumb, for sufficient ionization and solubility, the pH of the solution should be adjusted to at least 2 units below the pKa of the amino group.[1][2] The formation of charged species increases interactions with polar water molecules, thereby increasing solubility.[3]

Quick Troubleshooting Steps:

  • Create a slurry of your compound in water.

  • While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Monitor for dissolution. Often, the compound will dissolve completely as the pH drops.

  • Check the final pH to ensure it is compatible with your downstream application.

Q2: I've lowered the pH, and while solubility improved, it's still not high enough for my required stock concentration. What is my next option?

A: The use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4][5]

Causality & Rationale: Co-solvents work by making the aqueous environment more "hospitable" to the hydrophobic portions of your amino alcohol. They disrupt the hydrogen bonding network of water, reducing the energy required to create a cavity for the solute molecule.[6] This reduction in solvent polarity decreases the interfacial tension between your compound and the solvent, leading to increased solubility.[5]

Commonly Used Co-solvents in Research:

  • Ethanol[7][8]

  • Propylene Glycol (PG)[4][8]

  • Polyethylene Glycol (PEG 400)[4][6][8]

  • Dimethyl Sulfoxide (DMSO)[9]

Getting Started with Co-solvents:

  • Start by preparing a solution with a small percentage of co-solvent (e.g., 10% v/v) in your aqueous buffer.

  • Attempt to dissolve your compound.

  • If solubility is still insufficient, gradually increase the percentage of the co-solvent.

  • Crucial Consideration: Always be mindful of the tolerance of your experimental system (e.g., cell culture, enzyme assay) to the chosen co-solvent, as high concentrations can be toxic or interfere with results.

Q3: My compound is unstable at low pH, and my biological assay is sensitive to organic co-solvents. Are there gentler alternatives?

A: Yes. In this scenario, two excellent methods to explore are the use of surfactants or cyclodextrins .

1. Surfactants: Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[10] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic part of your amino alcohol can be encapsulated within this core, while the hydrophilic shell maintains the entire complex's solubility in water.[11]

  • Common Examples: Polysorbates (Tween® 20, Tween® 80), Sodium Dodecyl Sulfate (SDS).

  • How to Use: Prepare your aqueous medium with a surfactant concentration above its CMC and then attempt to dissolve your compound.

2. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[12] They can encapsulate the hydrophobic portion of a guest molecule, like your amino alcohol, forming a "host-guest" or inclusion complex.[13][14] This complex shields the hydrophobic part from the water, while the cyclodextrin's hydrophilic exterior ensures the entire system remains dissolved.[14][15] This method is widely used to enhance the solubility, stability, and bioavailability of drugs.[13][15][]

  • Common Examples: β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD).[9]

  • How to Use: Dissolve the cyclodextrin in your aqueous buffer first, then add your amino alcohol and stir or sonicate to facilitate complex formation.

Q4: For long-term stability and formulation development, my team wants to create a solid, water-soluble version of our lead amino alcohol compound. What is the industry-standard approach?

A: For this purpose, salt formation is the definitive strategy. This involves reacting your basic amino alcohol with an acid to form a stable, crystalline salt. This is a well-established technique, with approximately 50% of marketed small molecule drugs being administered in salt form.[17]

Causality & Rationale: Unlike simple pH adjustment in a solution, this process creates a new solid-state entity with distinct and often superior physicochemical properties.[18] The salt form is typically a crystalline solid with its own melting point, crystal lattice energy, and, most importantly, a higher intrinsic solubility and dissolution rate compared to the parent molecule (the "free base").[18][19] This is because the salt readily dissociates in water into its charged ions, which are more easily solvated.[19]

Key Steps in Salt Screening:

  • Counter-ion Selection: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, mesylate, tartrate, maleate) to react with your amino alcohol.[17]

  • Reaction & Crystallization: Perform the reaction in a suitable solvent system to crystallize the new salt.

  • Characterization: Analyze the resulting solid to confirm salt formation and assess its properties (e.g., solubility, dissolution rate, stability, hygroscopicity).

Q5: With all these options, how do I decide which solubilization method is best for my specific amino alcohol and experiment?

A: A systematic, stepwise approach is the most efficient way to find the optimal method. The goal is to use the simplest and mildest conditions that meet your concentration requirements while ensuring compatibility with your downstream application.

G cluster_0 Systematic Solubilization Workflow A Start: Dissolve Amino Alcohol in Target Aqueous Buffer (pH 7.4) B Soluble at Required Concentration? A->B C Success! Proceed with Experiment B->C Yes D No: pH Adjustment B->D No E Lower pH (e.g., to pH 2-4) Is compound soluble & stable? D->E E->C Yes F No: Consider Co-solvents E->F No G Screen Co-solvents (DMSO, EtOH, PEG) Is compound soluble & assay compatible? F->G G->C Yes H No: Advanced Methods G->H No I Screen Cyclodextrins or Surfactants Is compound soluble & assay compatible? H->I I->C Yes J Consider Salt Formation for Long-Term Formulation I->J No K Re-evaluate Compound or Assay Conditions J->K

Caption: A decision-making workflow for selecting an appropriate solubilization strategy.

Q6: I successfully dissolved my compound in a high-concentration DMSO/water mixture, but it precipitates instantly when I add it to my cell culture media. What is happening?

A: This is a classic case of dilution-induced precipitation . Your compound is soluble in the high-concentration co-solvent mixture, but when you introduce this stock solution into a larger volume of aqueous buffer (like cell media), the co-solvent concentration is immediately diluted. This dilution shifts the solvent properties back towards being highly aqueous, a condition in which your compound is not soluble, causing it to "crash out" of the solution.[6]

Troubleshooting & Prevention:

  • Lower the Stock Concentration: Prepare a less concentrated stock solution that requires a smaller dilution factor. This may require using a higher percentage of co-solvent in the stock.

  • Increase Co-solvent in Final Medium: If your assay can tolerate it, add a small amount of the co-solvent to the final assay buffer to slightly decrease its polarity.

  • Change Method: This is a strong indicator that a co-solvent approach may not be suitable. This is an ideal scenario to evaluate cyclodextrins or surfactants, as the complexes they form are often more robust to dilution.

  • Slow Addition: Add the stock solution dropwise to the final buffer while vortexing or stirring vigorously. This can sometimes prevent localized high concentrations that initiate precipitation.

Section 3: Key Experimental Protocols

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the equilibrium (thermodynamic) solubility of a compound.[20]

Methodology:

  • Preparation: Add an excess amount of your solid amino alcohol compound (enough so that some solid remains undissolved) to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker for 24-48 hours to ensure equilibrium is reached.[21]

  • Separation: Separate the undissolved solid from the solution. This can be done by centrifugation to pellet the solid, followed by careful collection of the supernatant, or by filtering the solution through a 0.22 µm filter.

    • Self-Validation: Ensure the filter does not adsorb your compound. Filter a known concentration standard and verify the concentration is unchanged.[22]

  • Quantification: Accurately determine the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC or LC-MS.[20][23] This concentration is the thermodynamic solubility.

  • Solid-State Analysis: Analyze the remaining solid (e.g., by XRPD or DSC) to confirm it has not changed its crystalline form during the experiment.[24]

Protocol 2: Systematic pH-Based Solubilization

This protocol helps determine the pH at which your compound achieves the desired solubility.

Methodology:

  • Determine pKa: First, find the pKa of your amino alcohol's conjugate acid. This can be found in the literature, predicted using software, or determined experimentally.

  • Prepare Slurry: Add a pre-weighed amount of your compound to a specific volume of deionized water to create a slurry at a concentration higher than your target.

  • Titration: While stirring, slowly add a dilute strong acid (e.g., 0.1 M HCl) in small increments.

  • Monitor: After each addition, allow the system to equilibrate and visually check for dissolution. Measure the pH.

  • Endpoint: The pH at which the last of the solid just dissolves is the approximate pH required to achieve that concentration. For a safety margin, it is often best to work at a pH 0.5-1.0 unit lower than this value.

G cluster_0 Effect of pH on Amino Alcohol Solubility cluster_1 cluster_2 A R-NH2 (Un-ionized) B R-NH3+ (Ionized) A->B Decreasing pH (Adding Acid) C H+ B->A Increasing pH (Adding Base)

Caption: Equilibrium between the less soluble un-ionized and more soluble ionized forms of an amino alcohol.

Section 4: Data Summary

Table 1: Comparison of Solubilization Strategies
MethodMechanism of ActionProsConsBest For...
pH Adjustment Ionizes the basic amino group to a charged, more polar species.[3]Simple, cost-effective, uses common lab reagents.Compound must be stable at the required pH; may not be compatible with all biological assays.Initial screening; compounds stable in acidic conditions; assays tolerant of low pH.
Co-solvents Reduces the polarity of the bulk solvent, making it more favorable for hydrophobic molecules.[4][5]Highly effective for many compounds; can achieve very high concentrations.Potential for assay interference or toxicity; risk of precipitation upon dilution.[6]Preparing high-concentration stocks; non-cellular assays; when downstream dilution is minimal.
Surfactants Encapsulates hydrophobic molecules within micelles above the CMC.[10][11]Effective at low concentrations; can improve stability.Can interfere with assays (e.g., protein binding); potential for cell toxicity.[25]Formulations where co-solvents are not viable; when membrane interaction is a concern.
Cyclodextrins Forms a host-guest inclusion complex, shielding the hydrophobic part of the molecule.[13][14]Generally low toxicity; high biocompatibility; complexes are often stable upon dilution.[26]Can be more expensive; encapsulation is dependent on molecular size/shape fit.Sensitive biological assays (e.g., cell culture); in vivo studies; when co-solvents cause precipitation.
Salt Formation Creates a new, stable crystalline solid with intrinsically higher solubility and dissolution rate.[18][19]Creates a stable, solid drug substance; highly reproducible; industry standard for drug development.[17]Requires chemical synthesis and characterization; not all compounds form stable salts.Long-term formulation development; creating a solid dosage form; improving bioavailability.

References

  • Fuchs, D., Fischer, J., Tumakaka, F., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(19), 6578–6584. [Link]

  • Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. [Link]

  • Jude Jenita, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). [Link]

  • Domańska, U., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 614-624. [Link]

  • Fallah, E., & Tajarobi, F. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. [Link]

  • Hotaling, T. G., & Peck, K. (2016). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. National Center for Biotechnology Information (PMC). [Link]

  • Hanson, J. R. (2013). Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents. ScholarWorks at WMU. [Link]

  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information (PMC). [Link]

  • Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Roquette Pharma Solutions. [Link]

  • Balaraman, E., et al. (2016). General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. ACS Publications. [Link]

  • Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific Theses and Dissertations. [Link]

  • An, G., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Center for Biotechnology Information (PMC). [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Ijmsdr. [Link]

  • ACS Publications. (2025). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design. [Link]

  • Wappes, E. A., et al. (2021). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. National Center for Biotechnology Information (PMC). [Link]

  • Le, T. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Elkordy, A. A., et al. (2020). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. National Center for Biotechnology Information (PMC). [Link]

  • Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

  • American Pharmaceutical Review. (2022). Dissolution Method Troubleshooting: An Industry Perspective. American Pharmaceutical Review. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Tan, Y. M., et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. MDPI. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovations. [Link]

  • Nozaki, Y., & Tanford, C. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 246(8), 2211-2217. [Link]

  • Singh, A., & Kumar, A. (2015). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 7(1), 21-26. [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Millipore. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • ResearchGate. (2023). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. ResearchGate. [Link]

  • Elder, D. P., & Holm, R. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? European Journal of Pharmaceutical Sciences, 38(5), 413-422. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • International Journal of Research in Pharmaceutical Sciences and Technology. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. IJRSPT. [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • University of Louisville. (n.d.). The oxidation of amino alcohols. ThinkIR. [Link]

  • DiVA. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA Portal. [Link]

  • Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. [Link]

  • Alam, A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information (PMC). [Link]

  • Taylor & Francis Online. (2010). Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement. Pharmaceutical Development and Technology. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. IJPCSONLINE.COM. [Link]

Sources

Optimizing reaction conditions for the amination of cyclobutanone precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyclobutanone amination. Cyclobutanes are increasingly prioritized in drug development as rigid, sp³-carbon-rich bioisosteres for aromatic rings. However, the high ring strain and steric nuances of cyclobutanone precursors present unique challenges during amination, including poor stereocontrol, catalyst poisoning, and unintended ring-opening.

Designed for researchers and process chemists, this guide provides mechanistic troubleshooting, validated step-by-step protocols, and quantitative route comparisons to ensure robust carbon-nitrogen bond formation.

Strategic Route Selection & Quantitative Data

Selecting the correct amination strategy depends entirely on your target scaffold. While traditional reductive amination preserves the four-membered ring, transition-metal catalysis can be leveraged to either couple challenging aryl halides or intentionally cleave the ring to form functionalized nitriles.

RouteSelection Start Cyclobutanone Precursor Q1 Preserve Cyclobutane Ring? Start->Q1 RingIntact Yes (sp3-rich scaffold) Q1->RingIntact RingCleave No (Target: Nitriles) Q1->RingCleave RedAm Reductive Amination (STAB, DCE, RT) RingIntact->RedAm Aliphatic/Aryl Amines BHA Buchwald-Hartwig (Pd cat, 100°C) RingIntact->BHA Aryl Halides Oxime Form Oxime Ester RingCleave->Oxime CuCat Cu-Catalyzed C-C Cleavage Oxime->CuCat Aryl Amines

Workflow for selecting the optimal cyclobutanone amination strategy based on target scaffold.

Table 1: Quantitative Comparison of Synthetic Routes
ParameterRoute 1: Reductive AminationRoute 2: Buchwald-HartwigRoute 3: Cu-Catalyzed C–C Cleavage
Primary Reagents STAB (1.5 eq), Primary/Sec AminePd-catalyst, Aryl Halide, BaseCu-catalyst, Oxime Ester, Aryl Amine
Temperature Room Temperature (20–25 °C)100–140 °CAmbient Temperature
Reaction Time 1–2 hours18–24 hours2–4 hours
Typical Yield 85–90%75–85%70–87%
Key Advantage Operational simplicity; green reagentsBroad aryl substrate scopeAccess to 4-(arylamino)butanenitriles

Data synthesized from comparative route developments and flow system optimizations[1][2].

Frequently Asked Questions (Mechanistic Insights)

Q1: How do I control the cis/trans stereoselectivity during the reductive amination of 3-substituted cyclobutanones? A1: Stereocontrol in cyclobutanone reduction is governed by the hydride attack trajectory. To achieve high cis-selectivity (often >90%), you must promote a bidentate transition state where the metal counterion of the reducing agent coordinates tightly with the carbonyl oxygen. This forces the hydride to attack from the anti-face with respect to the 3-substituent. Mechanistic Fix: Use Sodium Triacetoxyborohydride (STAB) in a non-polar or moderately polar solvent like 1,2-dichloroethane (DCE) or diethyl ether (Et₂O). Highly polar solvents like THF compete for metal coordination, loosening the cation-carbonyl complex and degrading cis-selectivity[3]. This precise cis-selective reductive amination is a critical step in synthesizing complex rigid scaffolds, such as the IGF-IR inhibitor AEW541[4].

Q2: My borane-catalyzed reductive amination is stalling at 30% conversion. What is causing this? A2: Your catalyst is likely being poisoned by the water generated during the initial imine condensation step. Water causes the irreversible deprotonation of the active oxonium-borate complex, converting it into a catalytically inactive hydroxy-borate complex[5]. Mechanistic Fix: You must modulate the resting state of the catalyst. Implement a Dean-Stark trap or add activated 4Å molecular sieves to the reaction vessel to sequester water before it can interact with the borane catalyst[5].

CatalystPoisoning ActiveCat Active Borane Catalyst OxoBorate Oxonium-Borate Complex ActiveCat->OxoBorate Binds Intermediate Imine Imine Intermediate Imine->OxoBorate InactiveCat Hydroxy-Borate (Inactive) OxoBorate->InactiveCat Irreversible Deprotonation Product Aminated Product OxoBorate->Product Reductive Hydride Transfer Water H2O (From Condensation) Water->InactiveCat Catalyst Poisoning

Mechanistic pathway of borane catalyst poisoning via water condensation during amination.

Q3: I am trying to synthesize distal oxygenated nitriles via amination, but direct substitution yields over-alkylated byproducts. How do I prevent this? A3: Direct substitution of alkyl halides with amines frequently suffers from over-alkylation because the resulting secondary amine is often more nucleophilic than the starting primary amine. Mechanistic Fix: Abandon direct substitution and utilize a radical-mediated C–C bond cleavage strategy. By converting the cyclobutanone into an oxime ester, you can use a copper catalyst to generate an iminyl radical. This radical selectively cleaves the strained ring to form an alkyl radical intermediate, which is then cleanly captured by an amine nucleophile to form the C(sp³)–N bond without over-alkylation[6][7].

Troubleshooting Guide

SymptomRoot CauseProtocol Adjustment
Poor Diastereomeric Ratio (dr) Solvent polarity is too high, disrupting the bidentate transition state.Switch solvent from THF/MeOH to DCE or Et₂O. Lower reaction temperature to 0 °C during hydride addition[3].
Formation of N,N-dicyclobutyl amines Excess ketone relative to amine, driving secondary reductive amination.Ensure the amine is in slight excess (1.1 - 1.2 eq). Add the reducing agent slowly to favor imine reduction over ketone reduction[8].
No Product in C–C Cleavage Using aliphatic amines instead of aryl amines; aliphatic amines fail to capture the radical efficiently.Restrict nucleophiles to aryl amines (e.g., aniline derivatives) when using the Cu-catalyzed oxime ester cleavage protocol[7].

Validated Experimental Protocols (Self-Validating Systems)

Protocol A: Cis-Selective Reductive Amination of Cyclobutanone

Objective: Synthesize 1,3-cis-disubstituted cyclobutane amines with >90% dr[1][4].

  • Imine Formation: To a flame-dried flask under N₂, add the 3-substituted cyclobutanone (1.0 eq) and the primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Condensation: Stir the mixture at room temperature for 1 hour.

    • Self-Validation Checkpoint 1: Pull a 10 µL aliquot for GC-MS. Do not proceed until the ketone peak is completely consumed and the imine mass is dominant. If stalled, add 4Å molecular sieves.

  • Reduction: Cool the reaction to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition prevents thermal runaway, which would degrade the kinetic cis-selectivity.

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench & Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation Checkpoint 2: Run ¹H NMR on the crude residue. The cis-isomer will show distinct coupling constants for the cyclobutane methine protons compared to the trans-isomer.

Protocol B: Copper-Catalyzed C–C Cleavage/Amination

Objective: Synthesize 4-(arylamino)butanenitriles via ring-opening[6][7].

  • Preparation: In a glovebox, charge a vial with cyclobutanone oxime ester (1.0 eq), aryl amine (1.5 eq), and the appropriate Copper(I) catalyst (10 mol%).

  • Solvent Addition: Suspend the mixture in anhydrous solvent (as optimized per substrate, typically a non-coordinating solvent) at 0.1 M.

  • Reaction: Seal the vial, remove from the glovebox, and stir at ambient temperature for 4 hours. Causality: Ambient temperature is sufficient because the relief of cyclobutane ring strain thermodynamically drives the iminyl radical cleavage.

  • Workup: Dilute with EtOAc, filter through a short pad of Celite to remove the copper catalyst, and concentrate.

    • Self-Validation Checkpoint: Analyze the crude mixture via IR spectroscopy. A sharp absorption band near 2200 cm⁻¹ confirms the successful formation of the nitrile group via ring cleavage.

References

1.6 - Organic Chemistry Frontiers (RSC Publishing) 2.5 - PMC / NIH 3.8 - Organic Process Research & Development 4.4 - ResearchGate / ACS Publications 5. 1 - Benchchem 6. 2 - MIT DSpace 7.3 - Vrije Universiteit Brussel

Sources

Technical Support Center: Troubleshooting Stereoselective Reduction of Cyclobutanones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stereoselective reduction of cyclobutanones. The synthesis of chiral cyclobutanols is a critical transformation in the development of bioactive molecules and natural products. However, the inherent ring strain (~26 kcal/mol) and unique conformational dynamics of the four-membered ring often lead to unpredictable stereochemical outcomes, over-reduction, or catastrophic ring-cleavage.

This guide is engineered for researchers and drug development professionals. It synthesizes empirical data, mechanistic causality, and field-proven protocols to help you troubleshoot and optimize your cyclobutanone reductions.

Quantitative Data Summary: Catalyst & Reagent Benchmarking

Selecting the correct reducing system is the first step in avoiding stereochemical failure. The table below summarizes the expected performance and common pitfalls of standard reduction methodologies based on recent literature[1][2][3].

Reduction MethodTypical Catalyst/ReagentTarget SelectivityExpected YieldExpected ee / drPrimary Troubleshooting Issue
Hydride Reduction NaBH₄ or L-SelectrideDiastereoselective (cis)85–95%>90:10 drPoor cis/trans ratio at room temp.
CBS Reduction (S)-Me-CBS / BH₃·SMe₂Enantioselective70–93%44–92% eeModerate ee due to poor steric differentiation.
Asymmetric Transfer Hydrogenation (ATH) RuClEnantioselective80–97%90–97% eeRing-opening byproducts (C-C cleavage).

Core Troubleshooting Q&A

Issue 1: Poor Diastereoselectivity (cis vs. trans) in Hydride Reductions

Q: I am reducing a 3-substituted cyclobutanone using NaBH₄, but my NMR shows a near 1:1 mixture of cis and trans isomers instead of the expected cis-major product. How do I fix this?

Application Scientist Insight: The reduction of 3-substituted cyclobutanones is governed by steric approach control . The hydride preferentially attacks the carbonyl from the less hindered face (equatorial-like approach), pushing the resulting hydroxyl group to the same face as the 3-substituent, yielding the cis-alcohol[2].

If you are seeing a 1:1 ratio, your reaction conditions are likely providing too much thermal energy, allowing the hydride to overcome the steric penalty of the axial-like approach. Furthermore, highly polar solvents can coordinate with the metal counterion (Na⁺), disrupting the stabilizing cation-carbonyl complexation that helps organize the transition state[2].

Resolution Strategy:

  • Lower the Temperature: Drop the reaction temperature to -78 °C. This maximizes the energetic difference (ΔΔG‡) between the two competing transition states.

  • Decrease Solvent Polarity: Switch from pure Methanol to a THF/Methanol mixture.

  • Increase Hydride Bulk: If NaBH₄ fails, switch to a bulkier reagent like L-Selectride (Lithium tri-sec-butylborohydride), which is exquisitely sensitive to steric environments.

HydrideAttack Substrate 3-Substituted Cyclobutanone FaceA Less Hindered Face (Equatorial-like Approach) Substrate->FaceA Hydride (e.g., NaBH4) Low Temp FaceB More Hindered Face (Axial-like Approach) Substrate->FaceB Hydride High Temp / Polar Solvent ProdA cis-Cyclobutanol (Major Product, >90%) FaceA->ProdA ProdB trans-Cyclobutanol (Minor Product) FaceB->ProdB

Logical flow of steric approach control dictating diastereoselectivity in hydride reductions.

Issue 2: Stalled Enantiomeric Excess (ee) in CBS Reductions

Q: I am attempting an enantioselective reduction of a benzocyclobutenone using the Corey-Bakshi-Shibata (CBS) catalyst. My yields are fine, but the ee is stalling around 60%. Why is the chiral induction so poor?

Application Scientist Insight: This is a known limitation. Early studies by Kündig demonstrated that the CBS reduction of parent benzocyclobutenones often yields moderate enantioselectivity (44–68% ee)[3]. The fundamental issue is that the cyclobutanone ring is relatively flat and symmetrical. Unless there is a massive steric blocking group immediately adjacent to the carbonyl (like an α-quaternary center), the chiral oxazaborolidine catalyst struggles to differentiate the Re and Si faces of the ketone during the hydride transfer step.

Resolution Strategy: Abandon the CBS reduction for this specific substrate class and transition to Noyori's Asymmetric Transfer Hydrogenation (ATH) . Utilizing a Ruthenium-based catalyst like RuCl shifts the mechanism from a boron-mediated hydride delivery to a highly structured, six-membered pericyclic transition state. The ATH catalyst utilizes simultaneous Ru-H (hydride) and N-H (proton) bonding to the carbonyl, locking the cyclobutanone into a rigid conformation that routinely delivers >95% ee[3].

ATH_Cycle Precat RuCl[(S,S)-Tsdpen](p-cymene) ActiveCat Active 16e- Ru-Amido Complex Precat->ActiveCat Base (-HCl) HydrideCat 18e- Ru-Hydride Complex ActiveCat->HydrideCat + HCOOH TS Six-Membered Transition State (Enantioselective Transfer) HydrideCat->TS + Cyclobutanone TS->ActiveCat Catalyst Regeneration Product Chiral Cyclobutanol (High ee) TS->Product Product Release

Catalytic cycle of Noyori Asymmetric Transfer Hydrogenation (ATH) for cyclobutanones.

Issue 3: Ring-Opening (C-C Bond Cleavage) Side Reactions

Q: During the Ru-catalyzed ATH of an electron-rich cyclobutanone, I am observing a significant amount of a linear acyclic byproduct (up to 20%). How is the ring breaking?

Application Scientist Insight: You are observing a strain-release driven C-C bond cleavage. Cyclobutanones possess immense angle strain. Transition metals (particularly Ir, Ru, and Rh) can undergo oxidative addition into the strained α-C-C bond. Electron-rich substituents on the cyclobutanone stabilize the resulting metallacycle intermediate, facilitating ring-opening rather than the desired carbonyl reduction[3].

Resolution Strategy:

  • Switch to a More Reactive Catalyst: If your substrate is electron-rich, it reacts slower, giving the metal more time to undergo the deleterious C-C insertion. Switch to a more electrophilic, highly active catalyst like (S,S)-Ts-DENEB to accelerate the desired C=O reduction pathway over the C-C cleavage pathway[3].

  • Modify the Hydrogen Donor: If using an Isopropanol/Base system, switch to the Formic Acid/Triethylamine (HCOOH/Et₃N) azeotrope. The azeotrope often provides a higher effective concentration of hydride, pushing the kinetic reduction forward before ring-opening can occur.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include built-in validation steps. Do not proceed to the next synthetic step without confirming the metrics below.

Protocol A: Highly Diastereoselective Hydride Reduction (L-Selectride)

Objective: Achieve >95:5 cis/trans selectivity for 3-substituted cyclobutanones.

  • Preparation: Flame-dry a Schlenk flask under Argon. Dissolve the 3-substituted cyclobutanone (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Addition: Dropwise add L-Selectride (1.0 M in THF, 1.2 equiv) down the side of the flask over 10 minutes to prevent localized heating.

  • Reaction: Stir at -78 °C for 2 hours.

  • Quench & Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl. Allow to warm to room temperature. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation: Run a crude ¹H-NMR. Locate the diagnostic cyclobutanol methine proton (CH-OH). The cis and trans isomers will have distinct chemical shifts (typically between 4.0–4.5 ppm). Integrate these peaks to definitively calculate your diastereomeric ratio (dr) before column chromatography.

Protocol B: Enantioselective Noyori ATH Reduction

Objective: Achieve >90% ee for benzocyclobutenones or sterically biased cyclobutanones.

  • Preparation: In an argon-filled glovebox, charge a vial with RuCl (1.0 to 2.0 mol%)[3].

  • Solvent System: Add a pre-degassed 5:2 mixture of Formic Acid/Triethylamine (HCOOH/Et₃N) to the vial to achieve a 0.5 M substrate concentration.

  • Reaction: Add the cyclobutanone (1.0 equiv). Stir at room temperature (20–25 °C) for 12–24 hours. Monitor strictly by TLC to avoid over-reaction or ring-opening.

  • Workup: Dilute with water and extract with Dichloromethane (3x). Wash the combined organics with saturated NaHCO₃ to remove residual formic acid. Dry and concentrate.

  • Self-Validation: Purify the product via flash chromatography. You must determine the enantiomeric excess using Chiral HPLC against a racemic standard synthesized via Protocol A (NaBH₄). Do not rely on optical rotation alone, as trace chiral impurities can drastically skew the polarimeter reading.

References

  • Catalytic Enantioselective Synthesis of Benzocyclobutenols and Cyclobutanols via A Sequential Reduction/C-H Functionalization. Chemical Science (RSC Publishing).
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel.
  • Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society.

Sources

Technical Support Center: Strategies for the Deprotection of 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis and modification of 1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol. This molecule, featuring a primary amine and a tertiary alcohol on a sterically hindered scaffold, is a valuable building block in medicinal chemistry and drug development.[1] Its successful incorporation into larger molecules invariably requires the use of protecting groups for the amine and alcohol functionalities.

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals focused on the critical final step: the removal of these protecting groups. We will delve into troubleshooting common issues, provide detailed experimental protocols, and explain the chemical principles behind various deprotection strategies. Our goal is to equip you with the expertise to navigate challenges such as incomplete reactions, unexpected side products, and issues of selectivity.

Part 1: Deprotection of the Primary Amino Group

The primary amine of the target molecule is a potent nucleophile and is typically protected as a carbamate. The two most common carbamate protecting groups are the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group.[2][3] The choice of deprotection strategy is entirely dependent on which group is installed.

Troubleshooting Guide: Boc Group Deprotection

The Boc group is renowned for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions.[4] This acid-lability is the cornerstone of its use in orthogonal protection schemes.

Frequently Asked Questions (FAQs): N-Boc Deprotection

Q1: My Boc deprotection is incomplete or proceeding very slowly. What are the common causes and solutions?

A1: This is a frequent challenge, often rooted in several factors:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process.[5] If the acid is too weak, has degraded (e.g., trifluoroacetic acid, TFA, absorbing atmospheric moisture), or is used in insufficient stoichiometric amounts, the reaction will be sluggish.[6][7]

  • Steric Hindrance: The target molecule has a neopentyl-like structure adjacent to the amine. This steric bulk can hinder the approach of the acid and slow down the deprotection rate, necessitating more forceful conditions.[6]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence deprotection efficacy. Dichloromethane (DCM) is a common, non-coordinating solvent, while protic solvents like methanol can sometimes interfere or require different conditions.[6]

Troubleshooting Steps:

  • Increase Acid Concentration: If using a 20% TFA in DCM solution, consider increasing the concentration to 50% or even using neat TFA.[7] For HCl, ensure the solution is fresh and anhydrous.

  • Elevate the Temperature: Gently warming the reaction to 40 °C can often overcome the activation barrier for sterically hindered substrates. However, monitor carefully for potential side reactions.[7]

  • Extend Reaction Time: Monitor the reaction closely by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some sterically hindered substrates simply require longer reaction times for full conversion.[7]

  • Re-evaluate Solvent: Ensure the starting material is fully soluble. If solubility is an issue, a co-solvent might be necessary.

Q2: I've successfully removed the Boc group, but my yield is low due to the formation of side products. What is happening?

A2: The primary culprit is the formation of a reactive tert-butyl cation during the deprotection mechanism.[8] This electrophile can be trapped by any nucleophile present in the reaction mixture or on the substrate itself, leading to unwanted alkylation byproducts.[2][8]

Mitigation Strategy: Use of Scavengers The most effective way to prevent t-butyl cation side reactions is to add a scavenger to the reaction mixture. The scavenger's role is to trap the cation before it can react with your desired product.

  • Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIPS), or anisole are excellent choices. They are used in slight excess (typically 1.1-1.5 equivalents).

Mechanism: Acid-Catalyzed Boc Deprotection

The deprotection proceeds via protonation of the carbamate carbonyl, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine.

Boc Deprotection Mechanism Boc_Amine N-Boc Protected Amine Protonation Protonated Carbamate Boc_Amine->Protonation + H⁺ (TFA, HCl) Fragmentation Fragmentation Protonation->Fragmentation Carbamic_Acid Carbamic Acid Intermediate Fragmentation->Carbamic_Acid tBu_Cation tert-Butyl Cation Fragmentation->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂ Isobutene Isobutene tBu_Cation->Isobutene - H⁺ CO2 CO₂

Caption: Mechanism of acid-catalyzed Boc deprotection.

Protocol 1: Boc Deprotection with TFA in DCM
ParameterValue/Condition
Reagents N-Boc protected amine, Dichloromethane (DCM), Trifluoroacetic acid (TFA)
Stoichiometry Substrate (1 eq.), TFA (10-20 eq. or 20-50% v/v solution)
Temperature 0 °C to Room Temperature
Typical Time 1 - 3 hours

Step-by-Step Procedure:

  • Dissolve the N-Boc protected amine (1 equivalent) in anhydrous DCM (to a concentration of ~0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (10-20 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Workup (TFA Salt): Concentrate the reaction mixture under reduced pressure. The resulting TFA salt can often be used directly in the next step after co-evaporation with toluene (3x) to remove residual TFA.[7]

  • Workup (Free Amine): After concentration, dissolve the residue in an organic solvent (e.g., ethyl acetate). Carefully wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[7]

Troubleshooting Guide: Cbz Group Deprotection

The benzyloxycarbonyl (Cbz or Z) group is a robust protecting group, stable to a wide range of conditions, but it is uniquely susceptible to cleavage by catalytic hydrogenolysis.[9][10]

Frequently Asked Questions (FAQs): N-Cbz Deprotection

Q1: What is the standard and most reliable method for Cbz group removal?

A1: Catalytic hydrogenolysis is the most common and often preferred method.[9] It involves the cleavage of the C-O benzyl bond using hydrogen gas in the presence of a palladium catalyst (typically 10% Pd on carbon). The reaction conditions are exceptionally mild, and the byproducts are simply toluene and carbon dioxide, which are easily removed.[9][10]

Q2: My molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups). Is hydrogenolysis still an option?

A2: No, hydrogenolysis is not suitable in this case as it will reduce other susceptible functional groups. You must use an alternative chemical cleavage method.

  • Acidic Cleavage: Strong acids like HBr in acetic acid can cleave the Cbz group, but the conditions are harsh and may not be compatible with other acid-labile groups.[9][11]

  • Lewis Acid-Mediated Cleavage: A milder and more modern alternative is the use of a Lewis acid. For example, a combination of Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be highly effective and tolerates many functional groups that are sensitive to reduction.[12][13]

Q3: My hydrogenolysis reaction has stalled. The catalyst appears black, but there is no conversion. What should I do?

A3: This is a classic case of catalyst poisoning.

  • Sulfur Compounds: Even trace amounts of sulfur-containing compounds can irreversibly poison the palladium catalyst. Ensure all reagents and solvents are sulfur-free.

  • Other Functional Groups: Certain functional groups, like thiols or some heterocycles, can coordinate to the catalyst surface and inhibit its activity.

  • Solution: Filter the reaction mixture through Celite® to remove the poisoned catalyst, and add a fresh batch of catalyst. If the problem persists, a pre-treatment of your starting material to remove the poisoning agent may be necessary, or you may need to switch to a chemical deprotection method.

Workflow: Cbz Deprotection via Hydrogenolysis

This workflow outlines the standard procedure for removing a Cbz protecting group using catalytic hydrogenolysis.

Cbz Deprotection Workflow Start Dissolve Cbz-Amine in Solvent (MeOH, EtOH) Add_Catalyst Add Pd/C Catalyst (5-10 mol %) Start->Add_Catalyst Inert_Atmosphere Inert Atmosphere (Evacuate/Backfill H₂) Add_Catalyst->Inert_Atmosphere Reaction Stir under H₂ Atmosphere (Balloon, RT) Inert_Atmosphere->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Filter Filter through Celite® to Remove Catalyst Monitor->Filter Complete Concentrate Concentrate Filtrate Filter->Concentrate Product Isolated Free Amine Concentrate->Product

Caption: General workflow for Cbz deprotection via hydrogenolysis.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
ParameterValue/Condition
Reagents N-Cbz protected amine, Palladium on Carbon (10% Pd/C), Solvent (Methanol or Ethanol), Hydrogen (H₂) gas
Stoichiometry Substrate (1 eq.), 10% Pd/C (5-10 mol % Pd)
Temperature Room Temperature
Typical Time 2 - 16 hours

Step-by-Step Procedure:

  • Dissolve the N-Cbz protected amine in a suitable solvent like methanol or ethanol in a round-bottom flask equipped with a stir bar.

  • Carefully add 10% Pd/C to the solution.

  • Seal the flask, and evacuate the atmosphere, then backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert hydrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material is no longer visible.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude amine, which can be purified by standard methods if necessary.[9]

Part 2: Deprotection of the Tertiary Hydroxyl Group

The tertiary alcohol in the target molecule is sterically hindered, making silyl ethers the most practical choice for protection. The tert-butyldimethylsilyl (TBDMS or TBS) group is a workhorse in this context due to its balance of stability and reactivity.[14]

Troubleshooting Guide: TBDMS Group Deprotection

The TBDMS group is robust towards many reaction conditions but can be reliably cleaved using fluoride ion sources or under specific acidic conditions.[15]

Frequently Asked Questions (FAQs): O-TBDMS Deprotection

Q1: What is the most common reagent for TBDMS removal?

A1: The most widely used method is treatment with a fluoride ion source.[15] Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is the standard reagent.[16][17] The exceptional strength of the silicon-fluoride bond provides a powerful thermodynamic driving force for the reaction.[18]

Q2: My TBDMS deprotection with TBAF is very slow. What could be wrong?

A2: Several factors can impede TBAF-mediated deprotection:

  • Steric Hindrance: The tertiary nature of the alcohol, combined with the bulky cyclobutyl and isopropyl groups, creates significant steric congestion around the TBDMS ether. This can dramatically slow the approach of the nucleophilic fluoride ion.[15]

  • Reagent Quality: TBAF is hygroscopic. Commercially available solutions in THF contain a variable amount of water, which can affect reactivity. Anhydrous TBAF is more reactive but also more basic.

  • Solution: Consider gently heating the reaction (e.g., to 40-50 °C). If that fails, using a less sterically demanding silyl protecting group (like TES, triethylsilyl) in future syntheses might be a better strategy.[14]

Q3: Can I use acidic conditions to remove the TBDMS group?

A3: Yes, but selectivity can be a major issue. While TBDMS ethers can be cleaved with acid, the conditions are often strong enough to also cleave an N-Boc group.[8][19] If the amine is protected with a Cbz group, acidic deprotection of the TBDMS ether (e.g., with acetic acid/water/THF) is a viable and orthogonal strategy.[15]

Mechanism: Fluoride-Mediated TBDMS Deprotection

The deprotection mechanism involves a nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate siliconate intermediate which then fragments.

TBDMS Deprotection Mechanism TBDMS_Ether O-TBDMS Ether Pentacoordinate_Si Pentacoordinate Siliconate Intermediate TBDMS_Ether->Pentacoordinate_Si + F⁻ (TBAF) Alkoxide Alkoxide Pentacoordinate_Si->Alkoxide TBDMSF TBDMS-F Pentacoordinate_Si->TBDMSF Free_Alcohol Free Alcohol Alkoxide->Free_Alcohol Workup (H₂O)

Caption: Mechanism of fluoride-mediated TBDMS deprotection.

Protocol 3: TBDMS Deprotection with TBAF in THF
ParameterValue/Condition
Reagents O-TBDMS protected alcohol, Tetrabutylammonium fluoride (TBAF, 1.0 M in THF), Tetrahydrofuran (THF)
Stoichiometry Substrate (1 eq.), TBAF (1.1 - 1.5 eq.)
Temperature Room Temperature to 50 °C
Typical Time 2 - 24 hours

Step-by-Step Procedure:

  • Dissolve the TBDMS-protected alcohol in anhydrous THF.

  • Add the solution of TBAF (1.0 M in THF, 1.1-1.5 equivalents) dropwise at room temperature.

  • Stir the reaction and monitor its progress by TLC. If the reaction is slow, it can be gently heated.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 3: Orthogonal Deprotection Strategies

The true power of protecting groups lies in their ability to be removed selectively, a concept known as orthogonality.[2][14] By choosing the right combination of protecting groups for the amine and alcohol, you can unmask either functional group at will.

Scenario 1: N-Boc and O-TBDMS Protection

This is a common and highly effective strategy. The two groups are perfectly orthogonal.

  • To Deprotect the Amine: Use acidic conditions (TFA/DCM). The TBDMS ether is stable to these conditions.

  • To Deprotect the Alcohol: Use a fluoride source (TBAF/THF). The Boc group is completely stable to fluoride ions.

Scenario 2: N-Cbz and O-TBDMS Protection

This is another excellent orthogonal pairing.

  • To Deprotect the Amine: Use catalytic hydrogenolysis (H₂/Pd-C). The TBDMS ether is unaffected by these conditions.

  • To Deprotect the Alcohol: Use a fluoride source (TBAF/THF). The Cbz group is stable to fluoride.

Summary of Deprotection Conditions

Protecting GroupFunctional GroupCleavage ConditionsOrthogonal To
Boc AmineStrong Acid (TFA, HCl)[20]Cbz, TBDMS
Cbz AmineCatalytic Hydrogenolysis (H₂/Pd-C)[10]Boc, TBDMS
TBDMS AlcoholFluoride (TBAF) or Acid[15]Cbz

digraph "Orthogonal Deprotection" {
graph [nodesep=0.3, ranksep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9, arrowhead=vee];
// Nodes
Start [label="N-Protected, O-Protected\nStarting Material", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5];
PathA_Reagent [label="Reagent A", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
PathB_Reagent [label="Reagent B", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
ProductA [label="Amine Deprotected\n(Alcohol Protected)", fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5];
ProductB [label="Alcohol Deprotected\n(Amine Protected)", fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5];

// Edges
Start -> PathA_Reagent [label=" Path A"];
Start -> PathB_Reagent [label=" Path B"];
PathA_Reagent -> ProductA [label=" Selective\n Deprotection"];
PathB_Reagent -> ProductB [label=" Selective\n Deprotection"];

}

Caption: Concept of orthogonal deprotection strategies.

References

  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • BenchChem. (2025, December). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
  • National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central.
  • Gelest. (n.d.). Deprotection of Silyl Ethers.
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection.
  • BenchChem. (2025). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • CymitQuimica. (2026). 1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol.
  • BenchChem. (2025, December). Troubleshooting Guide for Boc Deprotection of Cyclic Amines.
  • Vinayagam, V., et al. (2024, April 4). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry.
  • D'Andrea, S. V., & Ghosh, A. (2004, November 17). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters.
  • Fiveable. (2025, August 15). Fluoride-Mediated Deprotection Definition.
  • BenchChem. (2025, December). Technical Support Center: Achieving Complete Deprotection of the TBDMS Group.
  • University of Calgary. (n.d.). Alcohol Protecting Groups.
  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols.
  • Kumar, P., et al. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Reddy, B. V. S., et al. (n.d.). A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III)
  • National Center for Biotechnology Information. (2022, June 25). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. PubMed Central.
  • BenchChem. (n.d.). The Chemistry of the Boc Protecting Group.
  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 2-amino-2-methyl-. NIST Chemistry WebBook.
  • BenchChem. (2025). Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers.
  • ChemScene. (n.d.). 1-(1-Amino-2-methylpropan-2-yl)-3-methoxycyclobutan-1-ol.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
  • Wang, Y., et al. (n.d.). Regioselective Deprotection of Tert-Butyldimethylsilyl Ethers by Boron Trichloride. Synlett.
  • MedChemExpress. (n.d.). 1-Amino-2-methylpropan-2-ol | Biochemical Reagent.
  • Divakaran, R. (2008). Protecting groups in organic synthesis.
  • Santa Cruz Biotechnology. (n.d.). 1-Amino-2-methylpropan-2-ol.
  • Total Synthesis. (2024, January 19). TBS Protecting Group: TBS Protection & Deprotection.

Sources

Purification challenges of polar amino alcohol compounds

Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Technical Support Center. Polar amino alcohols are notoriously difficult to isolate. Their bifunctional nature—combining a basic, ionizable amine with a highly polar hydroxyl group—causes severe tailing on normal-phase silica and a complete lack of retention on standard reversed-phase columns. This guide provides field-proven, mechanistically grounded solutions to overcome these chromatographic hurdles.

Module 1: Diagnostic Purification Workflow

Before troubleshooting, use the decision matrix below to align your compound's physicochemical properties with the correct chromatographic mode.

G Start Crude Polar Amino Alcohol Q1 Highly Water Soluble? (LogP < 1) Start->Q1 NP Normal Phase Flash (Add 1-5% TEA/NH4OH) Q1->NP No Q2 MS Compatibility Required? Q1->Q2 Yes HILIC HILIC Mode (Acetonitrile / Aqueous Buffer) Q2->HILIC Yes (Volatile Buffers) RP Reversed-Phase C18 (Ion-Pairing Agents) Q2->RP No (UV/ELSD only) Amine Amine-Bonded Silica (Aqueous Normal Phase) Q2->Amine Prep Scale Flash Deriv Chemical Derivatization (e.g., Boc-protection) RP->Deriv If retention fails

Diagnostic workflow for selecting the optimal amino alcohol purification strategy.

Module 2: Troubleshooting Knowledge Base (FAQs)

Q1: My amino alcohol streaks across the entire TLC plate and tails severely during normal-phase silica flash chromatography. Why does this happen, and how do I fix it? Mechanistic Causality: Standard silica gel contains uncapped, acidic silanol groups (pKa ~4.5–5.0). The basic amine group of your compound (pKa ~9–10) interacts with these silanols via strong electrostatic forces and hydrogen bonding, leading to irreversible adsorption and severe tailing. Solution: You must suppress this secondary interaction. This is achieved by adding a competitive basic modifier to your mobile phase. Using 1–5% triethylamine (TEA) or ammonium hydroxide saturates the acidic silanol sites, allowing your amino alcohol to partition based purely on polarity (1)[1]. Alternatively, pre-treating the silica gel with TEA prior to loading the sample is a highly effective standard practice (2)[2].

Q2: I switched to a C18 Reversed-Phase column, but my polar amino alcohol elutes immediately in the void volume. What are my options? Mechanistic Causality: Reversed-phase (RP) chromatography relies on hydrophobic partitioning. Highly polar, low-molecular-weight amino alcohols lack sufficient hydrophobic surface area to interact with the C18 alkyl chains, especially when the amine is protonated and ionized in standard acidic mobile phases. Solution:

  • Derivatization: Mask the polar amine group. Converting the amine to a tert-butyloxycarbonyl (Boc) protected intermediate significantly decreases polarity and increases the molecular footprint, enabling excellent retention on standard C18 columns (3)[3].

  • Aqueous Normal Phase (ANP) / Amine-Bonded Silica: If derivatization is not an option, flip the separation mechanism. Using an amine-bonded silica column (e.g., propyl amine) with aqueous solvents allows the stationary phase to act as a "base shield," retaining highly polar compounds via hydrogen bonding rather than hydrophobic partitioning (4)[4].

Q3: We are implementing HILIC (Hydrophilic Interaction Liquid Chromatography) for our underivatized amino alcohols. Why is peak shape still poor? Mechanistic Causality: HILIC operates via a complex partitioning mechanism where water in the mobile phase preferentially adsorbs to the polar stationary phase, creating a water-enriched layer (5)[5]. If peak shape is poor, it is usually due to inadequate buffer concentration. Buffer salts are required to control secondary electrostatic interactions and stabilize the thickness of the water layer. Solution: Ensure your aqueous phase contains 10–20 mM of a volatile buffer like ammonium formate or ammonium acetate. A concentration of 20 mM is often optimal for enhancing peak shape and retention of underivatized amino compounds (6)[6].

Module 3: Quantitative Data & Buffer Selection

The table below summarizes the critical parameters for selecting the appropriate mobile phase modifier based on the chosen chromatographic mode.

Chromatographic ModeRecommended Modifier / BufferOptimal ConcentrationpH RangeMS Compatible?Primary Mechanism of Action
Normal Phase (Silica) Triethylamine (TEA)1% – 5% (v/v)N/A (Organic)NoSaturates acidic silanols to prevent amine tailing.
Normal Phase (Silica) Ammonium Hydroxide1% – 2% (v/v)N/A (Organic)YesVolatile alternative to TEA for silanol masking.
Reversed-Phase (C18) Trifluoroacetic Acid (TFA)0.05% – 0.1% (v/v)~2.0Yes (Suppresses signal)Ion-pairing; neutralizes amine charge to increase hydrophobicity.
HILIC (Amide/Silica) Ammonium Formate10 mM – 20 mM3.0 – 4.0Yes (Excellent)Stabilizes the water-enriched stationary layer and controls charge.
HILIC (Amide/Silica) Ammonium Acetate10 mM – 20 mM4.5 – 5.5Yes (Excellent)Provides alternative selectivity for highly basic amino alcohols.

Module 4: Self-Validating Experimental Protocols

Protocol A: Self-Validating HILIC Purification of Underivatized Amino Alcohols

This protocol utilizes HILIC to purify highly polar amino alcohols without the need for chemical derivatization.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Strong Solvent): 100% Milli-Q Water containing 20 mM Ammonium Formate, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B (Weak Solvent): 90% Acetonitrile / 10% Water containing 20 mM Ammonium Formate. (Note: A minimum of 3-5% water in the organic phase is mandatory to maintain buffer solubility and initiate the stationary water layer).

Step 2: Column Equilibration (Critical Step)

  • Install a bonded HILIC column (e.g., Amide or Zwitterionic phase).

  • Flush the column with 50% A / 50% B for 5 Column Volumes (CVs) to wet the pores.

  • Transition to the starting gradient conditions (e.g., 5% A / 95% B) and equilibrate for a minimum of 15 CVs.

  • Validation Checkpoint: Monitor the baseline at 210 nm or via MS Total Ion Chromatogram (TIC). The system is validated for injection ONLY when the baseline drift is <1 mAU/min or TIC variance is <5% over 3 consecutive CVs. If drift persists, the water-enriched partitioning layer has not fully stabilized.

Step 3: Sample Dilution

  • Dissolve the crude amino alcohol in a solvent mixture that closely matches the initial mobile phase (e.g., 90% Acetonitrile).

  • Validation Checkpoint: Visually inspect the sample vial. If the sample crashes out (turns cloudy), add water dropwise (up to 20% total volume) until clear. Injecting a sample with higher aqueous content than the mobile phase will cause severe peak distortion (fronting).

Step 4: Gradient Execution

  • Run a shallow gradient from 5% A to 40% A over 20 CVs. Remember that in HILIC, increasing the aqueous phase (A) increases elution strength.

Protocol B: Flash Chromatography with Amine-Bonded Silica

For preparative scale purification where HILIC HPLC is not feasible.

Step 1: Column Selection & Conditioning

  • Select a propyl amine-bonded silica flash cartridge.

  • Condition the column with 3 CVs of 100% Acetonitrile.

  • Validation Checkpoint: Feel the outside of the cartridge during conditioning. A slight exothermic reaction (warmth) indicates proper wetting of the functionalized silica.

Step 2: Sample Loading

  • Dry load the crude amino alcohol onto a small amount of Celite or inert diatomaceous earth. Do not dry load onto standard acidic silica, as it will irreversibly trap the product.

Step 3: Aqueous Normal Phase Elution

  • Elute using a gradient of Acetonitrile and Water. Start at 100% Acetonitrile and ramp to 40% Water over 15 CVs.

  • Validation Checkpoint: Because amino alcohols typically lack strong UV chromophores, utilize an inline Evaporative Light Scattering Detector (ELSD) or Mass Detector (ESI) to validate fraction collection.

References

  • Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. Beilstein Journals.[Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.[Link]

Sources

Cyclobutane Functionalization Support Center: Troubleshooting Stereocontrol & Epimerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclobutane Functionalization. Strained four-membered carbocycles are increasingly vital in modern drug discovery as bioisosteres and conformationally restricted scaffolds. However, their inherent ring strain makes them highly susceptible to epimerization—often relaxing from a sterically congested cis-configuration to a thermodynamically favored trans-configuration.

This guide provides causality-driven troubleshooting, validated protocols, and step-by-step methodologies to help you maintain strict stereocontrol during your syntheses.

Section 1: Diagnostic FAQs

Q1: Why do my cis-substituted cyclobutanes spontaneously epimerize during late-stage cross-coupling or functionalization? A1: The driving force is thermodynamic strain release. Cyclobutanes possess significant angle and torsional strain (~26 kcal/mol). When functionalizing adjacent to a carbonyl or electron-withdrawing group under basic conditions, the α-proton becomes highly acidic. Deprotonation forms a planar enolate intermediate. Upon reprotonation, the system overwhelmingly favors the trans-configuration to minimize 1,2- or 1,3-steric clashes. This is frequently observed during sequential C(sp3)–H functionalizations where intermediate isolation allows base-catalyzed epimerization to occur[1].

Q2: How can I adjust my reaction conditions to prevent C-1/C-3 epimerization when a base is strictly required? A2: Base selection and counterion effects are critical to kinetic trapping. Highly nucleophilic or unhindered alkoxides (e.g., NaOMe) rapidly epimerize cyclobutanes even at room temperature [2]. To minimize this:

  • Counterion Templating: Use lithium-based alkoxides (e.g., LiOtBu) instead of potassium or sodium bases. Lithium forms a stabilizing chelate with adjacent heteroatoms, templating the face of protonation and kinetically trapping the desired cis-epimer [1].

  • Steric Bulk: Hindered amine bases like DBU require much more forceful conditions (higher heat, longer times) to induce epimerization compared to alkoxides, offering a wider kinetic window for your primary functionalization to occur[1].

  • Solvent Effects: Switching from polar protic/aprotic solvents (MeOH, THF) to non-polar solvents (Toluene) reduces the solubility and reactivity of the base, severely retarding the enolization rate[3].

Q3: Are there functionalization strategies that bypass the risk of base-induced epimerization entirely? A3: Yes. The most robust approach is utilizing Transient Directing Groups (TDGs) for concerted, single-step Pd-catalyzed C–H functionalization. By forming an imine in situ with an amine-substituted cyclobutane, the palladium catalyst is directed exclusively to the cis-C–H bond. The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, which avoids discrete carbanion/enolate formation, thereby locking the stereocenter and preventing epimerization [4]. Alternatively, photochemical Norrish-Yang cyclizations followed by stereospecific Pd-catalyzed C–C cleavage offer a completely base-free route to cis-1,3-difunctionalized cyclobutanes [5].

Section 2: Quantitative Data on Epimerization Dynamics

Table 1: Effect of Base and Solvent on Cyclobutane C-1/C-3 Epimerization Ratios (Data synthesized from optimization studies on complex cyclobutane precursors[1, 2, 3])

Base (Equivalents)SolventTemp (°C)Time (h)cis : trans RatioMajor Outcome / Causality
NaOMe (2.0)THF/MeOH250.15 : 95Rapid thermodynamic relaxation to trans via enolate.
DBU (2.0)THF601275 : 25Hindered base slows deprotonation; kinetic cis retention.
KOtBu (1.5)THF25440 : 60Potassium lacks strong coordinating ability; favors trans.
LiOtBu (1.5)THF25485 : 15Li+ chelation templates protonation, preserving cis face.
LiOtBu (1.5)Toluene251298 : 2Non-polar solvent suppresses ionic enolization pathway.

Section 3: Experimental Protocols & Methodologies

Protocol A: Stereoretentive C(sp3)–H Arylation Using Transient Directing Groups (TDG)

Causality: This protocol avoids basic conditions by utilizing an acidic additive (pivalic acid) to facilitate a Concerted Metalation-Deprotonation (CMD) pathway, ensuring the stereochemical integrity of the cyclobutane ring [4].

  • Preparation: In an oven-dried Schlenk tube, combine the cis-aminocyclobutane substrate (1.0 equiv), aryl iodide (1.5 equiv), and Pd(OAc)₂ (10 mol%).

  • TDG & Additive Addition: Add the aldehyde-based transient directing group (20 mol%) and pivalic acid (PivOH, 0.5 equiv). Note: PivOH is critical as the proton shuttle in the CMD mechanism, lowering the activation energy for C–H cleavage without utilizing a destructive base.

  • Solvent & Atmosphere: Suspend the mixture in hexafluoroisopropanol (HFIP) or Toluene (0.2 M). Degas via three freeze-pump-thaw cycles and backfill with Argon.

  • Heating: Stir the reaction at 80 °C for 12–24 hours. Monitor via LC-MS to ensure no epimerized side-products are forming.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO₃. The TDG hydrolyzes automatically during the aqueous wash, leaving the stereoretentive cis-arylated cyclobutylamine.

Protocol B: Stereoselective Hydrogenation of Cyclobutenes (Avoiding Basic Epimerization)

Causality: Reducing highly substituted cyclobutenes often requires high pressure. Using Crabtree's catalyst or Pd(OH)₂ under strictly neutral or Lewis acidic conditions prevents the epimerization of the newly formed sp3 centers that would otherwise occur under standard basic hydrogenation conditions [6].

  • Setup: Dissolve the cyclobutene precursor (1.0 equiv) in anhydrous dichloromethane (DCM) inside a high-pressure hydrogenation reactor.

  • Catalyst Loading: Add Crabtree’s catalyst[Ir(cod)(PCy₃)(py)]PF₆ (5 mol%) or Pd(OH)₂ (20 mol%).

  • Reaction: Pressurize the vessel with H₂ gas (50–100 atm depending on steric hindrance) and stir at room temperature to 50 °C for 24 hours.

  • Epimerization Control: If divergent epimerization is desired after hydrogenation, introduce a Lewis acid (e.g., B(C₆F₅)₃) rather than a Brønsted base to control the stereochemical outcome via selective coordination without destroying sensitive functional groups [6].

Section 4: Visualizing the Logic

Epimerization_Pathway cluster_0 Thermodynamic Pathway (Epimerization) cluster_1 Kinetic Pathway (Stereoretention) Start cis-Cyclobutane (High Steric Strain) Base Strong Base (e.g., NaOMe) Start->Base Deprotonation TDG TDG + Pd(OAc)2 + PivOH Start->TDG Imine Formation Enolate Planar Enolate Intermediate Base->Enolate Loss of Stereocenter Trans trans-Cyclobutane (Strain Released) Enolate->Trans Reprotonation CMD Concerted Metalation- Deprotonation (CMD) TDG->CMD C-H Activation Retained cis-Functionalized Cyclobutane CMD->Retained Cross-Coupling

Mechanistic divergence: Base-induced epimerization vs. stereoretentive C-H functionalization.

Counterion_Effect Enolate Cyclobutane Enolate K_ion K+ Counterion (Weak Chelation) Enolate->K_ion Li_ion Li+ Counterion (Strong Chelation) Enolate->Li_ion Trans trans-Isomer (Thermodynamic) K_ion->Trans Unhindered Protonation Cis cis-Isomer (Kinetic Trap) Li_ion->Cis Templated Protonation

Counterion templating effects on the stereochemical outcome of cyclobutane enolates.

References

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis.The Journal of Organic Chemistry (ACS Publications).
  • Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A.PMC - NIH.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis.PMC - NIH.
  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives.ScholarWorks.
  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.PMC - NIH.
  • Hydrogenation and divergent epimerizations of cyclobutenes.ResearchGate.

Technical Support Center: Scaling Up 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol (CAS: 1523159-92-3). This guide is designed for process chemists, researchers, and drug development professionals transitioning this critical pharmaceutical building block from bench-scale discovery to multi-kilogram production.

This document provides validated methodologies, mechanistic insights, and troubleshooting protocols to ensure a self-validating, high-yield synthetic system.

Synthetic Strategy & Mechanistic Workflow

The scalable synthesis of this amino alcohol relies on a robust two-step sequence:

  • Aldol-Type Addition: The generation of an isobutyronitrile enolate using Lithium Diisopropylamide (LDA), followed by nucleophilic attack on cyclobutanone to form the intermediate 2-(1-hydroxycyclobutyl)-2-methylpropanenitrile[1].

  • Catalytic Hydrogenation: The reduction of the sterically hindered nitrile group to a primary amine using Raney Nickel under a hydrogen atmosphere[2].

G A Isobutyronitrile + LDA B Lithium Enolate Intermediate A->B C Cyclobutanone Addition B->C D Nitrile Intermediate (Hydroxynitrile) C->D E Raney Ni / H2 + NH3 D->E F Target Amino Alcohol E->F

Workflow for the two-step synthesis of 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(1-hydroxycyclobutyl)-2-methylpropanenitrile

Causality Focus: Cyclobutanone is a highly reactive electrophile because nucleophilic addition to the carbonyl carbon releases the inherent Baeyer strain of the four-membered ring (transitioning from sp² to sp³ hybridization)[3]. However, the generation of the isobutyronitrile enolate must be strictly temperature-controlled to prevent self-condensation.

  • Enolate Generation: Charge a dry, nitrogen-purged reactor with anhydrous Tetrahydrofuran (THF) and diisopropylamine (1.1 equiv). Cool to -20 °C and add n-Butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise. Stir for 30 minutes to ensure complete LDA formation.

  • Nitrile Addition: Cool the LDA solution to -78 °C. Add isobutyronitrile (1.0 equiv) dropwise over 1 hour, maintaining the internal temperature below -70 °C[1]. Stir for 2 hours to form the lithium enolate.

  • Electrophilic Quench: Add cyclobutanone (1.05 equiv) dropwise at -78 °C[1]. The reaction is highly exothermic; control the feed rate to prevent temperature spikes. Stir for 4 hours while allowing the mixture to slowly warm to 0 °C.

  • Workup: Quench the reaction with glacial acetic acid or saturated aqueous NH₄Cl[1]. Extract with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

Step 2: Reduction to 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol

Causality Focus: Nitrile reduction often yields unwanted secondary and tertiary amines due to the nucleophilic attack of the newly formed primary amine on the intermediate imine. Introducing anhydrous ammonia into the reaction matrix shifts the equilibrium, effectively suppressing this side reaction and ensuring high primary amine selectivity[2][4].

  • Catalyst Preparation: Wash Raney Nickel (approx. 15% by weight of the substrate) with methanol under an inert atmosphere to remove water[4]. Warning: Raney Nickel is highly pyrophoric when dry.

  • Reaction Setup: Transfer the hydroxynitrile intermediate into a high-pressure hydrogenation vessel. Dissolve in 7 N methanolic ammonia (10 volumes).

  • Hydrogenation: Add the washed Raney Nickel slurry. Purge the vessel three times with nitrogen, then three times with hydrogen gas[4]. Pressurize to 50 psi H₂ and stir vigorously at 25–30 °C for 12–18 hours.

  • Workup: Vent the hydrogen safely and purge with nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst[4]. Concentrate the filtrate to yield the crude amino alcohol, which can be purified via recrystallization or vacuum distillation.

Quantitative Data Summary

Process ParameterStep 1: Enolate AdditionStep 2: Nitrile Reduction
Key Reagents Isobutyronitrile, Cyclobutanone, LDAHydroxynitrile, Raney Ni, H₂, NH₃
Solvent Matrix Anhydrous THF7 N Ammonia in Methanol
Operating Temperature -78 °C to 0 °C25 °C to 30 °C
Operating Pressure Atmospheric (N₂ blanket)50 psi (H₂)
Critical Quality Attribute (CQA) Internal Temp < -70 °C during feedNH₃ concentration > 5 equivalents
Expected Isolated Yield 82% – 88%85% – 92%

Troubleshooting Guides & FAQs

Q: During the scale-up of Step 1, we are observing significant amounts of unreacted cyclobutanone and isobutyronitrile dimer. What is the root cause? A: This is a classic heat transfer issue. The deprotonation of isobutyronitrile and the subsequent addition to cyclobutanone are highly exothermic. At scale, the surface-area-to-volume ratio of the reactor decreases, leading to localized heating (hot spots) if the feed rate is too fast. If the internal temperature rises above -60 °C, the isobutyronitrile enolate can act as a nucleophile against unreacted isobutyronitrile (dimerization). Ensure your jacket cooling capacity is sufficient and strictly gate the reagent feed rate to the internal temperature probe.

Q: The Raney Nickel reduction (Step 2) is stalling at 60% conversion. How can we drive it to completion? A: Stalled catalytic hydrogenations of nitriles are typically caused by catalyst poisoning or mass transfer limitations.

  • Poisoning: Ensure the intermediate from Step 1 is completely free of chloride or sulfur impurities, which irreversibly bind to Raney Nickel[4].

  • Mass Transfer: Hydrogenation is a three-phase reaction (solid catalyst, liquid solvent, gas H₂). At scale, inadequate agitation prevents H₂ from dissolving into the liquid phase. Increase the impeller speed or utilize a hollow-shaft gas-entrainment agitator.

Q: We are detecting a secondary amine impurity in the final product. How do we eliminate this? A: Secondary amines form when the desired primary amine product attacks the reactive imine intermediate before it can be fully reduced by the catalyst[2]. To suppress this, you must increase the concentration of ammonia in your solvent matrix. The ammonia acts as a competing nucleophile, reacting with the imine to form an aminal intermediate that subsequently reduces to the primary amine, protecting your yield[2][4]. Ensure you are using at least 7 N methanolic ammonia.

Q: What are the critical safety considerations for scaling up the Raney Nickel filtration? A: Raney Nickel is extremely pyrophoric and will ignite instantly upon contact with air if allowed to dry[4]. During the Celite® filtration step, the filter cake must remain wetted with solvent at all times. Do not pull the cake dry under vacuum. Once filtration is complete, immediately quench the spent catalyst cake by submerging it in water or a dilute aqueous sodium hypochlorite solution before disposal.

References

Sources

Technical Support Center: Stability & Troubleshooting for 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, stability, and analytical challenges associated with 1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol .

This molecule presents a fascinating structural dichotomy: it features a highly basic primary amine tethered to a sterically hindered, highly strained cyclobutanol ring. Under acidic conditions, the delicate interplay between amine protonation (which stabilizes the molecule via solubility) and acid-catalyzed cyclobutanol dehydration (which degrades it) dictates your experimental success.

Part 1: Mechanistic Overview & Causality

To troubleshoot effectively, we must first understand the chemical causality of the molecule's degradation. The cyclobutane ring is inherently strained, possessing approximately 26 kcal/mol of ring strain. When exposed to strong acids (pH < 2), the tertiary hydroxyl group on the cyclobutane ring is rapidly protonated to form an oxonium ion (-OH₂⁺), which is an excellent leaving group.

The subsequent loss of water generates a highly reactive cyclobutyl carbocation . Because of the adjacent quaternary carbon and the strongly electron-withdrawing protonated amine (-NH₃⁺), this carbocation avoids classical ring expansion. Instead, it undergoes rapid elimination to form a cyclobutene derivative, or it undergoes C–C bond cleavage (ring-opening) to form an acyclic homoallylic ketone . Conversely, in mildly acidic conditions (pH 4–6), the primary amine is protonated while the hydroxyl group remains intact, granting the molecule excellent aqueous solubility without triggering degradation.

Pathway A Intact API (Cyclobutanol) B Protonated Amine (Stable, pH 4-6) A->B Mild Acid C Oxonium Ion (pH < 2) B->C Strong Acid (H+) D Cyclobutyl Cation (Reactive) C->D -H2O E Cyclobutene (Elimination) D->E -H+ F Acyclic Ketone (Ring Opening) D->F +H2O Ring Cleavage

Acid-catalyzed degradation pathway of 1-substituted cyclobutanols.

Part 2: FAQs and Troubleshooting Guides

Q1: I am observing rapid loss of the API during my forced degradation studies in 0.1 N HCl. What are the primary degradation products, and how can I prevent this? A1: The rapid degradation is driven by acid-catalyzed dehydration. The primary degradation products are the elimination artifact (1-(1-amino-2-methylpropan-2-yl)cyclobut-1-ene) and ring-opened acyclic derivatives . To mitigate this, avoid exposing the compound to pH levels below 3.0 for extended periods. If low pH is strictly required for your formulation, maintain the temperature at or below 4°C to kinetically freeze the dehydration pathway.

Q2: My LC-MS chromatogram shows multiple unexpected peaks with [M-18+H]⁺ masses when using 0.1% TFA in the mobile phase. Is my synthesized compound impure? A2: Not necessarily. Trifluoroacetic acid (TFA) is a strong acid (pKa ~0.23) and can induce on-column dehydration of the cyclobutanol moiety during the chromatographic run or within the heated ESI source. The[M-18+H]⁺ peak (m/z 126.13) corresponds to the dehydrated cyclobutene artifact. Solution: Switch your mobile phase modifier to a weaker acid, such as 0.1% Formic Acid (pKa ~3.75) or a 10 mM Ammonium Acetate buffer (pH 5.0). This ensures the amine remains protonated for MS ionization while preserving the fragile cyclobutanol ring.

Q3: I am getting poor recovery (<50%) during liquid-liquid extraction (LLE) after an acidic workup. Where is my compound going? A3: The primary amine in this molecule has a pKa of approximately 9.8. During an acidic workup, the molecule exists entirely as a highly polar ammonium salt, which partitions almost exclusively into the aqueous layer. Solution: Before extraction, adjust the pH of the aqueous phase to >10.5 using saturated Na₂CO₃. This neutralizes the amine, allowing the free base to partition effectively into organic solvents like ethyl acetate.

Workflow Start LC-MS Method Development Check Check Mobile Phase pH Start->Check Strong pH < 3 (e.g., 0.1% TFA) Check->Strong Weak pH 4-6 (e.g., 0.1% FA) Check->Weak Artifact Dehydration Artifacts [M-18+H]+ Observed Strong->Artifact Success Intact API Detected [M+H]+ Weak->Success

Troubleshooting workflow for LC-MS method development to prevent dehydration.

Part 3: Quantitative Data Summaries

Table 1: Stability Kinetics of 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol

pH LevelBuffer SystemTemp (°C)Half-Life (

)
Primary Mechanism
1.20.1 N HCl37< 2 hoursDehydration / Ring Opening
3.0Formate3748 hoursDehydration
5.0Acetate37> 14 daysStable (Amine Protonated)
7.4Phosphate37> 30 daysStable (Free Base Equilibrium)

Table 2: Diagnostic LC-MS Ions (Positive ESI)

SpeciesFormulam/z (Expected)Diagnostic Significance
Intact API [M+H]⁺C₈H₁₈NO⁺144.14Target analyte
Dehydrated ArtifactC₈H₁₆N⁺126.13Indicates acidic degradation or source fragmentation
Ring-Opened KetoneC₈H₁₈NO⁺144.14Isobaric to API; distinguished by different retention time

Part 4: Experimental Protocols

Protocol 1: Forced Degradation & Stability Profiling (Self-Validating System)

Objective: To empirically determine the exact pH boundary at which dehydration initiates, ensuring buffer selections for downstream assays are data-driven rather than assumed.

  • Preparation: Prepare a 1.0 mg/mL stock solution of the compound in LC-MS grade Methanol.

  • Buffer Aliquoting: Prepare three 10 mL vials containing 50 mM buffers at pH 2.0 (Phosphate), pH 4.0 (Acetate), and pH 7.4 (Phosphate).

  • Spiking: Spike 100 µL of the stock solution into each buffer vial (final concentration 10 µg/mL).

  • Incubation: Incubate all vials at 37°C in a thermoshaker at 300 rpm.

  • Sampling & Quenching: Withdraw 100 µL aliquots at t=0, 2h, 4h, 8h, and 24h. Critical Step: Quench the pH 2.0 sample immediately by adding 10 µL of 0.5 M Ammonium Bicarbonate to halt the acid-catalyzed dehydration instantly.

  • Analysis: Analyze via LC-MS using a weak acid mobile phase (0.1% Formic Acid). Monitor the ratio of m/z 144.14 (Intact) to m/z 126.13 (Dehydrated).

Protocol 2: High-Recovery Liquid-Liquid Extraction (LLE)

Objective: To quantitatively recover the highly polar API from aqueous biological or reaction matrices.

  • Matrix Preparation: Transfer 1.0 mL of the aqueous sample containing the API to a 15 mL centrifuge tube.

  • Basification (Critical Step): Add 200 µL of saturated aqueous Na₂CO₃. Vortex for 10 seconds. Causality: The API's primary amine (pKa ~9.8) must be fully deprotonated to eliminate its ionic charge, driving it out of the aqueous phase.

  • Extraction: Add 3.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Partitioning: Shake vigorously for 5 minutes, then centrifuge at 4,000 x g for 5 minutes to break any micro-emulsions.

  • Recovery: Carefully transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at room temperature. Avoid heat to prevent thermal degradation.

References

  • Lee-Ruff, E., et al. "Acid-catalyzed rearrangement of cyclobutanols. Syntheses of chrysenes, cyclopentenophenanthrenes, and diarylmethanes." Canadian Journal of Chemistry, 1987. URL:[Link]

  • Pérez-Gómez, M., et al. "Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage." Macromolecules, 2024. URL:[Link]

  • "Identify the products in the following reaction sequence (Acid-catalyzed dehydration of cyclobutanol)." Askfilo Chemistry Database, 2025. URL:[Link]

Improving the enantiomeric excess in asymmetric synthesis of aminocyclobutanols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the asymmetric synthesis of chiral aminocyclobutanols. Chiral aminocyclobutanol motifs are increasingly critical in drug development due to their unique conformational rigidity and metabolic stability. However, achieving a high enantiomeric excess (ee) during their synthesis is notoriously challenging.

This guide provides deep-dive troubleshooting for the two most robust methodologies: Asymmetric Reductive Amination and Solid-State Photocyclization .

Diagnostic Workflow for Stereochemical Failures

EE_Troubleshooting Start Evaluate Synthesis Route for Aminocyclobutanols Route1 Asymmetric Reductive Amination Start->Route1 Route2 Norrish/Yang Photocyclization Start->Route2 Issue1 Low de/ee due to cis/trans imine isomerization Route1->Issue1 Issue2 Racemization due to free rotation in solution Route2->Issue2 Fix1 Lower Temp & Use Diastereoselective Reductant Issue1->Fix1 Fix2 Form Chiral Salts & Perform Solid-State Photolysis Issue2->Fix2 Val1 Verify via Chiral HPLC Fix1->Val1 Fix2->Val1

Logical troubleshooting workflow for resolving low enantiomeric excess in aminocyclobutanol synthesis.

Section 1: Asymmetric Reductive Amination (The Chiral Auxiliary Approach)

Q: Why is my diastereomeric excess (de) and subsequent ee so low when reducing the N-chiral ketimine of cyclobutanone?

Causality & Logic: When condensing a racemic cyclobutanone with an optically active amine (such as (S)-1-phenylethylamine), the resulting N-chiral ketimine relies on the steric bulk of the auxiliary's phenyl group to create a facial bias for the incoming hydride source. However, if the imine undergoes in situcis-to-trans isomerization prior to or during reduction, this spatial orientation shifts. Research indicates that certain classes of cis-imines hold conformations that actively erode the inherent facial bias of the chiral auxiliary, exposing the opposite face of the imine double bond to the reductant[1]. This results in the formation of the undesired diastereomer, which translates directly to a low enantiomeric excess (ee) once the auxiliary is cleaved via hydrogenolysis[2].

Solution: You must kinetically trap the favored imine isomer. This is achieved by lowering the reduction temperature and selecting a reductant that operates faster than the rate of isomerization.

Self-Validating Protocol: Optimized Reductive Amination
  • Imine Condensation: React racemic cyclobutanone with (S)-1-phenylethylamine in toluene. Use a Dean-Stark trap to ensure complete water removal and drive the equilibrium toward the imine.

  • Isomerization Check (Self-Validation Step): Before proceeding to reduction, isolate a small aliquot of the crude imine and perform ¹H-NMR at your intended reduction temperature (e.g., 22°C vs -15°C). If the cis/trans ratio fluctuates over time at room temperature, your reduction must be performed at a lower temperature to freeze the conformational dynamics[1].

  • Diastereoselective Reduction: Dissolve the crude imine in anhydrous methanol. Cool the system to between -15°C and 0°C. Introduce Raney Nickel and H₂ gas (or NaBH(OAc)₃ if compatible) and monitor the conversion closely[2].

  • Hydrogenolysis: Cleave the chiral auxiliary using Palladium-on-charcoal (Pd/C) and H₂ gas to yield the primary aminocyclobutanol.

  • Verification: Check the final ee via chiral HPLC using a Chiralpak AD-H column (n-hexane/2-propanol eluent)[3].

Section 2: Photochemical Norrish/Yang Cyclization

Q: I am attempting a Yang photocyclization of an α-amido alkylaryl ketone to form a chiral aminocyclobutanol, but I am getting near-racemic mixtures. How can I improve the ee?

Causality & Logic: The Norrish/Yang photocyclization proceeds via a biradical intermediate following γ-hydrogen abstraction. In a standard solution-phase reaction, this biradical intermediate has sufficient lifespan and freedom to undergo bond rotation before cyclization. This free rotation effectively scrambles the stereocenters, yielding a racemic mixture[4].

Solution: Transition from solution-phase to solid-state photochemistry. By forming a salt between your achiral aminoketone and an optically pure acid (acting as an "ionic chiral auxiliary"), you create a chiral crystal lattice. Irradiating these crystals in the solid state heavily restricts the conformational mobility of the biradical intermediate. The anisotropic directing effects of the chiral cavity force the cyclization to proceed with high facial selectivity, dramatically improving the ee[4].

Self-Validating Protocol: Solid-State Photocyclization
  • Chiral Salt Formation: Mix the achiral α-amido alkylaryl ketone with an optically pure carboxylic acid in a suitable solvent to form an ionic chiral auxiliary salt[4].

  • Crystallization: Slowly evaporate the solvent to grow macroscopic crystals. Crucial Note: The success of this method depends entirely on the specific chiral space group of the resulting crystal.

  • Solid-State Irradiation: Suspend the crystals in a non-solvent (such as hexanes) to act as a heat sink, or irradiate the dry crystals directly using a Pyrex-filtered Hg lamp.

  • Control Validation (Self-Validation Step): Run a parallel photolysis of the exact same salt dissolved in acetonitrile or methanol. The solution-phase reaction should yield ~0% ee. If your solid-state reaction also yields a low ee, it proves that the specific chiral acid did not induce a sufficiently restrictive chiral space group during crystallization. In this case, a different chiral auxiliary acid must be screened[4].

Quantitative Data Summarization
Synthesis StrategyKey IntermediatePrimary Stereocontrol FactorTypical ee RangeMajor Yield/ee Pitfall
Asymmetric Reductive Amination N-Chiral KetimineFacial bias from chiral auxiliary96.9 - 99.8%in situcis/trans imine isomerization
Solid-State Yang Photocyclization BiradicalCrystal lattice confinement80.0 - 95.0%Free rotation in solution-phase
References

1.[2] Title: Diastereo- and Enantioselective Synthesis of (+)- and (-)-cis-2-Aminocyclobutanols Source: European Journal of Organic Chemistry (via ResearchGate) URL: 2.[3] Title: Enantiomeric excess (ee) values determination and synthesis of lactones Source: UC Irvine - eScholarship URL: 3.[4] Title: An Investigation of the Yang Photocyclization Reaction in the Solid State: Asymmetric Induction Studies and Crystal Structure−Reactivity Relationships Source: Journal of the American Chemical Society URL: 4.[1] Title: An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines Source: Beilstein Journal of Organic Chemistry (via ResearchGate) URL:

Sources

Validation & Comparative

Validating the structure of 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Structural Validation of 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth comparison of analytical techniques for the structural validation of the novel chemical entity, 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol, a compound with potential therapeutic applications.

We will explore single-crystal X-ray crystallography as the definitive method for structural determination and compare its outcomes with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and in-silico Density Functional Theory (DFT) calculations. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind experimental choices and the integrated approach required for rigorous structural validation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[1][2][3] It provides a detailed three-dimensional map of electron density within the crystal, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled precision.[1][4][5]

The core principle involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a unique pattern of reflections.[1][4] By measuring the angles and intensities of these diffracted beams, a 3D model of the molecule can be reconstructed and refined.[2][6]

For 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol, obtaining a crystal suitable for diffraction is the critical first step. This often involves screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). Once a suitable crystal is obtained, the data collection and refinement process yields a definitive structural model.

Hypothetical Crystallographic Data for 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol

ParameterValueSignificance
Chemical FormulaC₈H₁₇NOConfirms elemental composition.
Formula Weight143.23 g/mol Consistent with expected molecular weight.
Crystal SystemMonoclinicDescribes the basic crystal lattice shape.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa = 10.12 Å, b = 8.45 Å, c = 11.34 ÅDimensions of the repeating crystal lattice unit.
α = 90°, β = 105.2°, γ = 90°Angles of the repeating crystal lattice unit.
Volume934.5 ųVolume of the unit cell.
Z4Number of molecules per unit cell.
R-factor (R₁)0.045A low value indicates a good fit between the experimental data and the refined structural model.[7]
Goodness-of-Fit (Goof)1.05A value close to 1 indicates a high-quality refinement.

Complementary and Corroborative Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques offer crucial, complementary information and are often more accessible for routine analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[8][9] It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.[8][9] For 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol, NMR is essential to confirm the connectivity of the atoms in solution, which complements the solid-state structure from crystallography.

NMR_Concept Molecule Molecule in Magnetic Field RF_Pulse RF Pulse Applied Molecule->RF_Pulse Nuclei Nuclei Absorb Energy (Resonance) RF_Pulse->Nuclei Relaxation Nuclei Relax & Emit Signal Nuclei->Relaxation FID Free Induction Decay (FID) Signal Relaxation->FID FT Fourier Transform FID->FT Spectrum NMR Spectrum (Chemical Shift, Coupling) FT->Spectrum

Predicted NMR Data for 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol (in CDCl₃)

¹H NMRPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Protons2.10 - 2.30m4HCyclobutyl CH₂
1.80 - 2.00m2HCyclobutyl CH₂
1.55s2HNH₂
1.25s6H2 x CH₃
1.05s2HCH₂ (amino-propyl)
¹³C NMRPredicted Chemical Shift (ppm) Assignment
Carbons75.0C-OH (cyclobutyl)
55.0C-NH₂
40.0Quaternary C
35.0CH₂ (cyclobutyl)
25.0CH₃
15.0CH₂ (amino-propyl)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It is primarily used to determine the molecular weight of a compound and can provide structural clues through analysis of fragmentation patterns.[10][11][12] For our target molecule, high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[13]

  • Expected HRMS (ESI+) result for C₈H₁₇NO:

    • Calculated for [M+H]⁺ (C₈H₁₈NO⁺): 144.1388

    • This provides strong evidence for the molecular formula, corroborating the findings from crystallography.

Computational Chemistry: Density Functional Theory (DFT)

Computational methods, particularly DFT, are increasingly used to complement experimental data.[14][15] By performing a geometry optimization calculation, we can predict the lowest energy conformation of the molecule in the gas phase.[16] Comparing the bond lengths and angles from the DFT-optimized structure with the experimental X-ray data serves as an excellent validation check.[17]

Validation_Workflow cluster_experimental Experimental Validation cluster_computational Computational Validation Xray X-ray Crystallography (Solid State 3D Structure) Final Validated Structure of 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol Xray->Final NMR NMR Spectroscopy (Solution Connectivity) NMR->Final MS Mass Spectrometry (Molecular Weight & Formula) MS->Final DFT DFT Calculation (Gas Phase Optimized Geometry) DFT->Final

Comparison of Key Geometric Parameters

ParameterX-ray Crystallography (Å)DFT Calculation (Å)% Difference
C-O Bond Length1.4351.4400.35%
C-N Bond Length1.4721.4780.41%
Cyclobutane C-C (avg)1.5481.5550.45%

The small percentage difference between the experimental solid-state data and the theoretical gas-phase data provides a high degree of confidence in the structural assignment.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve 10 mg of purified 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol in 1 mL of ethyl acetate. Allow for slow evaporation at 4°C over 3-5 days.

  • Crystal Selection & Mounting: Identify a well-formed, transparent crystal (approx. 0.1-0.3 mm) under a polarized microscope.[18] Mount the crystal on a goniometer head using a cryoloop.

  • Data Collection: Center the crystal on a diffractometer equipped with a Mo or Cu X-ray source.[19] Cool the crystal to 100 K to minimize thermal vibrations. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain reflection intensities. Solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters against the experimental data until convergence is reached.

  • Validation: Validate the final structure using software like checkCIF, which is a service of the International Union of Crystallography (IUCr).[20][21] This process checks for geometric consistency and adherence to crystallographic standards.[22][23][24][25][26][27]

Protocol 2: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Obtain a standard 1D proton spectrum.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

  • 2D NMR (Optional but Recommended): Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign proton and carbon signals and confirm connectivity.[28]

Conclusion

The structural validation of a novel chemical entity like 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol requires a multi-faceted analytical approach. While NMR and Mass Spectrometry provide essential information regarding connectivity and molecular formula, single-crystal X-ray crystallography offers the only definitive, high-resolution three-dimensional structure.[29] The corroboration of experimental data with computational DFT calculations further strengthens the structural assignment. By integrating these techniques, researchers can proceed with confidence in their understanding of the molecule's structure, a critical prerequisite for successful drug development.

References

  • Mass spectrometry - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9). Retrieved March 7, 2026, from [Link]

  • International Union of Crystallography. (n.d.). Retrieved March 7, 2026, from [Link]

  • Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(7), 587-601. [Link]

  • 2.2: Mass Spectrometry - Chemistry LibreTexts. (2019, July 24). Retrieved March 7, 2026, from [Link]

  • Single-crystal X-ray Diffraction - SERC. (2018, June 15). Retrieved March 7, 2026, from [Link]

  • Publication standards for crystal structures - IUCr. (2011, June 2). Retrieved March 7, 2026, from [Link]

  • Mass Spectrometry - MSU chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

  • Crystallographic Information Framework - IUCr. (n.d.). Retrieved March 7, 2026, from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved March 7, 2026, from [Link]

  • Protein X-Ray Structure Validation: Key Criteria. (n.d.). Retrieved March 7, 2026, from [Link]

  • checkCIF FAQ - IUCr Journals - International Union of Crystallography. (n.d.). Retrieved March 7, 2026, from [Link]

  • Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(Pt 2), 532–544. [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved March 7, 2026, from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Retrieved March 7, 2026, from [Link]

  • International Union of Crystallography (IUCr) - council.science. (2017, April 13). Retrieved March 7, 2026, from [Link]

  • X-ray crystallography - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • About - American Union of Crystallography. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chalupná, S., & Hušák, M. (n.d.). Application of DFT calculations for crystal structure verification of phases from salt-cocrystal continuum area. Retrieved March 7, 2026, from [Link]

  • A framework for automated structure elucidation from routine NMR spectra - PMC. (2021, November 9). Retrieved March 7, 2026, from [Link]

  • Strategies for Interpreting Mass Spectra in Chemical Research - Longdom Publishing. (2023, December 13). Retrieved March 7, 2026, from [Link]

  • Data Exchange, Quality Assurance and Integrated Data Publication (CIF and CheckCIF). (n.d.). Retrieved March 7, 2026, from [Link]

  • Structure Elucidation by NMR – NMR Service | ETH Zurich. (n.d.). Retrieved March 7, 2026, from [Link]

  • Small molecule crystallography - Excillum. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chemical compound - Mass Spectrometry, Molecules, Elements | Britannica. (2026, February 10). Retrieved March 7, 2026, from [Link]

  • What is the procedure to get a validation report for new CIF file in CCDC software, I have performed Rietveld refinement using Full Prof software? | ResearchGate. (2021, August 30). Retrieved March 7, 2026, from [Link]

  • Nuclear Magnetic Resonances (NMR) Spectroscopy (Sections 13.3. (n.d.). Retrieved March 7, 2026, from [Link]

  • van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 6), 1020–1032. [Link]

  • Glezakou, V. A., et al. (2017). Constrained-Orbital Density Functional Theory. Computational Method and Applications to Surface Chemical Processes. ACS Omega, 2(6), 2939–2947. [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 1–9. [Link]

  • Computational Insights into Carbon Nanocones as Sorption Materials for Nerve Agent. (2026, March 9). Retrieved March 7, 2026, from [Link]

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315–2372. [Link]

  • X-ray single-crystal diffraction | FZU. (n.d.). Retrieved March 7, 2026, from [Link]

  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

A Head-to-Head Comparison of Enzyme Inhibitors With and Without a Cyclobutane Moiety: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the pursuit of enzyme inhibitors with superior potency, selectivity, and pharmacokinetic profiles is a perpetual challenge. The strategic incorporation of specific structural motifs can dramatically influence a molecule's interaction with its biological target. Among these, the cyclobutane ring, a four-membered carbocycle, has emerged as a valuable and increasingly utilized scaffold in drug design.[1][2] While historically underrepresented, its unique stereochemical and physical properties offer distinct advantages over more flexible or planar moieties.[3][4]

This guide provides a head-to-head comparison of enzyme inhibitors featuring a cyclobutane moiety against their counterparts that lack this structural element. We will delve into the physicochemical rationale for incorporating cyclobutane, present comparative experimental data from published studies, and provide detailed protocols for key validation assays. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to leverage the "cyclobutane advantage" in their own discovery programs.

The Cyclobutane Advantage: Physicochemical Rationale and Strategic Applications

The utility of the cyclobutane ring in drug design is rooted in its distinct structural and conformational properties. Unlike flexible alkyl chains or larger cycloalkanes, the cyclobutane scaffold is conformationally constrained.[5][6] Due to significant ring strain (26.3 kcal/mol), it adopts a rigid, puckered conformation, which provides a three-dimensional architecture that can be exploited by medicinal chemists.[1][3]

Key advantages of incorporating a cyclobutane moiety include:

  • Conformational Restriction: The rigid nature of the cyclobutane ring can pre-organize a molecule into its bioactive conformation.[1][5] This "locks" key pharmacophoric groups into an optimal orientation for target engagement, which can lead to enhanced binding affinity by minimizing the entropic penalty of binding.[5]

  • Improved Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation.[3] It can be used to replace metabolically labile groups, such as a cyclohexane ring, thereby improving the pharmacokinetic profile of a drug candidate.[6]

  • Enhanced Selectivity: The puckered, three-dimensional structure of the cyclobutane ring allows for the precise vectorial projection of substituents into space.[7] This enables the design of inhibitors that can exploit unique, non-conserved pockets or residues within a target's active site, leading to greater selectivity against off-target enzymes.[7]

  • Bioisosteric Replacement: The cyclobutane scaffold can serve as a versatile bioisostere for other groups, such as alkenes, larger rings, or even aromatic systems.[3][8] This allows for the modulation of physicochemical properties like solubility and lipophilicity while maintaining or improving biological activity. For instance, replacing a planar aromatic ring with a saturated cyclobutane ring can increase water solubility.[3]

  • Filling Hydrophobic Pockets: The compact, lipophilic nature of the cyclobutane ring makes it an effective moiety for filling small hydrophobic pockets within an enzyme's active site, contributing to overall binding affinity.[3][9]

The following diagram illustrates the principle of using a cyclobutane ring to reduce conformational flexibility compared to a simple alkyl chain.

G cluster_0 Flexible Linker cluster_1 Cyclobutane Scaffold A1 Pharmacophore A B1 Pharmacophore B A1->B1 Multiple Conformations (High Entropy) A2 Pharmacophore A C Cyclobutane Ring A2->C label_edge Restricted Conformation (Low Entropy) B2 Pharmacophore B C->B2

Caption: Conformational restriction using a cyclobutane scaffold.

Case Studies: Comparative Performance Data

The theoretical advantages of the cyclobutane moiety are best illustrated through direct comparison with analogues. Below are several case studies where the introduction of a cyclobutane ring led to significant improvements in inhibitor performance.

Case Study 1: HCV NS3/4A Protease Inhibitors

The development of Boceprevir, an inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, provides a clear example of the cyclobutane advantage in terms of potency.

CompoundMoiety in P1 regionPotency (Ki, nM)Fold Improvement vs. Cyclopentyl
Boceprevir Analogue Cyclobutane0.319x
Analogue 2 Cyclopropyl0.96.3x
Analogue 3 Cyclopentyl5.71x

Data sourced from PharmaBlock. [6]

As the data clearly indicates, the compound containing the cyclobutane group was 3-fold more potent than the cyclopropyl analogue and 19-fold more potent than the cyclopentyl analogue, highlighting the optimal fit of the cyclobutane ring within the P1 pocket of the protease.[6]

Case Study 2: Isocitrate Dehydrogenase 1 (IDH1) Inhibitors

In the development of Ivosidenib, a first-in-class IDH1 inhibitor, a lead compound with a cyclohexane ring suffered from poor metabolic stability. Replacing this with a difluorocyclobutanyl group was a key optimization step.

CompoundMoietyMetabolic StabilityOutcome
Lead Compound CyclohexaneHigh ClearancePrecluded clinical studies
Ivosidenib (Tibsovo®) DifluorocyclobutaneMedium ClearancePotent, selective, and metabolically stable; FDA approved[6]

Data sourced from PharmaBlock. [6]

This strategic replacement addressed the metabolic liability of the lead compound, demonstrating the cyclobutane's role in enhancing pharmacokinetic properties.[6]

Case Study 3: Combretastatin A4 (CA4) Analogues for Tubulin Inhibition

Combretastatin A4 is a potent natural product that inhibits tubulin polymerization. However, its cis-stilbene double bond is prone to isomerization to the less active trans-isomer. To overcome this, analogues were synthesized where the double bond was replaced with a cyclobutane ring.

CompoundCore StructureCytotoxicity (IC50, µM in HepG2)Key Feature
Combretastatin A4 cis-Stilbene~0.003Highly potent but isomerically unstable
cis-Cyclobutane Analogue 1,3-disubstituted cis-cyclobutane3.5Isomerically stable, modest activity[8]
trans-Cyclobutane Analogue 1,3-disubstituted trans-cyclobutane6.0Isomerically stable, modest activity[8]

Data sourced from Gette et al. (2021). [8]

While the cyclobutane analogues did not retain the high potency of the natural product, they successfully addressed the primary liability of cis-trans isomerization.[8] This case highlights the use of the cyclobutane as a stable bioisostere for an alkene, a critical strategy for improving drug-like properties.

Experimental Protocols for Comparative Inhibitor Evaluation

To ensure a robust and objective comparison between inhibitors with and without a cyclobutane moiety, a series of standardized assays must be performed. The following protocols are designed to be self-validating systems, providing the data necessary to assess potency, mechanism of action, and metabolic stability.

Experimental Workflow Overview

G start Synthesize Inhibitor (With/Without Cyclobutane) ic50 Protocol 1: IC50 Determination start->ic50 kinetics Protocol 2: Enzyme Kinetics (MoA) ic50->kinetics stability Protocol 3: Metabolic Stability ic50->stability data Comparative Data Analysis: Potency, MoA, PK Profile kinetics->data stability->data

Caption: Standard workflow for comparative inhibitor evaluation.

Protocol 1: IC50 Determination via Fluorogenic Assay

This protocol determines the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50), a key measure of potency.

Causality: The choice of a fluorogenic substrate provides high sensitivity and a continuous read-out, allowing for precise measurement of initial reaction velocities, which is critical for accurate IC50 determination. Pre-incubation of the enzyme and inhibitor allows them to reach binding equilibrium before the reaction is initiated.

Materials:

  • Target Enzyme

  • Fluorogenic Substrate (specific to the enzyme)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Test Inhibitors (dissolved in 100% DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare Inhibitor Dilution Series: Create a serial dilution of the test inhibitors in 100% DMSO. A typical starting point is a 10-point, 3-fold serial dilution starting from a 1 mM stock.

  • Enzyme Preparation: Dilute the target enzyme to a 2X working concentration in cold assay buffer. The final concentration should be in the linear range of the assay.

  • Assay Plate Setup:

    • To appropriate wells, add 2 µL of the serially diluted inhibitor stock solutions. For control wells (0% and 100% inhibition), add 2 µL of DMSO.

    • Add 48 µL of assay buffer to all wells.

    • Add 50 µL of the 2X enzyme solution to all wells except the "no enzyme" control. Mix gently by pipetting.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor and enzyme to reach binding equilibrium.

  • Substrate Preparation: Prepare a 2X working solution of the fluorogenic substrate in assay buffer. The final concentration should be at or near the Michaelis constant (Km) for the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 100 µL of the 2X substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths and temperature. Measure the fluorescence every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Velocity_inhibitor - Velocity_no_enzyme) / (Velocity_DMSO - Velocity_no_enzyme)).

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Determining the Mechanism of Inhibition (MoA)

This experiment distinguishes between different modes of reversible inhibition (e.g., competitive, non-competitive) by measuring enzyme kinetics at various substrate and inhibitor concentrations.[10][11]

Causality: By systematically varying both substrate and inhibitor concentrations, we can observe the effect of the inhibitor on the enzyme's kinetic parameters, Vmax (maximum reaction rate) and Km (substrate concentration at half-Vmax).[12] A competitive inhibitor will increase the apparent Km with no change in Vmax, while a non-competitive inhibitor will decrease the Vmax with no change in Km.[13][] This provides direct insight into how the cyclobutane moiety may alter the inhibitor's binding mode compared to its analogue.

G cluster_0 Inhibitor binds only to free enzyme. cluster_1 Inhibitor binds to free enzyme and E-S complex. E1 Enzyme (E) ES1 E-S Complex E1->ES1 + Substrate (S) EI1 E-I Complex E1->EI1 + I ES1->E1 + P P1 Product (P) I1 Inhibitor (I) EI1->E1 E2 Enzyme (E) ES2 E-S Complex E2->ES2 + S EI2 E-I Complex E2->EI2 + I ES2->E2 + P ESI2 E-S-I Complex ES2->ESI2 + I P2 Product (P) I2 Inhibitor (I) EI2->E2 EI2->ESI2 + S ESI2->ES2 ESI2->EI2

Caption: Mechanisms of competitive vs. non-competitive inhibition.

Procedure:

  • Follow the setup for the IC50 assay (Protocol 1).

  • Instead of a single substrate concentration, prepare a matrix of conditions. Vary the substrate concentration across the x-axis of the plate (e.g., 8 concentrations from 0.1x Km to 10x Km).

  • Vary the inhibitor concentration down the y-axis of the plate (e.g., 5 concentrations from 0 to 10x IC50, plus a DMSO control).

  • Initiate the reaction and measure initial velocities for all conditions.

  • Data Analysis:

    • For each inhibitor concentration, plot reaction velocity vs. substrate concentration and fit to the Michaelis-Menten equation to determine the apparent Vmax and Km.

    • Create a Lineweaver-Burk (double reciprocal) plot (1/Velocity vs. 1/[Substrate]).

    • Analyze the plot:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged).

      • Non-competitive: Lines intersect on the x-axis (Km is unchanged).

      • Mixed/Uncompetitive: Lines intersect in other quadrants or are parallel.

Conclusion

The cyclobutane ring is more than just a synthetic curiosity; it is a powerful tool in the medicinal chemist's arsenal for designing superior enzyme inhibitors.[5][15] Its unique, rigid, and three-dimensional structure can be strategically employed to enhance potency, improve selectivity, and overcome pharmacokinetic liabilities such as metabolic instability.[3][6] The case studies presented here provide clear, data-driven evidence that replacing flexible or metabolically susceptible moieties with a cyclobutane ring can lead to significant improvements in a compound's overall profile. By utilizing the robust experimental protocols detailed in this guide, researchers can systematically evaluate and validate the "cyclobutane advantage," paving the way for the development of next-generation therapeutics.

References

  • Wessjohann, L. A., et al. (2022).
  • BenchChem. (2025).
  • BenchChem. (2025). The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines. BenchChem.
  • Various Authors. (2024). Cyclobutane-containing scaffolds in bioactive small molecules.
  • PharmaBlock.
  • Gette, M., et al. (2021).
  • Dembitsky, V. M., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal.
  • Fuller, S., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem.
  • MDPI. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI.
  • Dembitsky, V. M., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Semantic Scholar.
  • Grygorenko, O. O., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • Liskon Biological. (2025).
  • Dembitsky, V. M., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal.
  • BenchChem. (2025). Technical Support Center: Improving the Selectivity of Cyclobutane-Based Enzyme Inhibitors. BenchChem.
  • Dembitsky, V. M., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal.
  • Cleveland Clinic. (2023). Protease Inhibitors: Types, How They Work & Side Effects. Cleveland Clinic.
  • MDPI. (2025). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI.
  • Dembitsky, V. M., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Wessjohann, L. A., et al. (2022).
  • Microbe Notes. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes.
  • Medicosis Perfectionalis. (2023). Competitive vs Noncompetitive vs Mixed vs Uncompetitive Inhibitors. YouTube.
  • BOC Sciences. (2024). Competitive vs Non-Competitive Enzyme Inhibition. BOC Sciences.
  • The Science Snail. (2020). Distinguishing reversible enzyme inhibition mechanisms. The Science Snail.
  • Patsnap Synapse. (2025). How Do Competitive and Noncompetitive Enzyme Inhibitors Differ?.

Sources

A Comprehensive Guide to Cross-Reactivity Profiling of 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on De-risking Novel Chemical Entities

In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount to its success. Unforeseen off-target interactions are a leading cause of costly late-stage failures and adverse drug reactions (ADRs). This guide provides an in-depth, experience-driven framework for the cross-reactivity profiling of the novel chemical entity, 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol. While specific experimental data for this compound is not yet publicly available, this document will serve as a detailed roadmap for researchers, scientists, and drug development professionals on how to approach such an investigation, ensuring scientific rigor and a self-validating system of protocols.

The core philosophy of this guide is to move beyond a mere checklist of assays and delve into the causality behind experimental choices. We will explore how to build a comprehensive safety profile for a novel compound, using 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol as our case study.

Understanding the Molecule: Structural Alerts and Initial Considerations

1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol is a small molecule featuring a primary amine and a tertiary alcohol on a cyclobutane scaffold. The presence of the primary amine is a key structural alert, as this functional group is known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters. The cyclobutane ring introduces a degree of conformational rigidity, which can influence binding affinity and selectivity.

Before embarking on a broad screening campaign, a thorough in-silico analysis and literature review of structurally similar compounds is a cost-effective initial step. This can help to predict potential off-target liabilities and guide the selection of appropriate in vitro assays. For instance, the presence of a cyclobutane moiety is found in a range of biologically active natural products and synthetic compounds, suggesting its potential for diverse biological interactions.[1]

The Strategic Approach to Cross-Reactivity Profiling: A Tiered Methodology

A tiered approach to cross-reactivity profiling is the most efficient and scientifically sound strategy. This involves starting with broad, high-throughput screens and progressively moving towards more focused and physiologically relevant assays for any identified "hits."

Tiered_Profiling_Workflow A Tier 1: Broad Panel Screening (e.g., Eurofins SafetyScreen44™, WuXi AppTec Mini Safety Panel) B Tier 2: Dose-Response & Functional Assays (for confirmed hits) A->B Hits Identified D Data Analysis & Risk Assessment A->D No Hits C Tier 3: Cellular & Phenotypic Assays (to assess physiological relevance) B->C Confirmed Activity B->D No Functional Relevance C->D

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Screening

The initial step is to screen 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol against a broad panel of targets known to be associated with adverse drug reactions. Several contract research organizations (CROs) offer well-validated safety pharmacology panels.[2][3] These panels typically include a diverse range of targets such as:

  • G-Protein Coupled Receptors (GPCRs): A major class of drug targets, off-target interactions can lead to a wide array of side effects.

  • Ion Channels: Critical for cardiac and neuronal function. hERG channel inhibition, for example, is a major cause of drug-induced cardiac arrhythmias.

  • Kinases: A large family of enzymes involved in cell signaling; off-target kinase inhibition can lead to various toxicities.

  • Transporters: Mediate the uptake and efflux of substances across cell membranes; inhibition can lead to drug-drug interactions and toxicity.

  • Nuclear Receptors: Regulate gene expression and can be involved in endocrine disruption.

Experimental Protocol: Radioligand Binding Assay (A Representative Tier 1 Assay)

  • Objective: To determine the ability of 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol to displace a known radiolabeled ligand from a specific receptor, ion channel, or transporter.

  • Materials:

    • 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol (test compound)

    • Cell membranes or purified protein expressing the target of interest

    • Radiolabeled ligand (e.g., [³H]-Dopamine for the D2 receptor)

    • Assay buffer

    • Scintillation fluid

    • 96-well filter plates

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either vehicle or the test compound at various concentrations.

    • Incubate the plate to allow for binding to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding is calculated for each concentration of the test compound. This data is then used to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Tier 1 Screening Results (Hypothetical)

Target ClassRepresentative TargetAssay Type% Inhibition at 10 µM
GPCRs Adrenergic α1ARadioligand Binding8%
Dopamine D2Radioligand Binding65%
Serotonin 5-HT2ARadioligand Binding12%
Ion Channels hERG (KCNH2)Radioligand Binding5%
Nav1.5Radioligand Binding3%
Kinases ABL1Enzyme Inhibition< 2%
SRCEnzyme Inhibition4%
Transporters Dopamine Transporter (DAT)Radioligand Binding72%
Serotonin Transporter (SERT)Radioligand Binding25%
Tier 2: Dose-Response and Functional Assays

Any "hit" from the Tier 1 screen (typically defined as >50% inhibition at a screening concentration of 10 µM) should be followed up with more detailed investigation. This involves generating a full dose-response curve to determine the potency (IC₅₀ or EC₅₀) of the interaction. Crucially, it is essential to move from simple binding assays to functional assays to understand the physiological consequence of the interaction (i.e., is the compound an agonist, antagonist, or allosteric modulator?).

Experimental Protocol: Functional Assay for Dopamine D2 Receptor (A Representative Tier 2 Assay)

  • Objective: To determine if the binding of 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol to the dopamine D2 receptor results in a functional response (inhibition of cAMP production).

  • Materials:

    • CHO cells stably expressing the human dopamine D2 receptor

    • Forskolin (an adenylyl cyclase activator)

    • cAMP assay kit (e.g., HTRF, AlphaLISA)

  • Procedure:

    • Plate the D2-expressing cells in a 96-well plate and incubate overnight.

    • Treat the cells with various concentrations of 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.

  • Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is measured, and an IC₅₀ value is determined.

Data Presentation: Tier 2 Follow-up (Hypothetical)

TargetAssay TypeResult (IC₅₀)Functional Effect
Dopamine D2 ReceptorcAMP Functional Assay2.5 µMAntagonist
Dopamine TransporterDopamine Uptake Assay1.8 µMInhibitor

Tier 3: Cellular and Phenotypic Assays

If a compound demonstrates potent activity in a functional assay, further investigation in more physiologically relevant systems is warranted. This could involve using primary cells or co-culture systems to assess the compound's effect in a more complex biological environment. Phenotypic screens can also provide valuable information on the overall cellular consequences of target engagement.

Comparison with Alternatives and Risk Assessment

The cross-reactivity profile of 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol should be compared to that of other compounds in the same chemical series or to existing drugs with similar intended therapeutic targets. This comparative analysis is crucial for lead optimization and candidate selection.

Data Presentation: Comparative Cross-Reactivity Profile (Hypothetical)

CompoundPrimary Target IC₅₀ (nM)Dopamine D2 IC₅₀ (µM)Dopamine Transporter IC₅₀ (µM)Therapeutic Index (D2/Primary)
1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol 102.51.8250
Analog A 15> 50> 50> 3333
Analog B 80.50.262.5

Based on this hypothetical data, Analog A would be prioritized for further development due to its superior selectivity profile.

The final step is to conduct a thorough risk assessment based on the collected data. This involves considering the therapeutic indication, the patient population, and the potential clinical consequences of the identified off-target activities. The International Council for Harmonisation (ICH) S7A guidelines provide a framework for safety pharmacology studies for human pharmaceuticals.[4][5]

Conclusion

The cross-reactivity profiling of a novel chemical entity like 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol is a critical component of early-stage drug discovery. By employing a tiered, data-driven approach, researchers can systematically identify and characterize potential off-target interactions. This not only de-risks the drug development program but also provides a deeper understanding of the compound's pharmacological profile, ultimately leading to the development of safer and more effective medicines. The principles and methodologies outlined in this guide provide a robust framework for achieving this goal.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. European Medicines Agency. Published November 30, 2000. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC - NIH. National Institutes of Health. Accessed March 10, 2026. [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling - Eurofins Discovery. Eurofins Discovery. Accessed March 10, 2026. [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. National Institutes of Health. Accessed March 10, 2026. [Link]

  • safety pharmacology studies for human pharmaceuticals s7a - ICH. International Council for Harmonisation. Published November 8, 2000. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. Drug Hunter. Published May 1, 2023. [Link]

  • Off-Target Effects Analysis | Creative Diagnostics. Creative Diagnostics. Accessed March 10, 2026. [Link]

Sources

Benchmarking Synthetic Routes to 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol is a novel aminocyclobutane derivative with potential applications in medicinal chemistry as a constrained scaffold for the development of new therapeutic agents. The presence of a tertiary alcohol, a sterically hindered primary amine, and a cyclobutane ring offers a unique three-dimensional structure that can be exploited for targeted drug design. The efficient synthesis of this molecule is crucial for its further investigation and application. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to aid researchers in selecting the optimal strategy for their needs.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two logical disconnections, forming the basis for the two proposed synthetic routes.

Route 1 focuses on the formation of the C-C bond between the cyclobutane ring and the neopentyl-like side chain via a Grignard reaction, followed by the introduction of the amino group through a Ritter reaction.

Route 2 builds the molecule from a cyclobutane-containing amino acid precursor, where the side chain is constructed through the formation of a ketone from a Weinreb amide, followed by amination.

Route 1: Grignard Reaction Followed by Ritter Reaction

This route commences with the readily available starting material, cyclobutanone. The key steps involve the addition of a suitable Grignard reagent to form the tertiary alcohol, followed by the introduction of the amino functionality via a Ritter reaction and subsequent hydrolysis.

Experimental Protocol

Step 1: Synthesis of 1-(2-Methyl-2-nitropropyl)cyclobutanol

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • In the addition funnel, place a solution of 2-bromo-2-methylpropane (1.2 eq) in anhydrous diethyl ether.

  • Add a small portion of the 2-bromo-2-methylpropane solution to the magnesium turnings to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once the reaction has started, add the remaining 2-bromo-2-methylpropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of cyclobutanone (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • To a solution of the crude tertiary alcohol in a suitable solvent, add 2-nitropropane (1.5 eq) and a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography on silica gel to afford 1-(2-methyl-2-nitropropyl)cyclobutanol.

Step 2: Ritter Reaction and Hydrolysis to form 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol

  • To a stirred solution of 1-(2-methyl-2-nitropropyl)cyclobutanol (1.0 eq) in acetonitrile (used as both solvent and reagent), add concentrated sulfuric acid (3.0 eq) dropwise at 0 °C.[1][2][3][4]

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude N-(1-(1-hydroxycyclobutyl)-2-methylpropan-2-yl)acetamide.

  • To the crude amide, add a 6 M aqueous solution of hydrochloric acid and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-basic impurities.

  • Basify the aqueous layer with a concentrated aqueous solution of sodium hydroxide to a pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol.

Step 3: Alternative Reduction of the Nitro Group

As an alternative to the Ritter reaction, the nitro group can be reduced to the amine.

  • Dissolve 1-(2-methyl-2-nitropropyl)cyclobutanol (1.0 eq) in methanol or ethanol.

  • Add a catalyst such as palladium on carbon (10 mol%) or Raney nickel.[5][6]

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the target compound.

Causality of Experimental Choices
  • Grignard Reaction: The use of a Grignard reagent is a classic and effective method for forming carbon-carbon bonds and creating tertiary alcohols from ketones.[7][8] The choice of 2-bromo-2-methylpropane as a precursor to the Grignard reagent is based on its commercial availability. The subsequent reaction with 2-nitropropane is a way to introduce the nitro group, which serves as a precursor to the amine.

  • Ritter Reaction: The Ritter reaction is a well-established method for converting tertiary alcohols into N-alkyl amides using a nitrile in the presence of a strong acid.[1][2][3][4] Acetonitrile is a convenient choice as it serves as both the reagent and solvent. The subsequent acid hydrolysis of the amide is a standard procedure to obtain the primary amine.

  • Nitro Group Reduction: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines.[6][9] This method often proceeds with high yields and avoids the use of harsh reagents.

Visualization of Route 1

Synthetic Route 1 cluster_0 Step 1: Grignard Reaction & Nitration cluster_1 Step 2: Ritter Reaction & Hydrolysis cluster_2 Alternative Step 2: Reduction Cyclobutanone Cyclobutanone Grignard_Reaction 1. Mg, Et2O 2. Cyclobutanone Cyclobutanone->Grignard_Reaction 2-Bromo-2-methylpropane 2-Bromo-2-methylpropane 2-Bromo-2-methylpropane->Grignard_Reaction Tertiary_Alcohol 1-(tert-butyl)cyclobutanol Grignard_Reaction->Tertiary_Alcohol Nitration 2-Nitropropane, DBU Tertiary_Alcohol->Nitration Nitro_Alcohol 1-(2-Methyl-2-nitropropyl)cyclobutanol Nitration->Nitro_Alcohol Ritter_Reaction 1. CH3CN, H2SO4 2. H2O Nitro_Alcohol->Ritter_Reaction Reduction H2, Pd/C Nitro_Alcohol->Reduction Amide N-acetylated intermediate Ritter_Reaction->Amide Hydrolysis HCl, Reflux Amide->Hydrolysis Target_Molecule Target_Molecule Hydrolysis->Target_Molecule Reduction->Target_Molecule 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol

Caption: Synthetic workflow for Route 1.

Route 2: Weinreb Amide Approach

This route begins with 1-aminocyclobutane-1-carboxylic acid and involves the construction of the side chain via a Weinreb amide intermediate.

Experimental Protocol

Step 1: N-Boc Protection of 1-Aminocyclobutane-1-carboxylic acid

  • Dissolve 1-aminocyclobutane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.[10]

  • Add sodium bicarbonate (3.0 eq) to the solution and cool to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)2O (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)2O.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-1-aminocyclobutanecarboxylic acid.

Step 2: Synthesis of the Weinreb Amide

  • To a solution of N-Boc-1-aminocyclobutanecarboxylic acid (1.0 eq) in dichloromethane (DCM), add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).[11][12][13]

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Wash the reaction mixture with 1N HCl, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the Weinreb amide.

Step 3: Grignard Addition to the Weinreb Amide

  • Prepare the tert-butylmagnesium chloride Grignard reagent from tert-butyl chloride and magnesium turnings in anhydrous THF.

  • To a solution of the Weinreb amide (1.0 eq) in anhydrous THF at 0 °C, add the freshly prepared tert-butylmagnesium chloride solution (1.5 eq) dropwise.[11][14]

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-Boc protected amino ketone.

Step 4: Reductive Amination and Deprotection

  • To a solution of the N-Boc protected amino ketone (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by the addition of water and concentrate the mixture under reduced pressure.

  • Extract the residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude N-Boc protected target molecule.

  • Dissolve the crude product in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM.[15][16][17][18]

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a concentrated aqueous solution of sodium hydroxide to a pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol.

Causality of Experimental Choices
  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is a common and robust protecting group for amines that is stable to many reaction conditions but can be easily removed under acidic conditions.[15][17][18][19]

  • Weinreb Amide: The Weinreb amide is an excellent precursor to ketones upon reaction with organometallic reagents.[11][12][13] It prevents the common problem of over-addition that occurs with esters or acid chlorides.[7]

  • Grignard Addition: The use of a Grignard reagent is a standard method for forming the C-C bond to create the ketone.

  • Reductive Amination: Reductive amination is a versatile and widely used method for the synthesis of amines from ketones.

  • Boc Deprotection: Acidic conditions, such as HCl in dioxane or TFA, are standard for the removal of the Boc protecting group.[15][16][17][18]

Visualization of Route 2

Synthetic Route 2 cluster_0 Step 1 & 2: Protection & Amide Formation cluster_1 Step 3 & 4: Side Chain Construction & Deprotection Amino_Acid 1-Aminocyclobutane-1-carboxylic acid Boc_Protection (Boc)2O, NaHCO3 Amino_Acid->Boc_Protection Boc_Amino_Acid N-Boc protected amino acid Boc_Protection->Boc_Amino_Acid Weinreb_Amide_Formation HN(OMe)Me, HATU, DIPEA Boc_Amino_Acid->Weinreb_Amide_Formation Weinreb_Amide Weinreb Amide Weinreb_Amide_Formation->Weinreb_Amide Grignard_Addition t-BuMgCl Weinreb_Amide->Grignard_Addition Ketone N-Boc protected amino ketone Grignard_Addition->Ketone Reductive_Amination NH4OAc, NaBH3CN Ketone->Reductive_Amination Boc_Protected_Target N-Boc protected target Reductive_Amination->Boc_Protected_Target Deprotection HCl/Dioxane or TFA Boc_Protected_Target->Deprotection Target_Molecule Target_Molecule Deprotection->Target_Molecule 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol

Caption: Synthetic workflow for Route 2.

Comparison of Synthetic Routes

FeatureRoute 1: Grignard-RitterRoute 2: Weinreb Amide
Starting Materials Cyclobutanone, 2-bromo-2-methylpropane, 2-nitropropane1-Aminocyclobutane-1-carboxylic acid
Number of Steps 3 (or 2 via reduction)4
Key Intermediates 1-(2-Methyl-2-nitropropyl)cyclobutanol, N-acetylated amideN-Boc protected amino acid, Weinreb amide, amino ketone
Overall Yield Potentially moderate to goodPotentially moderate
Scalability Good, starting materials are inexpensive.Good, though starting amino acid is more expensive.
Stereocontrol Not applicable for this achiral molecule.Not applicable for this achiral molecule.
Advantages - Fewer steps (if using direct reduction).- Readily available and inexpensive starting materials.- Milder conditions for key C-C bond formation.- Avoids harsh conditions of the Ritter reaction.
Disadvantages - Ritter reaction uses strong acid and can be harsh.- Handling of nitro compounds requires care.- More steps.- Starting amino acid is more expensive.- Requires protection/deprotection steps.

Conclusion

Both proposed synthetic routes offer viable pathways to 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol.

Route 1 is likely to be more cost-effective and has the potential for fewer steps, particularly if the direct reduction of the nitro group is successful. However, the use of a nitro intermediate and the harsh conditions of the Ritter reaction are notable drawbacks.

Route 2 , while longer, proceeds through well-defined intermediates and utilizes milder reaction conditions for the key bond-forming steps. The use of a Weinreb amide minimizes the risk of over-addition, a common side reaction in Grignard additions to esters. The main disadvantages are the higher cost of the starting amino acid and the additional protection and deprotection steps.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including cost considerations, available equipment, and desired scale of synthesis. For initial small-scale synthesis and proof-of-concept, the more controlled and predictable Weinreb amide approach (Route 2) may be preferable. For larger-scale production where cost is a primary driver, optimization of the Grignard-Ritter or Grignard-reduction sequence (Route 1) would be a more attractive option.

References

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Overaddition of grignard to weinreb amide. Reddit. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • CN111138252A - Synthetic method of cyclobutanone.
  • Ritter Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

  • Ritter reaction. Wikipedia. [Link]

  • Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. ResearchGate. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Nitro Reduction - Common Conditions. organic-chemistry.org. [Link]

  • (PDF) Synthesis of the Cyclobutanone Core of Solanoeclepin A via Intramolecular Allene Butenolide Photocycloaddition. ResearchGate. [Link]

  • An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Nature. [Link]

  • One-Pot Transformation of Aldehydes to Ketones via Minisci-Type Reaction of Imines. ACS Publications. [Link]

  • How to reduce carboxylic group to alcohol with nitro group untouched?. ResearchGate. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Ritter Reaction. YouTube. [Link]

  • Recent advances in the synthesis of α-amino ketones. Royal Society of Chemistry. [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]

  • The Ritter reaction and the Beckmann fragmentation. University of Liverpool. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]

  • CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • (PDF) An efficient conversion of carboxylic acids into Weinreb amides. ResearchGate. [Link]

  • Grignard Reaction. University of Wisconsin-Madison. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]

  • Reaction of amides with Grignard reagents. YouTube. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. [Link]

  • An Easy Route to Aziridine Ketones and Carbinols. PubMed Central. [Link]

  • Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. PubMed Central. [Link]

  • 29.9: Catabolism of Proteins- Deamination. Chemistry LibreTexts. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

Sources

The Thermodynamic Engine: Comparing Chiral Stationary Phases (CSPs)

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Stereochemistry Confirmation: A Comparative Guide to Chiral Chromatography Methodologies

In modern drug development, identifying and isolating the active enantiomer of a chiral active pharmaceutical ingredient (API) is not just a regulatory mandate—it is a biological necessity. Because enantiomers can exhibit drastically different pharmacodynamic and pharmacokinetic profiles, stereochemistry confirmation is a critical milestone in the CMC (Chemistry, Manufacturing, and Controls) pipeline.

Chiral chromatography—specifically High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—serves as the linchpin of this process. It bridges the gap between racemic synthesis and absolute configuration assignment by physically isolating enantiomers for downstream orthogonal testing[],[]. This guide provides a mechanistic comparison of Chiral Stationary Phases (CSPs), analyzes the causality behind chromatographic resolution, and details a self-validating protocol for stereocenter confirmation.

The ability to resolve enantiomers relies entirely on the transient, diastereomeric complexes formed between the racemic analyte and the chiral selector of the stationary phase. Because chiral recognition is highly dependent on the 3D spatial arrangement of the analyte, no single CSP is universally effective.

  • Polysaccharide-Based CSPs (The Gold Standard): Derived from amylose or cellulose, these phases dominate chiral screening[3]. Their chiral recognition stems from a helical polymer backbone that creates chiral grooves. Derivatization with carbamate or benzoate groups provides critical interaction sites for hydrogen bonding, dipole-dipole, and

    
     interactions[4],[5]. Modern immobilized polysaccharide columns allow the use of "forbidden" solvents (e.g., THF, dichloromethane), drastically expanding the selectivity space and aiding in the elucidation of chiral recognition mechanisms[6].
    
  • Macrocyclic Antibiotics (The Multimodal Selectors): Phases based on teicoplanin or vancomycin operate through multiple complementary mechanisms, including inclusion cavities, hydrogen bonding, and ionic interactions[3]. They are exceptionally well-suited for underivatized amino acids and polar analytes, capable of operating across normal, reversed, and polar organic elution modes.

  • Cyclodextrin-Based CSPs (The Inclusion Specialists): Utilizing

    
    -, 
    
    
    
    -, or
    
    
    -cyclodextrins, these phases rely on a hydrophobic cavity to form inclusion complexes. The selectivity is heavily dictated by the steric fit of the analyte's hydrophobic moiety into the cavity, supplemented by hydrogen bonding at the cavity's rim[7].

The Causality of Chromatographic Resolution ( )

To objectively evaluate a chiral separation, we must look at the fundamental resolution equation:



As an application scientist, your primary lever for improving


 in chiral chromatography is Selectivity (

)
, which defines the thermodynamic distance between the two enantiomeric peaks[8].
  • Why Selectivity Trumps Efficiency: Efficiency (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ) dictates kinetic band broadening. Because 
    
    
    
    scales only with the square root of
    
    
    , doubling your theoretical plates (e.g., by doubling column length) only yields a ~1.4x increase in resolution. Conversely,
    
    
    scales linearly with the selectivity term. A minuscule shift in
    
    
    from 1.04 to 1.06 can push a co-eluting mixture (
    
    
    ) to baseline resolution (
    
    
    ).
  • The Role of Temperature: Chiral separations are highly sensitive to temperature due to the enthalpic (

    
    ) and entropic (
    
    
    
    ) contributions of the binding complex. Lowering the temperature generally increases retention and selectivity (enthalpy-driven), but it can also broaden peaks. In some cases, increasing the temperature can actually reverse the elution order of the enantiomers[4].

Empirical Data: CSP Performance Comparison

To demonstrate the impact of stationary phase chemistry on selectivity, Table 1 compares the performance of five different CSPs in separating the enantiomers of fluoxetine, a bulky, aromatic chiral API.

Table 1: Comparative Performance of CSPs for Fluoxetine Enantioseparation

Stationary PhaseChiral Selector ChemistryRetention Time (min)Capacity Factor (

)
Selectivity (

)
Resolution (

)
Cyclobond I 2000 DM 5-dimethyl-

-cyclodextrin
16.43.321.222.30
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)19.22.181.161.79
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)18.44.101.131.74
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)19.92.271.070.99
Kromasil CHI-TBB Tartar diamide derivative11.42.121.050.84

Data adapted from comparative optimization studies on fluoxetine enantioseparation[7].

Causality Analysis of the Data: Why did the Cyclobond I 2000 DM drastically outperform the others (


)? Fluoxetine's bulky aromatic rings fit perfectly into the hydrophobic cavity of the 

-cyclodextrin. The addition of dimethyl groups to the cyclodextrin rim enhanced dipole-dipole interactions with fluoxetine's secondary amine, driving a massive increase in selectivity (

)[7].

Meanwhile, comparing the two polysaccharide phases, Chiralpak AD-H (amylose) provided a lower capacity factor (


) than Chiralcel OD-H  (cellulose, 

) while maintaining excellent resolution. The more pronounced helical structure of amylose compared to the tighter, layered structure of cellulose altered the accessibility of the carbamate binding sites, allowing for faster elution (lower mobile phase consumption) without sacrificing chiral recognition[4],[7].

Self-Validating Protocol: Stereocenter Assignment Workflow

Chromatography alone only proves relative enantiomeric separation. To unambiguously assign the absolute configuration (R/S), the chromatographic workflow must be coupled with orthogonal chiroptical techniques[].

Step 1: High-Throughput CSP Screening

  • Action: Screen the racemic mixture across a panel of immobilized polysaccharide and macrocyclic CSPs using SFC or HPLC. Evaluate Normal Phase, Reversed-Phase, and Polar Organic modes.

  • Validation: A successful hit requires a baseline resolution (

    
    ). If 
    
    
    
    , proceed to Step 2.

Step 2: Thermodynamic & Kinetic Optimization

  • Action: Modulate the selectivity (

    
    ) by altering the organic modifier (e.g., substituting methanol with isopropanol to change the hydrogen-bonding network)[9]. Adjust column temperature to optimize the enthalpy/entropy balance of the chiral transient complex[4].
    
  • Validation: Re-evaluate

    
    . Ensure peak symmetry (tailing factor 
    
    
    
    ) by adding acidic/basic additives (e.g., 0.1% DEA or TFA) to suppress secondary interactions with residual silanols.

Step 3: Preparative Scale-Up & Isolation

  • Action: Transfer the optimized analytical method to a preparative column. Inject the racemate and collect Peak 1 and Peak 2 fractions.

  • Validation: Re-inject the isolated fractions onto the analytical system. The enantiomeric excess (ee) must be

    
     to prevent spectral interference in Step 4[].
    

Step 4: Orthogonal Stereochemical Confirmation

  • Action: Subject the highly pure, isolated enantiomers to Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), or Single-Crystal X-Ray Diffraction (SC-XRD).

  • Validation: Compare the experimental chiroptical spectra against ab initio Density Functional Theory (DFT) computational models. A matching spectral signature definitively assigns the absolute (R/S) configuration to the specific chromatographic peak[],[].

ChiralWorkflow N1 Racemic API Synthesis N2 Primary CSP Screening (Polysaccharide, Macrocyclic) N1->N2 N3 Baseline Resolution? (Rs ≥ 1.5) N2->N3 N4 Thermodynamic & Kinetic Optimization (Temp, Modifiers) N3->N4 Rs < 1.5 N5 Preparative Chromatography (Enantiomer Isolation) N3->N5 Rs ≥ 1.5 N4->N2 Iterative Refinement N6 Chiroptical Spectroscopy (VCD / ECD / X-ray) N5->N6 N7 Absolute Stereochemistry Confirmed N6->N7

Workflow for chiral chromatography screening and absolute stereochemistry confirmation.

References

1.9 - MDPI 2.4 - LCGC International 3. - BOC Sciences 4. - PMC 5.10 - I.R.I.S. 6. - BOC Sciences 7.7 - PMC 8.12 - Peptide Forge 9. 5 - Vrije Universiteit Brussel 10. - BOC Sciences 11.6 - Springer Nature 12. - Millennial Scientific 13.8 - Bioanalysis Zone

Sources

Safety Operating Guide

Comprehensive Operational & Disposal Guide: 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol (CAS: 1523159-92-3) is a specialized aliphatic amino alcohol utilized in advanced drug development and synthetic research. Structurally, it features a primary amine attached to a sterically hindered gem-dimethyl group, adjacent to a cyclobutanol ring.

Understanding its molecular architecture is critical for safe handling and disposal. The amine group imparts significant basicity and nucleophilicity. However, the steric hindrance provided by the gem-dimethyl group and the cyclobutane ring modulates its reactivity. While this hindrance slightly slows down nucleophilic attacks compared to unhindered amines, the compound remains a highly reactive organic base that readily forms carbamates upon exposure to atmospheric CO₂ and reacts exothermically with acids. Improper disposal can lead to severe plumbing corrosion, toxic gas generation, and violations of environmental regulations.

Hazard Assessment & Regulatory Classification

To maintain a self-validating safety system, all disposal protocols must be grounded in the compound's physicochemical hazards and regulatory classifications [1].

  • EPA/RCRA Classification: Aqueous solutions of this compound exhibiting a pH of 12.5 or higher are strictly classified by the Environmental Protection Agency (EPA) as D002 (Corrosive) hazardous waste [2]. Organic solutions containing this compound typically fall under non-halogenated organic waste codes.

  • Menschutkin Reactivity (Incompatibility): Amines must never be mixed with halogenated waste streams (e.g., dichloromethane, chloroform). Over time, the amine acts as a nucleophile, displacing the halide to form a quaternary ammonium salt (Menschutkin reaction). This slow reaction generates heat and pressure inside sealed waste drums, posing a severe explosion risk [1].

  • Oxidation Hazards: Contact with strong oxidizers (e.g., peroxides, permanganates) can cleave the amino alcohol, releasing highly toxic nitrogen oxide (NOx) gases.

Data Presentation: Hazard & Segregation Summaries

Table 1: Physicochemical Properties & Hazard Profile

Property / HazardDescriptionOperational Implication
Chemical Class Aliphatic Amino AlcoholActs as a base and nucleophile; requires neutralization prior to disposal.
Molecular Weight 143.23 g/mol Moderately volatile; handling requires a certified chemical fume hood.
Basicity Moderate to StrongCorrosive to skin/eyes; classified as D002 (Corrosive) if aqueous pH

12.5.
Reactivity Exothermic with strong acidsNeutralization must be performed slowly using weak, buffered acids.

Table 2: Waste Segregation Matrix

Waste StreamPrimary HazardSegregation RuleRCRA Code
Aqueous Waste Corrosivity (High pH)Segregate from heavy metals (prevents explosive fulminate complexes).D002 (if pH

12.5)
Organic Solvent Flammability / ReactivityDO NOT mix with halogenated solvents (prevents Menschutkin alkylation).Non-Halogenated
Solid Waste Residual ToxicityKeep in sealed, leak-proof containers away from oxidizing agents.State-dependent

Standard Operating Procedure (SOP): Waste Generation & Segregation

The overriding principle governing laboratory waste is that no experimental activity should begin unless a comprehensive disposal plan has been formulated [1].

WasteSegregation Start 1-(1-Amino-2-methylpropan-2-yl) cyclobutan-1-ol Waste Aqueous Aqueous Waste (pH > 10) Start->Aqueous Organic Organic Solvent Waste Start->Organic Solid Solid Waste (PPE, Flasks) Start->Solid Neutralize Neutralize to pH 6-8 with Citric Acid Aqueous->Neutralize Dilute & Titrate CheckHalogen Contains Halogens? Organic->CheckHalogen SolidBin Hazardous Solid Waste Bin Solid->SolidBin AqueousBin Aqueous Waste Bin (Non-Halogenated) Neutralize->AqueousBin HalogenBin Halogenated Waste Bin CheckHalogen->HalogenBin Yes (Avoid) NonHalogenBin Non-Halogenated Waste Bin CheckHalogen->NonHalogenBin No (Preferred)

Workflow for the segregation and neutralization of amino alcohol laboratory waste.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Organic Solvent Waste

Causality: Organic solutions containing this amino alcohol must be kept strictly separated from halogens to prevent exothermic alkylation.

  • Verify Compatibility: Ensure the waste solvent does not contain dichloromethane, chloroform, or other halogenated compounds.

  • Transfer: Inside a fume hood, transfer the waste into a dedicated, chemically compatible container (e.g., high-density polyethylene, HDPE) labeled "Hazardous Waste - Non-Halogenated Organic Amine."

  • Secure: Cap the container tightly immediately after use to prevent the escape of volatile amine vapors and the ingress of atmospheric CO₂ (which forms insoluble carbamate precipitates that can foul waste lines).

Protocol B: Aqueous Waste Neutralization (In-Lab Treatment)

Causality: Direct disposal of highly basic amines can damage plumbing. Neutralization must be controlled. Strong mineral acids (like HCl) cause violent exothermic spiking and aerosolization of the amine. Therefore, a weak, buffered acid is required [1].

  • Dilution: Transfer the aqueous amine waste to a large Erlenmeyer flask. Dilute the solution with cold deionized water to a concentration of <10%. The excess water acts as a thermal sink to absorb the heat of neutralization.

  • Titration: Place the flask on a magnetic stirrer plate. Slowly add a weak acid solution (e.g., 1M Citric Acid or 1M Sodium Bisulfate) dropwise.

  • Validation: Continuously monitor the solution using a calibrated pH meter or broad-range pH paper. Stop the addition when the pH stabilizes between 6.0 and 8.0 .

  • Disposal: Once neutralized and cooled to room temperature, transfer the liquid to the standard aqueous hazardous waste stream. (Note: Do not pour down the sanitary sewer unless explicitly authorized by your institution's EHS department and local POTW regulations).

Protocol C: Solid Contaminated Waste
  • Collection: Gather all contaminated solid materials, including nitrile gloves, empty reagent vials, and silica gel from chromatography.

  • Packaging: Place the items into a heavy-duty, leak-proof plastic bag or a rigid, sealed container.

  • Labeling: Label the container as "Hazardous Solid Waste - Contaminated with Organic Amines" and submit it for institutional incineration.

Spill Response & Decontamination Workflow

In the event of a spill, rapid and chemically logical intervention is required to prevent inhalation exposure and surface corrosion.

SpillResponse Spill Chemical Spill Detected Evacuate Evacuate & Ventilate Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain with Inert Absorbent PPE->Contain Neutralize Neutralize Residue (Dilute Acid) Contain->Neutralize Dispose Package as Hazardous Waste Neutralize->Dispose

Step-by-step emergency response pathway for basic amino alcohol chemical spills.

Spill Execution Steps:

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area. Ensure the laboratory fume hoods are running at maximum exhaust to clear volatile amine fumes.

  • Don PPE: Responders must wear heavy-duty butyl rubber gloves (nitrile may degrade upon prolonged contact with concentrated amines), splash goggles, and a chemically resistant apron.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Do not use sawdust , as the amine can react with organic matter.

  • Neutralization: Carefully spray or pour a dilute solution of citric acid (5%) over the absorbed spill area to neutralize residual basicity.

  • Collection: Sweep the neutralized absorbent into a hazardous waste bucket using a non-sparking polyethylene dustpan. Seal, label, and request an immediate EHS pickup.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. Available from:[Link]

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. Available from:[Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.